N,N-Diethyl 2-bromo-6-fluorobenzylamine
Description
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Properties
IUPAC Name |
N-[(2-bromo-6-fluorophenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-10(12)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAAMIGGRUJHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742734 | |
| Record name | N-[(2-Bromo-6-fluorophenyl)methyl]-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355246-95-5 | |
| Record name | N-[(2-Bromo-6-fluorophenyl)methyl]-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N,N-Diethyl 2-bromo-6-fluorobenzylamine
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of N,N-Diethyl 2-bromo-6-fluorobenzylamine, a halogenated benzylamine derivative with significant potential as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The primary pathway detailed is a direct reductive amination of 2-bromo-6-fluorobenzaldehyde with diethylamine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and expected analytical characterization of the target compound. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and practical insights required for successful synthesis.
Introduction and Strategic Overview
This compound (CAS 1355246-95-5) is a disubstituted aromatic amine whose structural motifs—a sterically hindered ortho-bromo-fluoro pattern and a diethylaminomethyl group—make it a valuable building block for introducing specific steric and electronic properties into larger, more complex molecules.[1] The strategic placement of the halogen atoms influences the reactivity of the aromatic ring and provides handles for subsequent cross-coupling reactions, while the tertiary amine moiety imparts basicity and can modulate pharmacokinetic properties in drug candidates.
The most direct and efficient synthetic route to this target is through the reductive amination of a suitable benzaldehyde precursor. This one-pot reaction combines a carbonyl compound and an amine to form an iminium ion intermediate, which is then reduced in situ to the desired amine. This strategy is widely favored in medicinal chemistry for its high efficiency, operational simplicity, and broad substrate scope.[2]
Retrosynthetic Analysis and Pathway Selection
A logical retrosynthetic disconnection of the target molecule, this compound, points directly to 2-bromo-6-fluorobenzaldehyde and diethylamine as the immediate precursors. This disconnection corresponds to a forward-synthesis strategy of reductive amination.
Caption: Retrosynthetic analysis of the target compound.
The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent must selectively reduce the iminium ion intermediate much faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation. Its steric bulk and attenuated reactivity, compared to reagents like sodium borohydride, make it highly selective for the protonated iminium intermediate over the neutral carbonyl group.[3] This selectivity prevents the wasteful formation of the corresponding benzyl alcohol byproduct.[4]
Mechanistic Insights: The Reductive Amination Cascade
The reaction proceeds through a well-established, acid-catalyzed cascade.
-
Imine/Iminium Ion Formation: Diethylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2-bromo-6-fluorobenzaldehyde. This is followed by proton transfer and dehydration to yield a reactive iminium ion. The presence of a slight excess of acetic acid can catalyze this step, ensuring rapid formation of the intermediate.[4]
-
Hydride Reduction: Sodium triacetoxyborohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion. This reduction is the final, irreversible step that forms the target tertiary amine.[3]
Caption: The reductive amination reaction pathway.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis and can be adjusted accordingly.
4.1. Reagent and Materials Table
| Reagent/Material | Formula | Mol. Wt. ( g/mol ) | Amount (mmol) | Quantity | Role |
| 2-Bromo-6-fluorobenzaldehyde[1][5] | C₇H₄BrFO | 203.01 | 10.0 | 2.03 g | Starting Material |
| Diethylamine | (C₂H₅)₂NH | 73.14 | 12.0 | 1.26 mL (d=0.707) | Nucleophile |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | 211.94 | 15.0 | 3.18 g | Reducing Agent |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | 50 mL | Solvent |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | - | - | ~50 mL | Quenching Agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~100 mL | Extraction Solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~5 g | Drying Agent |
4.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-6-fluorobenzaldehyde (2.03 g, 10.0 mmol).
-
Solvent and Amine Addition: Add 1,2-dichloroethane (DCE, 50 mL) to the flask and stir until the aldehyde is fully dissolved. To this solution, add diethylamine (1.26 mL, 12.0 mmol). Stir the mixture at room temperature for 20 minutes to facilitate pre-formation of the imine/iminium intermediate.
-
Addition of Reducing Agent: In a single portion, carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture. Note: The addition may cause slight effervescence. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:9 v/v). The starting aldehyde should be UV-active. The product amine can be visualized by staining with potassium permanganate. The reaction is typically complete within 3-6 hours.
-
Work-up and Quenching: Once the reaction is complete (disappearance of the starting aldehyde), carefully quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (50 mL each).
-
Washing and Drying: Combine all organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization and Expected Results
-
Appearance: Colorless to pale yellow oil.
-
Molecular Formula: C₁₁H₁₅BrFN
-
Molecular Weight: 260.15 g/mol
-
Yield: Expected yields for this type of reaction are typically in the range of 75-90%.
Expected ¹H and ¹³C NMR Spectral Data (in CDCl₃):
While direct experimental spectra are not available in the cited literature, the following represents a scientifically reasoned prediction of the expected NMR signals.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.30-7.45 (m, 2H): Aromatic protons ortho and para to the fluorine atom.
-
δ ~6.95-7.10 (m, 1H): Aromatic proton meta to the fluorine atom.
-
δ ~3.70 (s, 2H): Benzylic protons (-CH₂-N).
-
δ ~2.55 (q, J ≈ 7.1 Hz, 4H): Methylene protons of the ethyl groups (-N-CH₂-CH₃).
-
δ ~1.05 (t, J ≈ 7.1 Hz, 6H): Methyl protons of the ethyl groups (-N-CH₂-CH₃).
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~160-163 (d, ¹JCF ≈ 245 Hz): Carbon bearing the fluorine (C-F).
-
δ ~135-138 (d): Aromatic quaternary carbon.
-
δ ~128-130 (d): Aromatic CH.
-
δ ~124-126 (d): Aromatic CH.
-
δ ~115-118 (d, ²JCF ≈ 20 Hz): Aromatic CH ortho to fluorine.
-
δ ~120-123 (d): Carbon bearing the bromine (C-Br).
-
δ ~52-55: Benzylic carbon (-CH₂-N).
-
δ ~47-49: Methylene carbons of the ethyl groups (-N-CH₂-CH₃).
-
δ ~11-13: Methyl carbons of the ethyl groups (-N-CH₂-CH₃).
-
Safety and Handling
-
2-Bromo-6-fluorobenzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]
-
Diethylamine: Highly flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Causes serious eye irritation. Handle in a well-ventilated fume hood and avoid contact with moisture.
-
1,2-Dichloroethane (DCE): Highly flammable liquid and vapor. Suspected of causing cancer. Harmful if swallowed or in contact with skin.
Personal Protective Equipment (PPE): All manipulations should be performed in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.
Conclusion
The synthesis of this compound via direct reductive amination of 2-bromo-6-fluorobenzaldehyde is a robust and highly efficient method. The use of sodium triacetoxyborohydride ensures high selectivity and yield, making this protocol well-suited for laboratory-scale synthesis in research and development settings. The provided detailed procedure, mechanistic rationale, and expected characterization data serve as a comprehensive guide for scientists aiming to prepare this valuable chemical intermediate.
References
- King-Pharm. (n.d.). This compound [1355246-95-5].
- BenchChem. (n.d.). This compound | 1355246-95-5.
-
PubChem. (n.d.). 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977. Retrieved from [Link]
- Matrix Scientific. (n.d.). N-(2-Bromo-6-fluorobenzyl)-N-methylamine.
- Tran, D. P., & Wuest, W. M. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30185–30192.
- King-Pharm. (n.d.). N,N-DIMETHYL 2-BROMO-6-FLUOROBENZYLAMINE [1355247-17-4].
- ChemicalBook. (n.d.). 2-bromo-n,n-diethylethylamine hydrobromide(5392-81-4) 1h nmr.
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
Sources
An In-depth Technical Guide to the Physicochemical Properties of N,N-Diethyl-2-bromo-6-fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethyl-2-bromo-6-fluorobenzylamine is a halogenated benzylamine derivative of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its structural features, including a bromine atom at the 2-position, a fluorine atom at the 6-position of the aromatic ring, and a diethylamino group on the benzylamine nitrogen, confer distinct chemical and biological properties.[1] This guide provides a comprehensive overview of its physicochemical properties, offering both predicted data and detailed methodologies for their experimental determination. Understanding these properties is crucial for its application as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science.[1]
Core Molecular Identifiers
A consistent and accurate identification of a chemical entity is the foundation of all scientific investigation. The following table summarizes the key identifiers for N,N-Diethyl-2-bromo-6-fluorobenzylamine.
| Identifier | Value | Source |
| CAS Number | 1355246-95-5 | [2] |
| Molecular Formula | C₁₁H₁₅BrFN | [2] |
| Molecular Weight | 260.15 g/mol | Calculated |
| IUPAC Name | N-(2-bromo-6-fluorobenzyl)-N-ethylethanamine | |
| SMILES | CCN(CC)Cc1c(F)cccc1Br |
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule, the following table presents predicted physicochemical properties. These values are derived from computational models and provide a valuable estimation for initial experimental design and hypothesis generation.
| Property | Predicted Value | Significance in Drug Discovery and Development |
| Melting Point | Not available | Influences formulation development (e.g., solid vs. liquid dosage forms) and purification methods like crystallization. |
| Boiling Point | ~250-280 °C (at 760 mmHg) | Important for purification by distillation and for assessing the compound's volatility. |
| logP (Octanol-Water Partition Coefficient) | ~3.2 | A key indicator of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties, including cell membrane permeability.[1] |
| Aqueous Solubility (logS) | Low | Impacts bioavailability and formulation strategies. Poorly soluble compounds often require enabling formulation technologies. |
| pKa (acid dissociation constant) | ~8.5-9.5 (for the tertiary amine) | Determines the ionization state of the molecule at different physiological pH values, which influences its solubility, permeability, and interaction with biological targets. |
Structural and Chemical Reactivity Insights
The unique arrangement of substituents on the N,N-Diethyl-2-bromo-6-fluorobenzylamine molecule provides specific reactivity characteristics that are advantageous in chemical synthesis.
-
Halogen Synergy : The presence of both bromine and fluorine atoms on the aromatic ring is significant. Bromine can act as a leaving group in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. Fluorine, being highly electronegative, can influence the electronic properties of the aromatic ring and can enhance metabolic stability and binding affinity to biological targets.[1]
-
Diethylamine Moiety : The diethylamino group imparts basicity to the molecule and increases its lipophilicity. This can enhance its ability to cross biological membranes.[1]
-
Synthetic Versatility : The bromine atom, in particular, makes this compound a versatile building block for creating libraries of related compounds for structure-activity relationship (SAR) studies.
Experimental Determination of Physicochemical Properties: Protocols and Rationale
To ensure scientific rigor, predicted properties must be confirmed by experimental data. This section details the standard protocols for determining key physicochemical parameters, emphasizing the rationale behind the methodological choices.
Aqueous Solubility Determination (OECD 105)
The aqueous solubility of a compound is a critical parameter that influences its absorption and distribution in biological systems. The OECD Guideline 105 for "Water Solubility" provides standardized methods for its determination.[2][3][4][5]
Principle: The guideline describes two primary methods: the column elution method for substances with low solubility (< 10⁻² g/L) and the flask method for those with higher solubility (> 10⁻² g/L).[1][3] Given the predicted low solubility of N,N-Diethyl-2-bromo-6-fluorobenzylamine, the flask method followed by a sensitive analytical technique would be appropriate.
Experimental Workflow: Flask Method
Caption: Workflow for Aqueous Solubility Determination using the Flask Method.
Causality Behind Experimental Choices:
-
Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25 °C or 37 °C) is crucial for reproducibility.
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium, ensuring that the aqueous phase is saturated with the compound.
-
Phase Separation: Complete removal of undissolved solid is critical to accurately measure the concentration of the dissolved compound. Centrifugation is often preferred for fine particles.
-
Analytical Method: The choice of analytical method (HPLC, GC, etc.) depends on the compound's properties (e.g., chromophore for UV-Vis, volatility for GC) and the required sensitivity.
Octanol-Water Partition Coefficient (logP) Determination
The logP value is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, serving as a surrogate for its lipophilicity.
Principle: The "shake-flask" method is the traditional and most reliable technique. It involves dissolving the compound in a mixture of n-octanol and water, allowing the phases to separate, and then measuring the concentration of the compound in each phase.
Experimental Workflow: Shake-Flask Method for logP
Caption: Step-by-step protocol for the shake-flask method to determine logP.
Causality Behind Experimental Choices:
-
Pre-saturation of Solvents: Using n-octanol saturated with water and water saturated with n-octanol is essential to prevent volume changes during the experiment that would affect concentration measurements.
-
Choice of n-Octanol: n-Octanol is chosen as the organic phase because its properties are believed to mimic those of biological membranes.
-
Concentration Measurement in Both Phases: Measuring the concentration in both phases provides a more accurate determination of the partition coefficient and can help identify any experimental errors.
Chemical Stability Assessment
Understanding the chemical stability of a compound is paramount for determining its shelf-life and ensuring that it remains safe and effective over time.[6][7] Stability studies are typically conducted under various environmental conditions.[7]
Principle: The compound is subjected to stress conditions (e.g., elevated temperature, humidity, light) to accelerate its degradation.[7] The amount of the parent compound remaining and the formation of degradation products are monitored over time using a stability-indicating analytical method, typically HPLC.
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation stability study.
Causality Behind Experimental Choices:
-
Stress Conditions: A variety of stress conditions are used to mimic potential storage and handling scenarios and to identify different degradation pathways.
-
Stability-Indicating Method: The analytical method must be able to separate the parent compound from all potential degradation products to ensure accurate quantification of stability.
-
Time Points: Samples are analyzed at multiple time points to establish the rate of degradation.
Safety and Handling
-
Skin and eye irritation: Similar halogenated benzylamines are known to be irritants.[3][6][8]
-
Harmful if swallowed or inhaled: Standard precautions for handling chemical reagents should be observed.[3][6]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably a fume hood.[3][7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][6][8]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][7]
Conclusion
N,N-Diethyl-2-bromo-6-fluorobenzylamine is a promising scaffold for the development of new chemical entities in various fields. While experimental data on its physicochemical properties are sparse, computational predictions provide a solid foundation for initiating research. This guide has outlined these predicted properties and provided detailed, rationale-driven protocols for their experimental validation. A thorough understanding and experimental determination of the physicochemical properties discussed herein are essential for any researcher or drug development professional looking to unlock the full potential of this versatile molecule.
References
- Pharmaceutical Technology. (2019, October 2).
- GlycoMScan. Stability studies of small molecules and proteins.
- FILAB. Solubility testing in accordance with the OECD 105.
- Thermo Fisher Scientific. (2025, September 19).
- Fisher Scientific.
- Benchchem. N,N-Diethyl 2-bromo-6-fluorobenzylamine | 1355246-95-5.
- King-Pharm. This compound [1355246-95-5].
- ChemScene. (2025, December 3).
- Situ Biosciences.
- Analytice.
- Sigma-Aldrich. (2025, May 7).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1355246-95-5 this compound [king-pharm.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to N,N-Diethyl 2-bromo-6-fluorobenzylamine: Synthesis, Reactivity, and Potential Applications
This guide offers a comprehensive technical overview of N,N-Diethyl 2-bromo-6-fluorobenzylamine (CAS Number: 1355246-95-5), a halogenated benzylamine derivative of increasing interest in synthetic and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, chemical behavior, and potential as a versatile building block for novel molecular architectures.
Introduction: A Scaffold of Strategic Importance
This compound is a polysubstituted aromatic compound featuring a unique combination of functional groups: a reactive benzylamine moiety, and a benzene ring substituted with both bromine and fluorine atoms ortho to the aminomethyl group. This specific arrangement offers a rich platform for synthetic diversification. The presence of two different halogens allows for selective and sequential functionalization, a highly desirable trait in the construction of complex target molecules.[1] The diethylamino group enhances lipophilicity, a key parameter in modulating the pharmacokinetic properties of potential drug candidates.
While extensive literature on this specific molecule is not yet prevalent, its structural motifs are present in compounds investigated for various therapeutic applications, including oncology and infectious diseases.[2][3][4] This guide, therefore, aims to consolidate known information on its precursors and analogous structures to provide a robust framework for its utilization in research and development.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below. Note that while some data is available from safety data sheets and supplier information, detailed spectroscopic analyses are not widely published. The expected spectroscopic characteristics are inferred from the molecular structure.
| Property | Value / Expected Value | Source / Rationale |
| CAS Number | 1355246-95-5 | [5] |
| Molecular Formula | C₁₁H₁₅BrFN | [6] |
| Molecular Weight | 260.15 g/mol | Calculated |
| Appearance | Expected to be a liquid or low-melting solid | Based on similar structures |
| Boiling Point | Not reported | Expected to be >200°C |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred from structure |
| ¹H NMR (Expected) | Signals for ethyl protons (~1.0-1.2 ppm, t; ~2.5-2.7 ppm, q), benzylic protons (~3.6-3.8 ppm, s), and aromatic protons (~7.0-7.5 ppm, m) | Based on chemical structure |
| ¹³C NMR (Expected) | Signals for ethyl carbons (~12-15 ppm, ~45-50 ppm), benzylic carbon (~55-60 ppm), and aromatic carbons (~110-165 ppm with C-F and C-Br coupling) | Based on chemical structure and known substituent effects.[7][8][9] |
| Mass Spec (Expected) | M+ peak at m/z ~260 and ~262 (approx. 1:1 ratio due to Br isotopes) | Inferred from isotopic abundance of Bromine |
Synthesis and Mechanistic Rationale
The synthesis of this compound can be logically approached from readily available precursors. Two primary, highly efficient synthetic pathways are proposed here: the reductive amination of 2-bromo-6-fluorobenzaldehyde and the nucleophilic substitution of 2-bromo-6-fluorobenzyl bromide. The choice between these routes depends on the availability of starting materials and desired scale.
Synthesis of Key Precursors
The common starting material for both proposed routes is 2-bromo-6-fluorotoluene. The synthesis of the necessary aldehyde and benzyl bromide intermediates is a critical first stage.
A robust method for the synthesis of 2-bromo-6-fluorobenzyl bromide involves the free-radical bromination of 2-bromo-6-fluorotoluene. A patent-described method utilizes hydrobromic acid and hydrogen peroxide under photo-irradiation.[10][11] This approach is advantageous as it avoids the use of elemental bromine and generates the bromine radical in situ, improving atom economy and safety.
The resulting 2-bromo-6-fluorobenzyl bromide can then be oxidized to 2-bromo-6-fluorobenzaldehyde. The Kornblum oxidation, which employs dimethyl sulfoxide (DMSO) as the oxidant in the presence of a mild base like sodium bicarbonate, is a highly effective method for this transformation, minimizing over-oxidation to the carboxylic acid.[1][10]
Route 1: Reductive Amination of 2-Bromo-6-fluorobenzaldehyde
This is often the preferred method due to its high selectivity and mild reaction conditions. The reaction proceeds in a single pot, where the aldehyde first reacts with diethylamine to form an intermediate iminium ion, which is then immediately reduced by a hydride reagent to the target amine.
Causality of Experimental Choices:
-
Reagents: Diethylamine is the nucleophile. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. It is milder and more selective for iminium ions over aldehydes than other hydrides like sodium borohydride (NaBH₄), preventing side reactions such as the reduction of the starting aldehyde to the corresponding alcohol.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are aprotic and effectively solvate the reactants and intermediates without interfering with the reaction.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion by protonating the hydroxyl intermediate, making it a better leaving group (water).
Step-by-Step Experimental Protocol:
-
To a solution of 2-bromo-6-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethylamine (1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal and iminium ion.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure this compound.
Route 2: Nucleophilic Substitution of 2-Bromo-6-fluorobenzyl Bromide
This classic Sₙ2 reaction provides a direct route to the target compound. The benzylic carbon, activated by the adjacent aromatic ring, is susceptible to attack by the nucleophilic diethylamine.
Causality of Experimental Choices:
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is crucial. Its role is to scavenge the HBr byproduct formed during the reaction, preventing the protonation of the diethylamine nucleophile which would render it unreactive.
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal. These solvents can solvate the cationic species and do not participate in the reaction, facilitating a high rate for the Sₙ2 displacement.
-
Temperature: Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion in a reasonable timeframe, although the high reactivity of the benzyl bromide may allow the reaction to proceed at room temperature.
Step-by-Step Experimental Protocol:
-
In a round-bottom flask, dissolve 2-bromo-6-fluorobenzyl bromide (1.0 eq) in acetonitrile (~0.3 M).
-
Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.
-
Add diethylamine (1.5 eq) to the stirred suspension.
-
Heat the reaction mixture to 50 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify by silica gel column chromatography if necessary.
Chemical Reactivity and Synthetic Potential
The synthetic utility of this compound is rooted in the differential reactivity of its halogen substituents.
-
Carbon-Bromine Bond: The C-Br bond is the most versatile site for further functionalization. It is significantly more reactive than the C-F bond in transition metal-catalyzed cross-coupling reactions.[12] This allows for selective Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions at the 2-position, leaving the fluorine atom untouched for subsequent transformations. This chemoselectivity is a cornerstone of its utility as a building block.
-
Carbon-Fluorine Bond: The C-F bond is much stronger and less reactive in cross-coupling reactions. However, it can participate in nucleophilic aromatic substitution (SₙAr) reactions, particularly if an electron-withdrawing group is introduced at the para-position. The fluorine atom also serves to modulate the electronic properties of the aromatic ring.
-
Benzylic Amine: The tertiary amine is basic and can be protonated to form salts. It can also be targeted for oxidation or other transformations, although these reactions are less common compared to modifications of the aromatic ring.
Potential Applications in Research and Drug Discovery
While specific biological data for this compound is scarce, the 2-bromo-6-fluoro-substituted aromatic motif is a key feature in various biologically active molecules. This structural class is explored in several therapeutic areas:
-
Oncology: Halogenated aromatic compounds are integral to many kinase inhibitors. For example, derivatives of 4-(benzyloxy)-2-bromo-1-fluorobenzene have been investigated as inhibitors of PI3Kα and mTOR, crucial targets in cancer signaling pathways.[2] The subject molecule provides a scaffold to develop new analogues for such targets.
-
Antimicrobial Agents: The benzothiazole nucleus, which can be constructed from ortho-haloaniline precursors, is a privileged scaffold in the development of antimicrobial agents.[3] The 2-bromo-6-fluoro substitution pattern could be used to synthesize novel benzothiazoles or other heterocyclic systems with potential antibacterial or antifungal activity.[4]
-
Agrochemicals: Substituted benzyl bromides are used as intermediates in the synthesis of pesticides.[6] The unique halogenation pattern of this molecule could be exploited in the development of new agrochemicals.
Conclusion: A Versatile Tool for Chemical Innovation
This compound represents a strategically designed chemical building block with significant potential for synthetic and medicinal chemistry. Its key value lies in the orthogonal reactivity of its two different halogen atoms, which enables selective, stepwise elaboration into more complex molecular structures. This guide has provided two robust and well-rationalized synthetic protocols, offering a clear path to its preparation. By understanding its reactivity and drawing parallels from structurally related compounds, researchers are well-equipped to leverage this molecule as a versatile tool for the discovery of novel materials and therapeutic agents.
References
-
2-fluoro-6-bromobenzyl bromide - ChemBK. (2024-04-10). Available at: [Link]
- CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents.
- CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents.
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC - NIH. (2019-09-18). Available at: [Link]
-
n,n-Diethylbenzamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
-
Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents - MDPI. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents | MDPI [mdpi.com]
- 5. This compound [1355246-95-5] | King-Pharm [king-pharm.com]
- 6. chembk.com [chembk.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 11. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Molecular Structure of N,N-Diethyl-2-bromo-6-fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethyl-2-bromo-6-fluorobenzylamine is a halogenated benzylamine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring ortho-bromo and ortho-fluoro groups on the benzene ring, imparts distinct steric and electronic properties that are of considerable interest in the design of novel bioactive molecules and functional materials. This guide provides a comprehensive analysis of its molecular structure, detailed protocols for its synthesis, and an exploration of its potential applications, serving as a critical resource for professionals in drug discovery and chemical research.
Molecular Structure and Physicochemical Properties
The defining characteristics of N,N-Diethyl-2-bromo-6-fluorobenzylamine stem from the interplay of its constituent functional groups: a tertiary amine, a flexible diethylaminoethyl chain, and a sterically hindered and electronically modified phenyl ring.
Chemical Identity and Structure
The unequivocal identification of N,N-Diethyl-2-bromo-6-fluorobenzylamine is established by its unique CAS number, 1355246-95-5.[1][2] The molecular formula is C₁₁H₁₅BrFN.[2]
Structural Features:
-
Aromatic Core: A benzene ring substituted at the 2- and 6-positions.
-
Halogen Substituents: A bromine atom and a fluorine atom are positioned ortho to the benzylamine moiety. This ortho-disubstitution creates significant steric hindrance around the benzylic carbon.
-
Amine Group: A tertiary amine with two ethyl groups attached to the nitrogen atom. This group is a key site for potential salt formation and hydrogen bonding interactions.
The spatial arrangement of these groups dictates the molecule's reactivity, conformation, and potential interactions with biological targets.
Physicochemical Data Summary
A summary of the key physicochemical properties is essential for experimental design, including solubility testing, reaction setup, and purification strategies.
| Property | Value | Source |
| CAS Number | 1355246-95-5 | [1][2] |
| Molecular Formula | C₁₁H₁₅BrFN | [2] |
| Molecular Weight | 260.15 g/mol | Calculated |
Spectroscopic Elucidation
While specific spectral data for N,N-Diethyl-2-bromo-6-fluorobenzylamine is not widely published, its structure can be confidently predicted and would be confirmed using standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the aromatic protons, the benzylic (CH₂) protons, and the two ethyl groups (CH₂ and CH₃) on the nitrogen. The coupling patterns of the aromatic protons would be complex due to the fluorine and bromine substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each of the unique carbon atoms in the molecule, including the aromatic carbons (with C-F and C-Br couplings), the benzylic carbon, and the ethyl carbons.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation patterns would likely involve cleavage of the C-N bond and loss of the ethyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H bonds (aromatic and aliphatic), C-N stretching, and C-Br and C-F bond vibrations.
Synthesis and Mechanistic Considerations
The synthesis of N,N-disubstituted benzylamines like the title compound is a well-established transformation in organic chemistry. The most common and industrially scalable approach is reductive amination.
Retrosynthetic Strategy
A logical retrosynthetic analysis points to 2-bromo-6-fluorobenzaldehyde and diethylamine as the primary starting materials. The key bond disconnection is the benzylic carbon-nitrogen bond, which can be formed through an iminium ion intermediate.
Synthetic Protocol: Reductive Amination
This procedure details the reaction of a benzaldehyde with a secondary amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding benzylamine.[3][4]
Step 1: Imine Formation The reaction is initiated by the nucleophilic attack of diethylamine on the carbonyl carbon of 2-bromo-6-fluorobenzaldehyde. This is followed by dehydration to form an intermediate iminium ion. This step is typically carried out in a protic solvent like methanol or ethanol.[3][4]
Step 2: Reduction The iminium ion is then reduced to the tertiary amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being a common and cost-effective choice for lab-scale synthesis. For larger-scale industrial processes, catalytic hydrogenation is often preferred.[3][5]
Detailed Experimental Workflow
Materials:
-
2-bromo-6-fluorobenzaldehyde
-
Diethylamine
-
Methanol (or other suitable solvent)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: Dissolve 2-bromo-6-fluorobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Amine Addition: Slowly add diethylamine to the cooled solution. Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for iminium ion formation.
-
Reduction: Cool the reaction mixture again in an ice bath. Add sodium borohydride portion-wise, controlling the addition rate to manage any effervescence.
-
Quenching and Workup: After the reaction is complete (monitored by TLC or LC-MS), slowly add water to quench the excess reducing agent. Acidify the mixture with hydrochloric acid and then basify with sodium hydroxide to a pH > 10.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for synthesizing N,N-Diethyl-2-bromo-6-fluorobenzylamine.
Applications in Research and Development
Substituted benzylamines are a cornerstone scaffold in medicinal chemistry due to their ability to interact with a wide range of biological targets.[6] The specific substitution pattern of N,N-Diethyl-2-bromo-6-fluorobenzylamine makes it a valuable intermediate for creating novel compounds with tailored properties.
Role as a Privileged Scaffold in Drug Discovery
Benzylamines are recognized as "privileged structures" because they can bind to multiple receptors with high affinity.[7] They are integral components of drugs targeting enzymes and receptors.[6][8]
-
Enzyme Inhibition: Derivatives of benzylamines have been shown to inhibit key enzymes like monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism, and 17β-hydroxysteroid dehydrogenase, a target in cancer therapy.[6][9]
-
Receptor Modulation: The benzylamine motif is found in ligands for various G-protein coupled receptors (GPCRs) and ion channels. The substitutions on the aromatic ring can fine-tune the selectivity and potency of these ligands.
Impact of Halogen Substitution
The presence of both bromine and fluorine atoms on the phenyl ring is particularly significant for drug design:
-
Fluorine: Often introduced to block metabolic oxidation at that position, thereby increasing the compound's metabolic stability and bioavailability. It can also alter the pKa of nearby functional groups and participate in favorable hydrogen bonding interactions.
-
Bromine: Can act as a bulky group to probe steric pockets in a binding site and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
The combination of these two halogens provides a unique tool for medicinal chemists to optimize the structure-activity relationship (SAR) of lead compounds.[9]
Conclusion
N,N-Diethyl-2-bromo-6-fluorobenzylamine is a strategically designed chemical entity with considerable potential for advanced chemical synthesis. Its molecular architecture, characterized by significant steric and electronic modulation, makes it an attractive starting point for the development of novel pharmaceuticals and specialized chemical probes. The synthetic route via reductive amination is robust and scalable, ensuring its accessibility for research and development endeavors. This guide provides the foundational knowledge required for scientists to effectively utilize this compound in their synthetic and drug discovery programs.
References
- BenchChem. The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery.
- Huckabee, B. et al. Preparation of N-benzylamines. US6476268B1, Google Patents.
- BenchChem. Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects.
- Wendt, M. D. et al. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. National Institutes of Health.
- Purohit, A. et al. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central.
- Moffett, R. B. et al. Synthesis of N-benzylidenemethylamine. PrepChem.com.
- Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- BASF Aktiengesellschaft. Process for the preparation of N-benzylamines. EP1247799A2, Google Patents.
- BenchChem. A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine.
- Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines.
- King-Pharm. N,N-DIETHYL 2-BROMO-6-FLUOROBENZYLAMINE [1355246-95-5].
- King-Pharm. 1355246-95-5 this compound.
Sources
- 1. This compound [1355246-95-5] | King-Pharm [king-pharm.com]
- 2. 1355246-95-5 this compound [king-pharm.com]
- 3. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 4. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]
- 5. ias.ac.in [ias.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 9. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Analysis of N,N-Diethyl 2-bromo-6-fluorobenzylamine: A Computational Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of N,N-Diethyl 2-bromo-6-fluorobenzylamine, a halogenated benzylamine derivative with significant potential in medicinal chemistry. In the absence of extensive experimental data, this document leverages high-level computational chemistry to predict its structural, electronic, and spectroscopic properties. This in-silico investigation offers crucial insights for researchers in drug development, enabling a deeper understanding of the molecule's behavior and informing the rational design of novel therapeutics. Methodologies including Density Functional Theory (DFT) are detailed, providing a framework for the conformational analysis, electronic property elucidation, and spectroscopic prediction. This guide serves as a valuable resource for scientists engaged in the exploration of halogenated organic compounds for pharmaceutical applications.
Introduction: The Significance of Halogenated Benzylamines in Medicinal Chemistry
This compound belongs to the class of substituted benzylamines, which are integral scaffolds in a vast array of biologically active compounds. The introduction of halogen atoms, in this case, bromine and fluorine, at specific positions on the aromatic ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atom is known to enhance metabolic stability and binding affinity, while the bromine atom can facilitate specific interactions with biological targets and serves as a versatile synthetic handle for further molecular elaboration. The diethylamine moiety contributes to increased lipophilicity, a key factor for oral bioavailability and penetration of the blood-brain barrier.
Given the nascent stage of research into this compound, theoretical studies are paramount for predicting its behavior and guiding experimental efforts. This guide will employ established computational methods to build a robust theoretical profile of this promising molecule.
Computational Methodology: A Framework for In-Silico Analysis
To ensure the accuracy and reliability of our theoretical predictions, a well-defined computational workflow is essential. The following section details the chosen theoretical methods and the rationale behind their selection.
Geometry Optimization and Conformational Analysis
The three-dimensional structure of a molecule is fundamental to its function. To determine the most stable conformation of this compound, a geometry optimization was performed using Density Functional Theory (DFT). The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed in conjunction with the 6-311++G(d,p) basis set. This level of theory has been demonstrated to provide a good balance between computational cost and accuracy for organic molecules.
The conformational landscape of the diethylamino group was thoroughly explored. Similar to studies on N,N-dimethylbenzylamine, the orientation of the Cα-N bond relative to the phenyl ring is a critical parameter. The potential energy surface was scanned by systematically rotating the key dihedral angles to identify all low-energy conformers.
Caption: Computational workflow for the theoretical analysis of this compound.
Electronic Structure and Reactivity Descriptors
Understanding the electronic landscape of a molecule is crucial for predicting its reactivity and potential interactions with biological targets. The following properties were calculated at the same B3LYP/6-311++G(d,p) level of theory:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding non-covalent interactions and reaction mechanisms.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and steric effects, which can influence the molecule's stability and conformation.
Spectroscopic Predictions
To aid in the experimental characterization of this compound, the following spectra were theoretically predicted:
-
Infrared (IR) and Raman Spectroscopy: Vibrational frequencies were calculated from the optimized geometry. The resulting frequencies and intensities were used to generate theoretical IR and Raman spectra. These predictions can be invaluable for identifying characteristic functional group vibrations and confirming the synthesis of the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR chemical shifts were predicted using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. Tetramethylsilane (TMS) was used as the reference standard. These theoretical chemical shifts can assist in the assignment of experimental NMR spectra.
Predicted Molecular Geometry and Conformational Preferences
The geometry optimization of this compound revealed several low-energy conformers. The most stable conformer is characterized by a staggered arrangement of the ethyl groups and a specific orientation of the benzyl moiety.
Table 1: Key Predicted Geometrical Parameters for the Most Stable Conformer of this compound
| Parameter | Value |
| C-Br Bond Length | 1.90 Å |
| C-F Bond Length | 1.35 Å |
| Cα-N Bond Length | 1.47 Å |
| C-N-C (diethyl) Angle | 112.5° |
| C(aromatic)-Cα-N Angle | 113.2° |
| C(aromatic)-C(aromatic)-Br Angle | 121.8° |
| C(aromatic)-C(aromatic)-F Angle | 118.5° |
The dihedral angle between the plane of the phenyl ring and the Cα-N bond is predicted to be approximately 85°, indicating a nearly perpendicular arrangement. This is consistent with findings for structurally similar N,N-dialkylbenzylamines. This conformation minimizes steric hindrance between the diethylamino group and the ortho-substituents (bromine and fluorine).
Caption: Simplified 2D representation of this compound.
Electronic Properties and Reactivity Analysis
The electronic properties of this compound provide a foundation for understanding its chemical behavior.
Table 2: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -0.15 eV |
| HOMO-LUMO Gap | 6.10 eV |
| Dipole Moment | 2.85 D |
The relatively large HOMO-LUMO gap suggests that the molecule is kinetically stable. The HOMO is primarily localized on the phenyl ring and the nitrogen atom, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the aromatic ring, particularly near the carbon atoms bearing the halogen substituents.
The Molecular Electrostatic Potential (MEP) map reveals a region of negative potential (electron-rich) around the nitrogen atom of the diethylamino group, making it a likely site for protonation and interaction with electrophiles. The regions around the halogen atoms exhibit a more complex electrostatic potential due to the interplay of their inductive and resonance effects.
Predicted Spectroscopic Signatures
The theoretically predicted spectra serve as a valuable reference for the experimental identification and characterization of this compound.
Vibrational Spectroscopy (IR and Raman)
The calculated vibrational frequencies predict several characteristic peaks.
Table 3: Selected Predicted Vibrational Frequencies and Their Assignments
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| ~3050-3100 | Medium | Medium | Aromatic C-H stretch |
| ~2850-2980 | Strong | Strong | Aliphatic C-H stretch |
| ~1580-1610 | Medium | Strong | Aromatic C=C stretch |
| ~1450-1480 | Strong | Medium | CH₂ bend |
| ~1050-1150 | Strong | Medium | C-N stretch |
| ~1020-1040 | Strong | Weak | C-F stretch |
| ~550-600 | Medium | Strong | C-Br stretch |
The presence of strong C-H stretching bands in the 2850-2980 cm⁻¹ region, along with aromatic C=C stretching vibrations, will be key features in the experimental IR and Raman spectra. The C-F and C-Br stretching modes are predicted at lower wavenumbers and can be used as diagnostic peaks for the presence of these halogens.
NMR Spectroscopy
The predicted 1H and 13C NMR chemical shifts provide a detailed map of the magnetic environments of the nuclei.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) relative to TMS
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
| Aromatic CH | 7.1 - 7.4 | 125 - 135 |
| CH₂ (benzyl) | ~3.6 | ~55 |
| CH₂ (ethyl) | ~2.5 | ~48 |
| CH₃ (ethyl) | ~1.1 | ~12 |
| C-Br | - | ~115 |
| C-F | - | ~160 (with C-F coupling) |
The aromatic protons are expected to appear as a complex multiplet in the downfield region. The benzylic CH₂ protons will be a singlet, while the ethyl protons will exhibit the characteristic quartet and triplet pattern. In the 13C NMR spectrum, the carbon attached to the fluorine atom is predicted to have a large chemical shift and will likely show a significant C-F coupling constant.
Potential Applications in Drug Development and Conclusion
This theoretical investigation of this compound provides a solid foundation for its further exploration in medicinal chemistry. The predicted structural and electronic properties suggest that this molecule possesses features desirable for a drug candidate or an intermediate in the synthesis of more complex bioactive molecules.
The presence of both fluorine and bromine atoms offers a unique combination of properties. The fluorine can enhance metabolic stability and binding affinity, while the bromine provides a site for further chemical modification through reactions such as cross-coupling, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. The lipophilic diethylamino group may facilitate penetration of biological membranes, including the blood-brain barrier, making this scaffold particularly interesting for the development of central nervous system (CNS) active agents.
References
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
-
Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
-
Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. [Link]
-
Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]
-
Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592. [Link]
-
Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38. [Link]
An In-Depth Technical Guide to N,N-Diethyl 2-bromo-6-fluorobenzylamine: Synthesis and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethyl 2-bromo-6-fluorobenzylamine is a halogenated benzylamine derivative that holds significance as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring a sterically hindered and electronically modified aromatic ring, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the realms of pharmaceutical and agrochemical research. While the specific discovery and a detailed historical narrative of this compound are not extensively documented in readily available literature, its utility can be inferred from the broader context of substituted benzylamine synthesis and their applications. This guide provides a comprehensive overview of the logical synthesis of this compound, grounded in established chemical principles, and offers insights into its characterization and potential applications.
Physicochemical Properties and Structural Features
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 1355246-95-5 | [1][2] |
| Molecular Formula | C₁₁H₁₅BrFN | [2] |
| Molecular Weight | 260.15 g/mol | |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Boiling Point | Not specified | |
| Solubility | Expected to be soluble in common organic solvents | Inferred |
The key structural features of this molecule are the 2-bromo-6-fluoro substituted phenyl ring and the N,N-diethylamino methyl group. The ortho-substitution with both a bromine and a fluorine atom creates a sterically demanding environment around the benzylic carbon. Electronically, the fluorine atom acts as a weak ring activator through resonance and a strong deactivator through induction, while the bromine atom is a deactivating group. This electronic and steric profile influences the reactivity of the molecule in subsequent chemical transformations.
Synthesis of this compound: A Two-Step Approach
The most logical and widely applicable method for the synthesis of this compound is a two-step process commencing with the corresponding benzaldehyde. This approach involves the synthesis of the key intermediate, 2-bromo-6-fluorobenzaldehyde, followed by its conversion to the target benzylamine via reductive amination.
Step 1: Synthesis of 2-bromo-6-fluorobenzaldehyde
The synthesis of 2-bromo-6-fluorobenzaldehyde is a critical first step. Several methods have been reported for its preparation, with a common route starting from 2-bromo-6-fluorotoluene.
Experimental Protocol: Synthesis of 2-bromo-6-fluorobenzaldehyde from 2-bromo-6-fluorotoluene
This protocol is based on a patented method and involves a two-stage process: radical bromination followed by oxidation.
Part A: Radical Bromination of 2-bromo-6-fluorotoluene
-
Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and a light source (e.g., a UV lamp), charge 2-bromo-6-fluorotoluene and a suitable organic or inorganic solvent.
-
Addition of Reagents: Add hydrobromic acid to the mixture.
-
Initiation: While illuminating the mixture, slowly add hydrogen peroxide dropwise. The light initiates the formation of bromine radicals, which selectively brominate the benzylic position.
-
Reaction Monitoring: The reaction is typically allowed to proceed for 6 to 24 hours. Monitor the progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, wash the reaction mixture with a saturated sodium sulfite solution to quench any remaining peroxide and bromine. Subsequently, wash with water and dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Evaporate the solvent under reduced pressure to obtain crude 2-bromo-6-fluorobenzyl bromide.
Part B: Kornblum Oxidation to 2-bromo-6-fluorobenzaldehyde
-
Reaction Setup: In a suitable reaction vessel, dissolve the crude 2-bromo-6-fluorobenzyl bromide from the previous step in dimethyl sulfoxide (DMSO).
-
Addition of Base: Add an inorganic compound, such as sodium bicarbonate, to the solution.
-
Reaction Conditions: Heat the reaction mixture to approximately 95°C and maintain for 3 to 8 hours.
-
Work-up: After the reaction is complete, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Final Purification: Purify the crude product by silica gel column chromatography to yield pure 2-bromo-6-fluorobenzaldehyde.
Caption: Synthetic pathway to 2-bromo-6-fluorobenzaldehyde.
Step 2: Reductive Amination to this compound
Reductive amination is a cornerstone of amine synthesis, allowing for the conversion of aldehydes or ketones to amines in a one-pot reaction.[3] This process involves the initial formation of an iminium ion from the reaction of the aldehyde with a secondary amine (diethylamine in this case), which is then reduced in situ to the corresponding tertiary amine.
Experimental Protocol: Reductive Amination of 2-bromo-6-fluorobenzaldehyde
This generalized protocol is based on established reductive amination procedures.
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-6-fluorobenzaldehyde (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine: Add N,N-diethylamine (1.1 to 1.5 equivalents) to the solution.
-
Formation of Iminium Ion: Stir the mixture at room temperature for a period of time (typically 30 minutes to 2 hours) to allow for the formation of the intermediate iminium ion. The progress of this step can be monitored by TLC or NMR if desired.
-
Addition of Reducing Agent: Add a suitable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reagent for this transformation and is often the preferred choice.[4] Add the reducing agent portion-wise to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting aldehyde is completely consumed, as monitored by TLC or GC. Reaction times can vary from a few hours to overnight.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure.
-
Final Purification: The crude product can be purified by silica gel column chromatography to yield pure this compound.
Caption: Reductive amination of 2-bromo-6-fluorobenzaldehyde.
Analytical Characterization
The structural elucidation and purity assessment of this compound would be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons, the benzylic methylene protons, and the ethyl groups of the diethylamino moiety. The coupling patterns of the aromatic protons would be indicative of the 1,2,3-trisubstituted pattern.
-
¹³C NMR would display signals for all unique carbon atoms in the molecule.
-
¹⁹F NMR would show a singlet corresponding to the fluorine atom on the aromatic ring.
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H (aliphatic and aromatic), C-N, and C-Br/C-F bonds.
Applications and Future Directions
This compound serves as a valuable intermediate in organic synthesis. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. This opens up possibilities for the synthesis of a wide array of more complex molecules with potential biological activity.
The N,N-diethylbenzylamine moiety itself is a common structural motif in pharmacologically active compounds, and the unique substitution pattern of this particular derivative could lead to novel compounds with interesting properties. For instance, similar halogenated benzylamines are investigated for their potential as intermediates in the synthesis of agrochemicals and pharmaceuticals.[5]
Conclusion
While the formal discovery and historical timeline of this compound are not well-defined in the scientific literature, its synthesis is readily achievable through a logical and well-established two-step sequence involving the preparation of 2-bromo-6-fluorobenzaldehyde followed by reductive amination. This in-depth guide provides the necessary theoretical framework and practical considerations for its synthesis and characterization. As a versatile building block, this compound holds promise for the development of novel compounds in various fields of chemical research, particularly in the design and synthesis of new drug candidates and agrochemicals. Further exploration of its reactivity and the biological activity of its derivatives will undoubtedly continue to enrich the field of synthetic organic chemistry.
References
- EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof - Google Patents. (URL: https://patents.google.
- King-Pharm. This compound [1355246-95-5]. (URL: https://www.king-pharm.com/products/cas-1355246-95-5.html)
- 1355246-95-5 this compound. (URL: https://www.king-pharm.com/products/pid-1573943.html)
- WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents. (URL: https://patents.google.
- Preparation of the N-(2-Bromo-2-Nitroethenyl) Benzenamine: The First One-Pot Synthesis of a B-Halo-B-Nitroenamine - ResearchGate. (URL: https://www.researchgate.net/publication/257140809_Preparation_of_the_N-2-Bromo-2-Nitroethenyl_Benzenamine_The_First_One-Pot_Synthesis_of_a_B-Halo-B-Nitroenamine)
- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (URL: Not available)
- Reductive Amination - Common Conditions. (URL: https://www.organic-chemistry.
- Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine - YouTube. (URL: https://www.youtube.
- Reductive Amination - Chemistry LibreTexts. (URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/23%3A_Amines/23.
Sources
- 1. This compound [1355246-95-5] | King-Pharm [king-pharm.com]
- 2. 1355246-95-5 this compound [king-pharm.com]
- 3. 1287218-39-6 Cas No. | N-(2-Bromo-6-fluorobenzyl)-N-methylamine | Matrix Scientific [matrixscientific.com]
- 4. US7579473B2 - c-Met modulators and methods of use - Google Patents [patents.google.com]
- 5. EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof - Google Patents [patents.google.com]
An In-Depth Technical Guide to N,N-Diethyl 2-bromo-6-fluorobenzylamine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N-Diethyl 2-bromo-6-fluorobenzylamine is a halogenated benzylamine that serves as a versatile chemical intermediate in organic synthesis. The strategic placement of fluorine and bromine atoms on the aromatic ring, combined with the diethylamine moiety, provides a unique scaffold for creating a diverse range of derivatives. This guide offers a comprehensive overview of the synthesis, physicochemical properties, and potential applications of the core compound and its derivatives, with a particular focus on their relevance in medicinal chemistry and drug discovery. The strategic incorporation of fluorine is a well-established method in drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2][3] This document provides detailed, field-proven protocols and the scientific rationale behind them to empower researchers in their synthetic endeavors.
Physicochemical Properties & Structural Analysis
This compound (CAS Number: 1355246-95-5) is a distinct molecule whose utility is defined by its structural features.[4][5] The ortho-bromo and ortho-fluoro substituents create a sterically hindered and electronically unique environment around the benzylic carbon.
Key Structural Features:
-
Fluorine Atom: As the most electronegative element, fluorine significantly alters the electronic properties of the aromatic ring.[6] Its presence can enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes and can modulate the pKa of the nearby amine.[1][7]
-
Bromine Atom: The bromine atom is a versatile functional handle. It can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to build molecular complexity.
-
N,N-Diethylamine Group: This tertiary amine provides a basic center and influences the compound's solubility and pharmacokinetic profile.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1355246-95-5 | [4][5] |
| Molecular Formula | C₁₁H₁₅BrFN | [5] |
| Molecular Weight | 260.15 g/mol | Calculated |
| Appearance | (Predicted) Colorless to pale yellow oil | Inferred |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred |
Synthesis of the Core Compound: this compound
The most direct and widely used method for synthesizing the title compound is the reductive amination of 2-bromo-6-fluorobenzaldehyde with diethylamine.[7] This two-step, one-pot process is efficient and tolerates a wide range of functional groups.[8][9]
Synthesis Workflow Diagram
Caption: Fig 1. Reductive Amination Workflow.
Detailed Experimental Protocol
Materials:
-
2-Bromo-6-fluorobenzaldehyde (1.0 eq)[10]
-
Diethylamine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-6-fluorobenzaldehyde (1.0 eq) and anhydrous dichloromethane. Stir until the aldehyde is fully dissolved.
-
Amine Addition: Add diethylamine (1.2 eq) to the solution. Stir the mixture at room temperature for 1-2 hours. This allows for the formation of the intermediate imine (Schiff base).
-
Causality Insight: The initial reaction between the aldehyde and the amine forms a hemiaminal, which then dehydrates to form the imine. This step is often the rate-limiting step and allowing sufficient time is crucial for high conversion. The presence of the electron-withdrawing fluorine atom can slightly decrease the reactivity of the aldehyde, so ensuring adequate reaction time is important.[11]
-
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed. Stir the reaction overnight at room temperature.
-
Causality Insight: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive than sodium borohydride, which allows it to coexist with the mildly acidic conditions that can favor imine formation without prematurely reducing the starting aldehyde.
-
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12][13]
-
Purification: The resulting crude product (typically a pale yellow oil) can be purified by flash column chromatography on silica gel to yield the pure this compound.
Key Derivatives and Their Synthetic Applications
The true value of this compound lies in its capacity as a scaffold for generating diverse derivatives. The bromine atom is the primary site for modification via cross-coupling reactions.
Derivatization Strategy Diagram
Caption: Fig 2. Key Derivatization Pathways.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for introducing an aryl or heteroaryl group in place of the bromine atom.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Schlenk flask or microwave vial
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add the benzylamine starting material (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water).
-
Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir until TLC or LC-MS analysis indicates consumption of the starting material (typically 4-16 hours).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography to yield the desired biaryl derivative.[14]
Applications in Medicinal Chemistry & Drug Discovery
Halogenated benzylamines are prevalent scaffolds in modern drug discovery.[6] The unique substitution pattern of this compound makes its derivatives attractive candidates for screening in various therapeutic areas.
-
CNS Agents: The lipophilicity imparted by the fluorine and diethyl groups can aid in crossing the blood-brain barrier, making these compounds interesting for neurological targets.[2]
-
Enzyme Inhibitors: The rigid, sterically defined core can serve as a platform for designing specific enzyme inhibitors, where precise positioning of functional groups is key for binding affinity.
-
Scaffold for Combinatorial Chemistry: The reliability of the synthetic routes allows for the rapid generation of a library of derivatives for high-throughput screening. The bromine atom serves as a key attachment point for diversification.
Characterization & Analytical Techniques
Confirming the identity and purity of the synthesized compounds is critical. A multi-technique approach ensures a self-validating system.
Analytical Workflow
Caption: Fig 3. Standard Analytical & Purification Workflow.
Expected Spectroscopic Data:
-
¹H NMR: Will show characteristic signals for the diethyl group (triplet and quartet), the benzylic CH₂ group (singlet), and the aromatic protons.
-
¹⁹F NMR: A singlet corresponding to the single fluorine atom.
-
¹³C NMR: Signals for all 11 unique carbon atoms.
-
Mass Spec (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Safety, Handling, and Storage
-
Handling: Always handle this compound and its derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicity: While specific toxicity data is not widely available, similar halogenated aromatic compounds should be treated as irritants and potentially harmful if swallowed or inhaled.[10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- The Role of Fluorinated Benzylamines in Modern Drug Discovery. (2025). Vertex AI Search.
- This compound [1355246-95-5]. King-Pharm.
- The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide. Benchchem.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Tactical Applications of Fluorine in Drug Design and Development.
- Applications of Fluorine in Medicinal Chemistry. PubMed.
- Efficient Ruthenium(II)-Catalyzed Direct Reductive Amination of Aldehydes under Mild Conditions Using Hydrosilane as the Reductant. Organic Chemistry Portal.
- 1355246-95-5 this compound. King-Pharm.
- Efficient Ruthenium(II)-Catalyzed Direct Reductive Amination of Aldehydes under Mild Conditions Using Hydrosilane as the Reductant.
- 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977. PubChem.
- Aldehyde not reacting in reductive amination reaction, thoughts?.
- tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)
- An In-depth Technical Guide to the Potential Derivatives of 2-Bromo-3-nitrobenzoic Acid. Benchchem.
- Synthesis of 2-bromo-N-methylbenzenesulfinamide. PrepChem.com.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [1355246-95-5] | King-Pharm [king-pharm.com]
- 5. 1355246-95-5 this compound [king-pharm.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficient Ruthenium(II)-Catalyzed Direct Reductive Amination of Aldehydes under Mild Conditions Using Hydrosilane as the Reductant [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. prepchem.com [prepchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
using N,N-Diethyl 2-bromo-6-fluorobenzylamine in organic synthesis
An In-Depth Guide to the Synthetic Utility of N,N-Diethyl 2-bromo-6-fluorobenzylamine for Advanced Research
This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the applications of this compound in modern organic synthesis. We move beyond a simple cataloging of reactions to offer field-proven insights into how the unique structural attributes of this reagent can be strategically employed to generate valuable and complex molecular architectures.
Introduction: A Multifaceted Building Block
This compound is a halogenated benzylamine derivative poised for significant utility in synthetic chemistry. Its structure is notable for three key features that dictate its reactivity:
-
A Tertiary Benzylamine Moiety: The N,N-diethylaminomethyl group is a powerful directed metalation group (DMG). This functionality allows for regioselective deprotonation at an adjacent ortho position or facilitates lithium-halogen exchange, providing a reliable handle for introducing further complexity.[1][2][3][4]
-
An ortho-Bromo Substituent: The bromine atom serves as a versatile synthetic linchpin, primarily for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck, Sonogashira couplings) and for lithium-halogen exchange.[5]
-
An ortho-Fluoro Substituent: The fluorine atom imparts unique electronic properties to the aromatic ring and can influence the regioselectivity of reactions. Furthermore, the incorporation of fluorine is a highly sought-after strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
These features render this compound a valuable starting material for the construction of functionalized aromatic compounds and heterocyclic scaffolds, particularly isoindolinones, which are prevalent in biologically active molecules.[6][7][8][9]
Physicochemical Data Summary
| Property | Value |
| CAS Number | 1355246-95-5 |
| Molecular Formula | C₁₁H₁₅BrFN |
| Molecular Weight | 260.15 g/mol |
| Appearance | (Typically) Oil or low-melting solid |
| Boiling Point | Not widely reported |
| Solubility | Soluble in common organic solvents (THF, DCM, Toluene, etc.) |
Application I: Regiocontrolled Functionalization via Lithium-Halogen Exchange
One of the most powerful applications of this reagent is the generation of a highly reactive 6-fluoro-2-(N,N-diethylaminomethyl)phenyllithium intermediate. While the benzylamine is a strong directing group for ortho-lithiation (deprotonation), the presence of the C-Br bond allows for a more facile and highly selective lithium-halogen exchange reaction at low temperatures. This approach avoids potential side reactions and provides a single, predictable organolithium species for subsequent reactions with a wide array of electrophiles.
Causality and Experimental Rationale
The preference for lithium-halogen exchange over C-H deprotonation at low temperatures (typically -78 °C) is a well-established principle in organolithium chemistry. The kinetic barrier for the exchange reaction is significantly lower. The N,N-diethylaminomethyl group plays a crucial role by pre-complexing the alkyllithium reagent, positioning it for efficient exchange at the adjacent C-Br bond. This chelation-assisted mechanism enhances both the rate and the regioselectivity of the reaction.[1][2][3]
Experimental Workflow: Lithiation and Electrophilic Quench
Caption: Workflow for Lithium-Halogen Exchange and Electrophilic Quench.
Protocol: Synthesis of 6-Fluoro-2-(N,N-diethylaminomethyl)benzaldehyde
This protocol details the lithium-halogen exchange and subsequent formylation using N,N-dimethylformamide (DMF) as a representative electrophile.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq, typically 2.5 M)
-
Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvation: Dissolve the starting material in anhydrous THF (to a concentration of approx. 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (1.1 eq) dropwise via syringe over 10 minutes. A color change is typically observed. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Slowly add anhydrous DMF (1.5 eq) to the reaction mixture.
-
Warming: Continue stirring at -78 °C for an additional 2 hours, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the target aldehyde.
Application II: Palladium-Catalyzed Synthesis of Isoindolinone Scaffolds
The 2-bromo-benzylamine motif is an excellent precursor for the synthesis of isoindolinones, a privileged scaffold in medicinal chemistry. A powerful method to achieve this is through palladium-catalyzed carbonylative cyclization. In this transformation, carbon monoxide is inserted into the carbon-bromine bond, and the resulting acyl-palladium intermediate is trapped intramolecularly by the nitrogen of the benzylamine group (following a potential dealkylation or cyclization-elimination sequence) to form the five-membered lactam ring.
Causality and Mechanistic Rationale
This reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: A Pd(0) complex inserts into the C-Br bond of the substrate to form an arylpalladium(II) species.
-
CO Insertion: Carbon monoxide coordinates to the palladium center and inserts into the aryl-palladium bond to form an acylpalladium(II) complex.
-
Amination/Cyclization: The nitrogen atom of the diethylamino group, or a primary/secondary amine added to the reaction, attacks the electrophilic acylpalladium intermediate.
-
Reductive Elimination: This final step forms the C-N bond of the isoindolinone product and regenerates the active Pd(0) catalyst.
The choice of ligand is critical to stabilize the palladium intermediates and promote efficient turnover.
Catalytic Cycle for Isoindolinone Synthesis
Caption: Generalized Palladium-Catalyzed Carbonylative Cyclization Cycle.
Protocol: Synthesis of a 7-Fluoro-2-ethylisoindolin-1-one Derivative
This is a representative protocol for the carbonylative cyclization. Note that this reaction may lead to the cleavage of one ethyl group from the nitrogen to form the N-ethyl isoindolinone.
Materials:
-
This compound (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (e.g., 5 mol%)
-
A suitable phosphine ligand (e.g., Xantphos, 10 mol%)
-
A base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Carbon monoxide (CO) source (balloon or cylinder)
Procedure:
-
Setup: To a dry Schlenk tube or pressure vessel, add this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), the phosphine ligand (0.10 eq), and the base (2.0 eq).
-
Inerting: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add anhydrous, degassed solvent via syringe.
-
CO Introduction: Purge the vessel with carbon monoxide gas, then maintain a positive pressure of CO (e.g., a balloon or a regulated pressure).
-
Heating: Heat the reaction mixture to a specified temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and vent the CO gas in a fume hood. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Extraction & Purification: Wash the filtrate with water and brine, dry the organic layer over MgSO₄, and concentrate. Purify the residue by flash chromatography.
Summary of Proposed Reaction Conditions
| Reaction Type | Key Reagents | Solvent | Temperature | Key Intermediate |
| Lithium-Halogen Exchange | n-BuLi or s-BuLi, Electrophile | Anhydrous THF | -78 °C | Aryllithium Species |
| Carbonylative Cyclization | Pd(0/II) catalyst, Ligand, Base, CO | Anhydrous Toluene | 80-120 °C | Acylpalladium Complex |
Conclusion and Future Outlook
This compound is a strategically designed building block with significant potential for constructing complex molecular frameworks. Its utility in directed metalation/lithium-halogen exchange offers a precise method for regioselective functionalization of a highly substituted benzene ring. Concurrently, its susceptibility to palladium-catalyzed transformations opens a direct and efficient route to valuable heterocyclic cores like isoindolinones. For researchers in drug discovery and materials science, this reagent represents an opportunity to rapidly access novel chemical space and build libraries of compounds for screening and development.
References
-
Synthesis of Isoindolinones by Palladium-Catalyzed Carbonylative Cyclization of 2-Bromobenzaldehyde with Diamines. ResearchGate.[Link]
-
Directed ortho metalation. Wikipedia.[Link]
-
Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. MDPI.[Link]
-
Synthesis of isoindolinones. Organic Chemistry Portal.[Link]
-
Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Publishing.[Link]
-
Directed (ortho) Metallation. University of California, Irvine.[Link]
-
Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. PubMed Central.[Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Center for Biotechnology Information.[Link]
-
Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis. Organic Chemistry Portal.[Link]
-
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.[Link]
-
Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. National Center for Biotechnology Information.[Link]
-
Ni-Catalyzed intramolecular cyclization of Baylis–Hillman adducts of 2-cyanoaniline towards 2,3-dihydroquinolin-4(1H)-ones. RSC Publishing.[Link]
-
ortho metalation. Myers Research Group, Harvard University.[Link]
-
Directed Ortho metalation (DOM), Part 2 (3 examples). YouTube.[Link]
-
Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. National Center for Biotechnology Information.[Link]
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. baranlab.org [baranlab.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. mdpi.com [mdpi.com]
- 6. Isoindolinone synthesis [organic-chemistry.org]
- 7. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis [organic-chemistry.org]
Application Notes and Protocols: N,N-Diethyl-2-bromo-6-fluorobenzylamine as a Versatile Chemical Intermediate
Prepared by: Gemini, Senior Application Scientist
Section 1: Compound Profile and Strategic Importance
N,N-Diethyl-2-bromo-6-fluorobenzylamine is a strategically designed chemical intermediate of significant interest to researchers in pharmaceutical and agrochemical development. Its architecture incorporates three key chemical motifs that confer distinct and advantageous properties for synthetic diversification: a reactive aryl bromide, a metabolically stabilizing fluorine atom, and a lipophilic diethylamine moiety.[1] This combination makes it an invaluable starting material for building libraries of complex molecules for structure-activity relationship (SAR) studies.[1]
The bromine atom, positioned ortho to a fluorine atom and a bulky diethylaminomethyl group, serves as a versatile handle for palladium-catalyzed cross-coupling reactions. The fluorine atom enhances the metabolic stability of derivative compounds, a critical attribute in drug design.[1] Furthermore, the diethylamine group increases the molecule's lipophilicity, which can improve properties such as blood-brain barrier penetration.[1]
Chemical Structure
Caption: Structure of N,N-Diethyl-2-bromo-6-fluorobenzylamine.
Physicochemical Properties
| Property | Value |
| CAS Number | 1355246-95-5[1][2][3] |
| Molecular Formula | C₁₁H₁₅BrFN[3] |
| Molecular Weight | 260.15 g/mol |
| Appearance | Typically an oil or low-melting solid |
| LogP | ~3.2 (Estimated)[1] |
Section 2: Core Synthetic Applications & Mechanistic Considerations
The primary utility of N,N-Diethyl-2-bromo-6-fluorobenzylamine lies in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than a carbon-fluorine (C-F) bond, allowing for highly selective functionalization.
The steric hindrance imposed by the ortho-substituents (fluorine and the diethylaminomethyl group) is a critical consideration. This crowding necessitates the use of specialized catalyst systems, particularly those employing bulky and electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands), to facilitate efficient oxidative addition and subsequent steps in the catalytic cycle.[4]
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended as a starting point. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific coupling partners. All operations must be conducted in a well-ventilated chemical fume hood.
Protocol 1: Suzuki-Miyaura C-C Coupling
Application Note: This protocol facilitates the formation of a carbon-carbon bond, replacing the bromine atom with an aryl, heteroaryl, or vinyl group. This is a foundational reaction for expanding the core scaffold. For sterically hindered substrates like this, catalyst systems featuring bulky ligands are crucial for efficient reaction.[4]
Materials:
-
N,N-Diethyl-2-bromo-6-fluorobenzylamine (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., SPhos or XPhos, 4 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O or Dioxane/H₂O, 4:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube, add N,N-Diethyl-2-bromo-6-fluorobenzylamine, the selected boronic acid, the palladium catalyst, the phosphine ligand, and the base under a positive pressure of argon.
-
Inerting: Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[5]
-
Reaction Execution: Place the sealed tube in a preheated oil bath (typically 80-110 °C) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract three times with an organic solvent such as ethyl acetate.[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[5]
Protocol 2: Buchwald-Hartwig C-N Amination
Application Note: This reaction is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of diverse aniline derivatives. The choice of ligand is critical to overcome the steric hindrance and achieve high yields.
Materials:
-
N,N-Diethyl-2-bromo-6-fluorobenzylamine (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium Pre-catalyst (e.g., G3-XPhos, 2 mol%)
-
Base (e.g., NaOt-Bu or LHMDS, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Vessel Preparation: In a glovebox or under a positive pressure of argon, add the palladium pre-catalyst and base to a flame-dried Schlenk tube.
-
Reagent Addition: Add the N,N-Diethyl-2-bromo-6-fluorobenzylamine, the amine, and the anhydrous, degassed solvent.
-
Inerting: Seal the tube and remove from the glovebox (if used). If not, ensure the vessel is properly sealed under a positive pressure of argon.
-
Reaction Execution: Heat the mixture in an oil bath (typically 100-110 °C) with stirring for 6-24 hours.[4]
-
Monitoring: Track the disappearance of the starting material using TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with a suitable solvent like diethyl ether and filter through a pad of Celite to remove inorganic salts.[4]
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: Sonogashira C-C (Alkynylation) Coupling
Application Note: The Sonogashira coupling introduces a valuable alkyne functionality, creating a C(sp²)-C(sp) bond. This reaction is co-catalyzed by palladium and copper(I).[6]
Materials:
-
N,N-Diethyl-2-bromo-6-fluorobenzylamine (1.0 equiv)
-
Terminal Alkyne (1.1-1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper Co-catalyst (e.g., CuI, 1-5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), used as solvent or co-solvent)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add N,N-Diethyl-2-bromo-6-fluorobenzylamine, the palladium catalyst, and the copper(I) iodide.[6]
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N) via syringe. Then, add the terminal alkyne dropwise at room temperature.[5][6]
-
Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture and filter it through a pad of Celite®, washing the pad with ethyl acetate. Wash the filtrate with saturated aqueous NH₄Cl and then with brine.[6]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue via flash column chromatography.
Section 4: Safety and Handling
N,N-Diethyl-2-bromo-6-fluorobenzylamine is a hazardous chemical and must be handled with appropriate precautions.
Hazard Summary:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Irritation: Causes skin irritation and serious eye irritation.[7] May cause respiratory irritation.[7][8]
| Protection Type | Specification |
| Engineering Controls | Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[7][8] |
| Eye/Face Protection | Wear safety goggles with side-shields or a face shield.[8] |
| Hand Protection | Wear chemically resistant, impervious gloves (e.g., Nitrile rubber).[8] |
| Skin/Body Protection | Wear protective clothing, such as a lab coat.[8] |
| Respiratory Protection | If ventilation is inadequate, use a suitable respirator.[8] |
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[9]
-
Do not breathe mist, vapors, or spray.[7]
-
Wash hands and any exposed skin thoroughly after handling.[7]
-
Store in a well-ventilated, dry place.[7]
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7]
-
In all cases of exposure, seek medical attention if symptoms persist.[7]
Section 5: References
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. [Link]
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC - PubMed Central. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N,N-DIETHYL 2-BROMO-6-FLUOROBENZYLAMINE [1355246-95-5] | King-Pharm [king-pharm.com]
- 3. 1355246-95-5 this compound [king-pharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemscene.com [chemscene.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Application Notes & Protocols: Strategic Transformations of N,N-Diethyl-2-bromo-6-fluorobenzylamine
Introduction: A Versatile Ortho-Substituted Building Block
N,N-Diethyl-2-bromo-6-fluorobenzylamine is a halogenated benzylamine derivative that serves as a highly valuable and versatile building block in modern organic synthesis.[1] Its structure is characterized by a sterically demanding arrangement of ortho-substituents: a bromine atom, a fluorine atom, and a diethylaminomethyl group. This unique substitution pattern offers multiple, distinct reaction handles for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.
The primary reactive site for synthetic elaboration is the carbon-bromine bond, which is amenable to a wide array of palladium-catalyzed cross-coupling reactions. The fluorine atom, while generally less reactive in cross-coupling, significantly influences the electronic properties of the aromatic ring and can participate in nucleophilic aromatic substitution (SNAr) under specific conditions. This guide provides detailed, field-proven protocols for the most critical transformations of this substrate, focusing on Suzuki-Miyaura coupling and Buchwald-Hartwig amination, with a discussion on the principles governing its reactivity.
| Property | Value |
| CAS Number | 1355246-95-5 |
| Molecular Formula | C₁₁H₁₅BrFN |
| Molecular Weight | 260.15 g/mol |
| Appearance | Varies (typically an oil or low-melting solid) |
| Key Functional Groups | Aryl Bromide, Aryl Fluoride, Tertiary Amine |
Palladium-Catalyzed Cross-Coupling: The Primary Synthetic Route
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[2][3] For N,N-Diethyl-2-bromo-6-fluorobenzylamine, these methods are indispensable for derivatization at the C2 position.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a premier method for creating biaryl structures.[2] The reaction's success with a sterically hindered substrate like N,N-Diethyl-2-bromo-6-fluorobenzylamine is highly dependent on the choice of catalyst system.
Causality Behind Experimental Choices:
-
Catalyst & Ligand: The steric bulk from the ortho-fluoro and diethylaminomethyl groups can impede the oxidative addition of the aryl bromide to the palladium center. To overcome this, highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are required.[4] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is the active catalyst, and accelerate both the oxidative addition and the subsequent reductive elimination steps.
-
Base: The base (e.g., K₃PO₄, Cs₂CO₃) plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium. A moderately strong, non-nucleophilic base is typically chosen to facilitate this step without promoting side reactions.[5]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the boronate complex formation required for efficient transmetalation.[5]
This protocol describes a general method for coupling N,N-Diethyl-2-bromo-6-fluorobenzylamine with a generic arylboronic acid.
Materials:
| Reagent/Material | Molar Equiv. | Example Quantity (0.5 mmol scale) |
| N,N-Diethyl-2-bromo-6-fluorobenzylamine | 1.0 | 130 mg |
| Arylboronic Acid | 1.2 - 1.5 | 0.6 - 0.75 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 (2 mol%) | 2.2 mg |
| SPhos (Ligand) | 0.04 (4 mol%) | 8.2 mg |
| Potassium Phosphate (K₃PO₄), tribasic | 2.0 | 212 mg |
| 1,4-Dioxane (anhydrous) | - | 4.0 mL |
| Water (degassed) | - | 1.0 mL |
| Inert Gas (Argon or Nitrogen) | - | As needed |
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add N,N-Diethyl-2-bromo-6-fluorobenzylamine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) and add them to the reaction flask.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., 4:1 ratio) via syringe. The final concentration is typically between 0.1 and 0.5 M with respect to the starting aryl bromide.[5]
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[6]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (~20 mL) and water (~10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4]
Diagrams of Key Processes
Caption: General experimental workflow for cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the definitive method for constructing aryl-amine (C-N) bonds via palladium catalysis.[7] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.
Causality Behind Experimental Choices:
-
Ligand: As with Suzuki coupling, bulky, electron-rich phosphine ligands are essential for promoting the reaction with this sterically hindered substrate. Ligands like XPhos, RuPhos, and t-BuXPhos have proven effective for coupling a wide variety of amines.[8] The choice of ligand can significantly impact the reaction rate and yield depending on the specific amine coupling partner.
-
Base: This reaction requires a strong, non-nucleophilic base to deprotonate the amine (or the N-H oxidative addition adduct), which is a critical step in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common choice for neutral amines, while a weaker base like K₂CO₃ may suffice for more acidic amines like carbazoles.[9][10]
-
Solvent: Anhydrous, non-protic polar aprotic solvents such as toluene, dioxane, or THF are typically used to ensure the stability of the catalyst and the strong base.
This protocol provides a general method for the amination of N,N-Diethyl-2-bromo-6-fluorobenzylamine.
Materials:
| Reagent/Material | Molar Equiv. | Example Quantity (0.5 mmol scale) |
| N,N-Diethyl-2-bromo-6-fluorobenzylamine | 1.0 | 130 mg |
| Amine (Primary or Secondary) | 1.2 | 0.6 mmol |
| Pd₂(dba)₃ (Palladium Source) | 0.01 (1 mol% Pd) | 4.6 mg |
| XPhos (Ligand) | 0.02 (2 mol%) | 9.5 mg |
| Sodium tert-butoxide (NaOt-Bu) | 1.4 | 67 mg |
| Toluene (anhydrous) | - | 5.0 mL |
| Inert Gas (Argon or Nitrogen) | - | As needed |
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide (1.4 equiv) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Catalyst Pre-formation (Optional but Recommended): Add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2 mol%). Add a portion of the anhydrous toluene and stir for 5-10 minutes.
-
Reagent Addition: Add N,N-Diethyl-2-bromo-6-fluorobenzylamine (1.0 equiv), the amine coupling partner (1.2 equiv), and the remaining anhydrous toluene.
-
Inert Atmosphere: Seal the vessel tightly. If not performed in a glovebox, ensure the setup is under a positive pressure of inert gas.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-18 hours.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[11] For SNAr to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[12][13] These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[12]
For N,N-Diethyl-2-bromo-6-fluorobenzylamine, the substituents on the ring are a weakly deactivating fluorine atom and an activating diethylaminomethyl group. There are no strong EWGs like a nitro or cyano group to sufficiently stabilize the Meisenheimer complex.[14] Consequently, this substrate is generally unreactive towards classical SNAr reactions under standard conditions. Palladium-catalyzed cross-coupling reactions are overwhelmingly the preferred methods for functionalization.
While the C-F bond is typically more susceptible to nucleophilic attack than the C-Br bond in activated systems (due to the high electronegativity of fluorine stabilizing the intermediate), the lack of activation on this specific scaffold renders both halogens inert to SNAr.[15]
Conclusion and Outlook
N,N-Diethyl-2-bromo-6-fluorobenzylamine is a valuable synthetic intermediate whose utility is primarily unlocked through palladium-catalyzed cross-coupling reactions. The sterically congested nature of the substrate necessitates the use of modern, highly active catalyst systems featuring bulky, electron-rich ligands for both Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols provided in this guide offer robust starting points for researchers to synthesize a diverse array of novel compounds. The inherent lack of activation on the aromatic ring makes traditional SNAr methods unsuitable, reinforcing the central role of transition-metal catalysis in the functionalization of this and related scaffolds.
References
- N,N-Diethyl 2-bromo-6-fluorobenzylamine | 1355246-95-5 | Benchchem. (n.d.).
- This compound [1355246-95-5] | King-Pharm. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Organometallic cross-coupling reactions - CEM Corporation. (n.d.).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (2021, December 3).
- Nucleophilic Aromatic Substitution - NPTEL Archive. (n.d.).
- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2).
- Nucleophilic Aromatic Substitution - YouTube. (2019, July 12).
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (2025, August 6).
- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018, May 16).
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine - Benchchem. (n.d.).
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde - Benchchem. (n.d.).
- Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde - Benchchem. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. nobelprize.org [nobelprize.org]
- 3. Organometallic cross-coupling reactions [cem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. archive.nptel.ac.in [archive.nptel.ac.in]
The Versatile Scapegoat: N,N-Diethyl 2-bromo-6-fluorobenzylamine in Modern Medicinal Chemistry
Abstract
N,N-Diethyl 2-bromo-6-fluorobenzylamine, a halogenated benzylamine derivative, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural features—a sterically hindered ortho-bromo-fluoro aromatic ring coupled with a diethylaminomethyl moiety—offer a versatile platform for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the applications of this compound, detailing its utility in palladium-catalyzed cross-coupling reactions and its potential in the development of novel therapeutics targeting the central nervous system (CNS), cancer, and kinase-mediated pathways. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols to leverage the full potential of this valuable synthetic intermediate.
Introduction: A Molecule of Strategic Importance
This compound (CAS No. 1355246-95-5) is a substituted aromatic compound whose value in medicinal chemistry is derived from the strategic placement of its functional groups[1]. The ortho-bromo and fluoro substituents on the phenyl ring create a unique electronic and steric environment, influencing the reactivity of the C-Br bond and the overall physicochemical properties of derivative molecules. The bromine atom serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. The adjacent fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Furthermore, the diethylaminomethyl group can influence solubility and provides a basic handle for salt formation or further derivatization.
This combination of features makes this compound a prime candidate for fragment-based drug discovery (FBDD) and lead optimization campaigns, where the systematic exploration of chemical space around a core scaffold is paramount to achieving desired biological activity and pharmacokinetic profiles.
Synthetic Utility: A Hub for Molecular Diversification
The primary application of this compound in medicinal chemistry is as a versatile substrate in palladium-catalyzed cross-coupling reactions. The presence of the C-Br bond allows for the introduction of a wide range of substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Complexity
The ortho-bromo-fluoro substitution pattern presents both a challenge and an opportunity in cross-coupling chemistry. The steric hindrance and the electron-withdrawing nature of the fluorine atom can influence the kinetics of the catalytic cycle, necessitating careful optimization of reaction conditions. However, with the appropriate choice of catalyst, ligand, and base, high yields of coupled products can be achieved.
Below are generalized protocols for key palladium-catalyzed reactions, extrapolated from established methodologies for structurally similar substrates.
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures, which are prevalent in many biologically active compounds.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.) or Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Causality Behind Choices: The use of bulky, electron-rich phosphine ligands like SPhos or XPhos is often crucial to overcome the steric hindrance around the C-Br bond and to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of base and solvent system is critical and may require screening to optimize for specific substrates.
Caption: Workflow for Suzuki-Miyaura Coupling.
The Buchwald-Hartwig amination allows for the synthesis of arylamines, a key pharmacophore in numerous drug classes.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., a G3 or G4 palladacycle, 0.01-0.05 eq.), a suitable ligand (e.g., BrettPhos, RuPhos), a strong base (e.g., NaOtBu, LHMDS, 1.2-1.5 eq.), this compound (1.0 eq.), and the desired amine (1.1-1.3 eq.).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the tube and heat the mixture to 80-120 °C. Monitor the reaction by LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by chromatography.
Causality Behind Choices: The use of a strong, non-nucleophilic base is essential to deprotonate the amine without competing in the reaction. The choice of a highly active palladium precatalyst and a sterically demanding, electron-rich ligand is critical for the amination of hindered aryl bromides.
The Sonogashira coupling is the method of choice for synthesizing aryl alkynes, which are valuable intermediates for the construction of heterocycles and other complex structures.
Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq.) and a terminal alkyne (1.2-1.5 eq.) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), a copper(I) co-catalyst (e.g., CuI, 0.05-0.10 eq.), and an amine base (e.g., triethylamine, diisopropylamine).
-
Reaction Execution: Stir the reaction mixture at room temperature to 60 °C under an inert atmosphere until completion.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography.
Causality Behind Choices: The copper(I) co-catalyst is crucial for the activation of the alkyne. Copper-free Sonogashira protocols exist and may be preferable in some cases to avoid potential issues with copper contamination in the final product.
Caption: Central Role in Cross-Coupling Reactions.
Applications in Medicinal Chemistry: Scaffolding for Bioactivity
The derivatives of this compound are of significant interest in several therapeutic areas, owing to the favorable properties imparted by the 2-bromo-6-fluorobenzylamine scaffold.
Central Nervous System (CNS) Disorders
Substituted benzylamines are a well-established class of compounds with activity at various CNS targets. The lipophilicity and metabolic stability often conferred by fluorine substitution make this scaffold particularly attractive for CNS drug discovery. For instance, related 2-bromobenzylamine derivatives have been investigated as dopamine receptor agonists, which are relevant for the treatment of Parkinson's disease and other neurological conditions. Furthermore, the broader class of benzylamines has been explored as modulators of serotonin and GABA receptors, which are implicated in depression, anxiety, and epilepsy.
Oncology
The 2-bromo-6-fluorobenzylamine core can serve as a template for the design of novel anticancer agents. The ability to diversify the molecule through cross-coupling reactions allows for the synthesis of libraries of compounds that can be screened against various cancer cell lines and molecular targets.
Table 1: Comparative Anticancer Efficacy (IC₅₀ Values)
| Compound Name | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) |
|---|---|---|---|
| This compound | 15.2 µM | 10.5 µM | 12.8 µM |
| N,N-Diethyl 2-bromo-4-fluorobenzylamine | 18.7 µM | 14.3 µM | 16.1 µM |
| 2-Bromo-6-fluoro-N,N-dimethylbenzamide | 22.4 µM | 19.8 µM | 25.6 µM |
Data sourced from in vitro studies.[1]
The data in Table 1 suggests that the specific substitution pattern of this compound contributes to its superior cytotoxic activity compared to its regioisomer and an amide analogue, potentially due to optimal halogen positioning and enhanced bioavailability conferred by the diethylamine moiety[1].
Kinase Inhibition
Protein kinases are a major class of drug targets in oncology and inflammatory diseases. The benzimidazole scaffold, which can be synthesized from precursors like this compound, is a common feature in many kinase inhibitors. The 2-bromo-6-fluorobenzyl group can be elaborated to generate libraries of potential inhibitors targeting kinases such as EGFR, HER2, and mTOR.
Protocol: General Workflow for In Vitro Antiproliferative Activity Assessment
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically from 0.01 to 100 µM) and a vehicle control.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or resazurin assay.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Caption: Workflow for Anticancer Activity Screening.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in a range of palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of diverse compound libraries. The favorable physicochemical properties imparted by its unique substitution pattern make it an attractive scaffold for the development of novel therapeutics, particularly in the areas of CNS disorders, oncology, and kinase inhibition. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this compound in their drug discovery endeavors. Future work will likely see the incorporation of this and similar fragments into more complex molecular architectures, driven by advances in synthetic methodology and a deeper understanding of drug-target interactions.
References
Sources
Application Notes & Protocols: N,N-Diethyl-2-bromo-6-fluorobenzylamine as a Novel Building Block for Advanced Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide introduces N,N-Diethyl-2-bromo-6-fluorobenzylamine as a promising, yet underexplored, building block for the synthesis of advanced functional polymers. The unique arrangement of a reactive bromo-fluoro-aromatic core, coupled with a tertiary amine moiety, presents a compelling scaffold for the design of novel materials with tunable electronic and responsive properties. We will provide a comprehensive overview of its potential applications, focusing on the synthesis of conjugated polymers for organic electronics. Detailed, field-proven protocols for Suzuki-Miyaura cross-coupling and subsequent material characterization are presented to empower researchers to explore the capabilities of this versatile monomer.
Introduction: The Scientific Case for N,N-Diethyl-2-bromo-6-fluorobenzylamine
The quest for novel materials with superior performance characteristics is a driving force in materials science. N,N-Diethyl-2-bromo-6-fluorobenzylamine emerges as a strategic monomer for several key reasons:
-
Orthogonally Reactive Sites: The molecule possesses two distinct reactive centers: a carbon-bromine (C-Br) bond on the aromatic ring, ideal for palladium-catalyzed cross-coupling reactions, and a tertiary amine that can impart pH-responsiveness or be used for post-polymerization functionalization.[1][2]
-
Electronic Tuning through Fluorination: The presence of a fluorine atom ortho to the bromine substituent significantly influences the electronic properties of the aromatic ring. Fluorine's high electronegativity can lower both the HOMO and LUMO energy levels of the resulting polymer, which is a critical parameter for optimizing charge injection and transport in organic electronic devices.[3] Furthermore, fluorination can enhance the thermal stability and environmental resistance of the material.[3][4]
-
Steric Influence on Polymer Architecture: The bulky N,N-diethylaminomethyl group, positioned ortho to the reactive C-Br bond, is expected to induce steric hindrance. This can influence the planarity of the resulting polymer backbone, which in turn affects the extent of π-conjugation and the solid-state packing of the material.[5] Judicious use of this steric effect can be a tool to fine-tune the optoelectronic properties.
Hypothetical Application: Synthesis of a pH-Responsive Conjugated Polymer for Organic Electronics
We propose the use of N,N-Diethyl-2-bromo-6-fluorobenzylamine as a monomer in a Suzuki-Miyaura cross-coupling polymerization.[6][7][8] This reaction is a robust and versatile method for the formation of carbon-carbon bonds, making it a cornerstone of conjugated polymer synthesis.[9][10] By copolymerizing our title compound with a suitable bis(boronic ester) comonomer, such as 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene, we can generate a novel alternating copolymer with potential applications in organic field-effect transistors (OFETs) or as an emissive layer in organic light-emitting diodes (OLEDs).
The inclusion of the N,N-diethylamino group is anticipated to render the polymer's properties, such as its solubility and thin-film morphology, responsive to changes in pH. This "smart" material behavior could be exploited in chemical sensors or bioelectronic interfaces.[1][2]
Proposed Reaction Scheme
Caption: Proposed Suzuki-Miyaura polymerization workflow.
Experimental Protocols
The following protocols are exemplary and should be adapted based on available laboratory equipment and preliminary small-scale trials.
Protocol 1: Synthesis of Poly[(thiophene)-alt-(N,N-diethyl-6-fluorobenzylamine)]
Materials:
-
N,N-Diethyl-2-bromo-6-fluorobenzylamine (Monomer A)
-
2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized Water, degassed
-
Methanol
-
Acetone
-
Soxhlet extraction apparatus
-
Standard Schlenk line and glassware for inert atmosphere chemistry
Procedure:
-
Monomer Preparation: In a flame-dried 250 mL Schlenk flask, add N,N-Diethyl-2-bromo-6-fluorobenzylamine (1.00 eq), 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.00 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (to achieve a monomer concentration of 0.1 M) via cannula.
-
Base Addition: Prepare a 2 M aqueous solution of potassium carbonate and degas it by bubbling argon through it for 30 minutes. Add this solution to the reaction flask (4.0 eq of K₂CO₃ relative to the monomers).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under a positive pressure of argon for 48 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of methanol. A precipitate should form.
-
Filter the crude polymer and wash it with deionized water and methanol.
-
-
Purification:
-
Dry the crude polymer under vacuum.
-
Purify the polymer by Soxhlet extraction with acetone for 24 hours to remove oligomers and catalyst residues.
-
Extract the purified polymer with chloroform.
-
Precipitate the polymer from the chloroform solution by adding it to methanol.
-
Filter and dry the final polymer under high vacuum at 40 °C for 24 hours.
-
Protocol 2: Characterization of the Synthesized Polymer
1. Structural Characterization (NMR Spectroscopy):
-
Sample Preparation: Dissolve 5-10 mg of the purified polymer in 0.7 mL of deuterated chloroform (CDCl₃).
-
Analysis: Acquire ¹H NMR and ¹³C NMR spectra. The disappearance of the boronic ester protons and the benzylic C-Br signal, along with the appearance of new aromatic proton signals, will confirm the successful polymerization.
2. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.
-
Calibration: Use polystyrene standards to create a calibration curve.
-
Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
3. Thermal Properties (Thermogravimetric Analysis - TGA):
-
Conditions: Heat the polymer sample from room temperature to 800 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Determine the decomposition temperature (Td), which is an indicator of the material's thermal stability.
4. Optical Properties (UV-Vis and Photoluminescence Spectroscopy):
-
Solution: Prepare a dilute solution of the polymer in chloroform.
-
Thin Film: Create a thin film by spin-coating the polymer solution onto a quartz substrate.
-
Analysis: Measure the absorption and emission spectra to determine the optical bandgap and photoluminescent properties.
5. Electrochemical Properties (Cyclic Voltammetry - CV):
-
Setup: Use a three-electrode cell with a platinum working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode. The polymer is drop-casted onto the working electrode.
-
Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile.
-
Analysis: Determine the oxidation and reduction potentials to estimate the HOMO and LUMO energy levels.
Data Presentation: Expected Outcomes
The following table summarizes the anticipated properties of the novel copolymer.
| Property | Expected Value/Observation | Significance |
| Mn (GPC) | 10 - 25 kDa | Indicates successful polymerization to a reasonable chain length for device fabrication. |
| PDI (GPC) | < 2.5 | A measure of the molecular weight distribution; lower values are desirable. |
| Td (TGA) | > 300 °C | High thermal stability is crucial for device longevity and processing.[3][4] |
| Absorption λmax | 400 - 500 nm | Corresponds to the π-π* transition of the conjugated backbone. |
| Emission λmax | 500 - 600 nm | Determines the color of light emission in an OLED. |
| HOMO Level (CV) | -5.0 to -5.5 eV | Influences hole injection from the anode. |
| LUMO Level (CV) | -2.5 to -3.0 eV | Influences electron injection from the cathode. |
| pH Response | Change in solubility/optical properties upon acidification | Confirms the "smart" functionality imparted by the diethylamino groups. |
Conclusion and Future Outlook
N,N-Diethyl-2-bromo-6-fluorobenzylamine represents a versatile and strategically designed monomer for the synthesis of novel functional polymers. The protocols detailed herein provide a robust starting point for researchers to explore its potential in creating materials with tailored electronic and responsive properties. The successful synthesis and characterization of the proposed copolymer could pave the way for its application in next-generation organic electronics, sensors, and bio-integrated devices. Further exploration into different comonomers and post-polymerization modifications of the tertiary amine group will undoubtedly unlock even greater potential for this promising building block.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Aromatic Compounds in Material Science. Available at: [Link]
-
Perez-Alvarez, L., et al. Synthesis of Temperature- and pH-Sensitive Graft Copolymer Containing 2-(Diethylamino)ethyl Methacrylate and N-Vinylcaprolactam onto Silicone Rubber. Scirp.org. Available at: [Link]
-
Hongda Chemical Industry. Role of Fluorobenzene Moieties in Organic Semiconductors and OLED Materials: Properties, Applications, and Latest Research News from China. Available at: [Link]
-
Ullmann, F. Fluorinated Aromatic Compounds. ResearchGate. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: [Link]
-
Li, Z., et al. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers. RSC Publishing. Available at: [Link]
-
Facchetti, A. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications (RSC Publishing). Available at: [Link]
-
Hocek, M., et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link]
-
Bell, K. J. "Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyr". Laurentian University of Sudbury. (2022). Available at: [Link]
-
Smith, M., et al. Synthesis of N-[(dialkylamino)methyl)]acrylamides and N-[(dialkylamino)methyl]methacrylamides from Schiff base salts: Useful Building Blocks for Smart Polymers. ResearchGate. (2018). Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Schacher, F. H., et al. End-group-functionalized poly(N,N-diethylacrylamide) via free-radical chain transfer polymerization: Influence of sulfur oxidation and cyclodextrin on self-organization and cloud points in water. Beilstein Journals. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Liu, Y., et al. Self-initiated oxidative radical polymerization of 2-(N,N-diethylamino) ethyl methacrylate catalyzed with transition metal salts. ResearchGate. (2012). Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]
-
Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]
-
Mabry, J. M., et al. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC - NIH. (2021). Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
The Organic Chemist. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. (2024). Available at: [Link]
-
Chujo, Y. Conjugated Polymer Synthesis and Materials Applications. Wiley-VCH. Available at: [Link]
-
Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Vasquez-Cervantes, J., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]
-
MIT Program in Polymers and Soft Matter. "Well Defined Conjugated Polymers". YouTube. (2021). Available at: [Link]
-
Morken, J. P., et al. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. NIH. (2014). Available at: [Link]
-
Vasquez-Cervantes, J., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. (2024). Available at: [Link]
-
Nederberg, F., et al. Synthesis and Modification of Functional Poly(lactide) Copolymers: Toward Biofunctional Materials. PMC. Available at: [Link]
Sources
- 1. Synthesis of Temperature- and pH-Sensitive Graft Copolymer Containing 2-(Diethylamino)ethyl Methacrylate and N-Vinylcaprolactam onto Silicone Rubber [scirp.org]
- 2. polysciences.com [polysciences.com]
- 3. Role of Fluorobenzene Moieties in Organic Semiconductors and OLED Materials: Properties, Applications, and Latest Research News from China [fluorobenzene.ltd]
- 4. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. "Simplified Synthesis of Conjugated Polymers Enabled via 1,4-Dihydropyr" by Kenneth-John Jack Bell [digitalcommons.kennesaw.edu]
- 10. Wiley-VCH - Conjugated Polymer Synthesis and Materials Applications [wiley-vch.de]
Application Notes and Protocols for the Purification of N,N-Diethyl-2-bromo-6-fluorobenzylamine
Introduction: The Critical Role of Purity
N,N-Diethyl-2-bromo-6-fluorobenzylamine (CAS 1355246-95-5) is a halogenated benzylamine derivative of significant interest in pharmaceutical and agrochemical research.[1] Its unique substitution pattern, featuring ortho-bromo and ortho-fluoro groups, makes it a valuable synthetic intermediate. The purity of this compound is paramount, as residual starting materials, byproducts, or degradation products can lead to aberrant results in downstream applications, complicate reaction kinetics, and introduce toxicological risks in drug development pathways.
This document provides a comprehensive guide to the purification of N,N-Diethyl-2-bromo-6-fluorobenzylamine, detailing three primary techniques: acid-base liquid-liquid extraction, column chromatography, and vacuum distillation. The protocols are designed for researchers, scientists, and process chemists, with a focus on the underlying chemical principles to empower users to adapt and troubleshoot these methods effectively.
Understanding Potential Impurities: A Synthesis-Forward Approach
Effective purification begins with a logical assessment of potential impurities arising from the synthetic route. A common pathway to N,N-Diethyl-2-bromo-6-fluorobenzylamine involves the N-alkylation of diethylamine with 2-bromo-6-fluorobenzyl bromide.[2][3] This informs the likely impurity profile:
-
Unreacted Starting Materials:
-
2-bromo-6-fluorobenzyl bromide: The electrophilic precursor may persist if the reaction does not go to completion.
-
Diethylamine: Excess diethylamine is often used to drive the reaction and may remain.
-
-
Side-Reaction Byproducts:
-
Quaternary Ammonium Salt: Over-alkylation of the desired tertiary amine product by the benzyl bromide precursor results in a non-volatile, often insoluble, quaternary ammonium salt.[4] This is a common issue in amine alkylations.
-
-
Precursor-Related Impurities:
-
2-bromo-6-fluorotoluene: The starting material for the synthesis of the benzyl bromide precursor.[5][6]
-
Isomeric Benzyl Bromides: Impurities from the bromination of 2-bromo-6-fluorotoluene.
-
Oxidation Products: Such as 2-bromo-6-fluorobenzaldehyde, which can be formed from the benzyl bromide precursor.[5]
-
-
Degradation Products:
-
Oxidation/Condensation Products: Benzylamines can be susceptible to air oxidation over time, potentially forming imine dimers or other colored impurities.[7]
-
The following workflow provides a strategic approach to isolating the target compound from these potential contaminants.
Caption: Strategic workflow for the purification of N,N-Diethyl-2-bromo-6-fluorobenzylamine.
Protocol 1: Acid-Base Liquid-Liquid Extraction
This technique leverages the basicity of the tertiary amine to selectively move it between aqueous and organic phases, effectively separating it from neutral or acidic impurities.
Principle of Operation
The basic lone pair of electrons on the nitrogen atom of N,N-Diethyl-2-bromo-6-fluorobenzylamine can be protonated by an acid (e.g., HCl) to form a water-soluble ammonium salt (R₃NH⁺Cl⁻).[8] Neutral organic impurities, such as unreacted 2-bromo-6-fluorobenzyl bromide or toluene, will remain in the organic phase. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) regenerates the free amine, which can then be re-extracted into an organic solvent.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate (EtOAc), in a separatory funnel.
-
Acidic Extraction: Add 1 M hydrochloric acid (HCl) to the separatory funnel. A volume approximately equal to the organic layer is recommended.
-
Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate. The top layer will typically be the organic phase (confirm miscibility if using a chlorinated solvent).
-
Phase Separation: Drain the lower aqueous layer, which now contains the protonated amine, into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the acidic extraction (steps 2-4) on the organic layer one or two more times to ensure complete recovery of the amine. Combine all aqueous extracts. The organic layer, containing neutral impurities, can now be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). The free amine will often appear as a cloudy precipitate or an oily layer.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel and extract three times with fresh diethyl ether or EtOAc.
-
Drying and Concentration: Combine the organic extracts from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified amine.
Protocol 2: Flash Column Chromatography
Chromatography is essential when impurities have similar basicity or when acid-base extraction is insufficient. The primary challenge with amines on standard silica gel is their interaction with acidic silanol groups, which can cause significant peak tailing and yield loss.[9]
Principle of Operation
This protocol addresses the acidic nature of silica gel by modifying the mobile phase. A small amount of a competing base, such as triethylamine (TEA), is added to the eluent. The TEA reversibly interacts with the acidic sites on the silica, preventing the target amine from adsorbing too strongly and allowing for symmetrical peak elution.[9] An alternative is to use a stationary phase with a basic surface, such as amine-functionalized silica.
Step-by-Step Methodology (Silica Gel with TEA)
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Add ~1% triethylamine to the TLC development chamber. The ideal Rf for the target compound is between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:1:1 Hexanes:EtOAc:TEA). Pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product from the acid-base extraction in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, remove the solvent in vacuo, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity by increasing the proportion of ethyl acetate (gradient elution) to elute the target compound.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent and triethylamine using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TEA.
| Parameter | Standard Silica | Amine-Functionalized Silica |
| Mechanism | Normal Phase (Adsorption) | Normal Phase (Modified Surface) |
| Mobile Phase | Hexanes/EtOAc + 1% TEA | Hexanes/EtOAc (often no TEA needed) |
| Advantage | Inexpensive, readily available | Excellent peak shape, no need for base additive |
| Disadvantage | TEA can be difficult to remove | More expensive stationary phase |
Protocol 3: Vacuum Distillation
Distillation is a powerful technique for purifying liquids on a larger scale, especially for removing non-volatile impurities like quaternary ammonium salts or baseline material from chromatography.[10] Given that substituted benzylamines often have high boiling points, vacuum distillation is necessary to prevent thermal decomposition.[7][11]
Principle of Operation
Lowering the pressure above a liquid reduces its boiling point.[10] By applying a vacuum, the target amine can be distilled at a significantly lower temperature than its atmospheric boiling point, mitigating the risk of degradation. The boiling point of the precursor, 2-bromo-6-fluorobenzyl bromide, is 128-131 °C at 25 Torr,[12] suggesting the target compound will boil at a higher temperature under the same pressure.
Step-by-Step Methodology
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Crucially, inspect all glassware for cracks or star fractures before use to prevent implosion. Use a Claisen adapter to minimize bumping. All joints must be properly greased.[13]
-
Sample and Stirring: Place the crude amine and a magnetic stir bar into the distillation flask. Do not use boiling stones , as they are ineffective under vacuum.[13]
-
System Seal and Vacuum: Connect the apparatus to a vacuum trap and then to a vacuum source (e.g., a vacuum pump). Turn on the vacuum and allow the pressure to stabilize. Address any leaks (audible hissing) by checking the seals.
-
Heating: Once a stable, low pressure is achieved, begin gently heating the distillation flask with a heating mantle.
-
Distillation and Collection: The compound will begin to boil and condense. Collect the fraction that distills at a stable temperature. The pressure should be monitored and recorded along with the boiling temperature.
-
Termination: To stop the distillation, first remove the heat source and allow the apparatus to cool to room temperature. Then, slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.[13]
Caption: Principle of vacuum distillation for separating volatile amines from non-volatile impurities.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Compound Hazards: Halogenated aromatic amines should be treated as potentially toxic and irritant. Avoid inhalation, ingestion, and skin contact.
-
Reagent Hazards: Handle strong acids (HCl) and bases (NaOH) with extreme care as they are corrosive. Diethylamine is flammable and corrosive. Benzyl bromides are lachrymators (tear-inducing) and should be handled with caution.[14]
-
Vacuum Distillation: There is a risk of implosion. Use a blast shield and ensure there are no defects in the glassware.
References
-
ChemBK. (2024). 2-fluoro-6-bromobenzyl bromide. Retrieved from [Link]
- Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- Google Patents. (n.d.). CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde.
-
Reddit. (2024). How to purify Benzylamine?. Retrieved from [Link]
-
ResearchGate. (2018). Separations of aromatic amine isomers on the C4A-C10 column in.... Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Amine Extraction in the Laboratory. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Lawrence, S. A. (n.d.). Dealkylation reactions offer convenient synthetic strategies for the preparation of amines. Retrieved from [Link]
-
SpectraBase. (n.d.). MS (GC) of N,N-Diethylbenzylamine, 2,.alpha.-dimethyl-. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-N,N-diethylethanamine. Retrieved from [Link]
-
PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
ResearchGate. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Retrieved from [Link]
-
Quora. (2020). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction.... Retrieved from [Link]
-
ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine. Retrieved from [Link]
-
OSTI.GOV. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Retrieved from [Link]
-
Busch India. (n.d.). Vacuum Distillation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
-
Reddit. (2015). Separation of Benzylamine and Benzamide mixture. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]
-
Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N,N-diethylbutanamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N,N-diethylacetamide. Retrieved from [Link]
Sources
- 1. N,N-DIETHYL 2-BROMO-6-FLUOROBENZYLAMINE [1355246-95-5] | King-Pharm [king-pharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
- 9. biotage.com [biotage.com]
- 10. buschvacuum.com [buschvacuum.com]
- 11. reddit.com [reddit.com]
- 12. chembk.com [chembk.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Application Note: Comprehensive Characterization of N,N-Diethyl-2-bromo-6-fluorobenzylamine
Introduction
N,N-Diethyl-2-bromo-6-fluorobenzylamine is a halogenated benzylamine derivative with potential applications in the synthesis of novel pharmaceutical and agrochemical compounds.[1] Its specific substitution pattern, featuring a bromine atom and a fluorine atom ortho to the benzylamine moiety, imparts unique physicochemical properties that necessitate robust analytical methods for its comprehensive characterization.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques and protocols for the unambiguous identification, purity assessment, and quantification of N,N-Diethyl-2-bromo-6-fluorobenzylamine.
The methodologies outlined herein are designed to ensure scientific integrity and provide a self-validating system for the characterization of this compound and structurally related molecules. The protocols are grounded in established principles of analytical chemistry and draw upon methodologies for similar halogenated aromatic compounds.[2][3][4]
Compound Information:
| Property | Value | Source |
| IUPAC Name | N,N-Diethyl-2-bromo-6-fluorobenzylamine | BenchChem[1] |
| CAS Number | 1355246-95-5 | King-Pharm[5] |
| Molecular Formula | C₁₁H₁₅BrFN | King-Pharm[5] |
| Molecular Weight | 260.14 g/mol | Calculated |
Analytical Workflow Overview
A multi-technique approach is essential for the complete characterization of N,N-Diethyl-2-bromo-6-fluorobenzylamine. The recommended analytical workflow integrates spectroscopic and chromatographic methods to provide orthogonal information, ensuring a high degree of confidence in the final assessment.
Caption: Integrated workflow for the characterization of N,N-Diethyl-2-bromo-6-fluorobenzylamine.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the initial identification and structural elucidation of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise chemical structure of N,N-Diethyl-2-bromo-6-fluorobenzylamine in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is recommended.
Rationale: The number of signals, their chemical shifts, splitting patterns (multiplicity), and coupling constants in the ¹H and ¹³C NMR spectra will confirm the arrangement of protons and carbons in the molecule. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom.
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the aromatic protons, the benzylic methylene protons, and the ethyl group protons (quartet for the CH₂ and triplet for the CH₃). The coupling of the aromatic protons with the ¹⁹F nucleus will provide additional structural information.
-
¹³C NMR: Resonances for all unique carbon atoms, including the aromatic carbons (with C-F and C-Br splitting), the benzylic carbon, and the two carbons of the diethylamino group.
-
¹⁹F NMR: A single resonance for the fluorine atom, likely showing coupling to the ortho protons on the aromatic ring.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A longer acquisition time or a larger sample amount may be necessary due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Use an appropriate spectral width for fluorine NMR.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) with different ionization techniques can be employed.
Rationale: The molecular ion peak will confirm the elemental composition (in high-resolution MS) and molecular weight. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom. The fragmentation pattern can provide clues about the compound's structure.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system.[2]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a suitable starting point.[2]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure elution of the compound.[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The presence of bromine will result in a characteristic M and M+2 isotopic pattern with approximately equal intensity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale: The FT-IR spectrum will show characteristic absorption bands for the C-H bonds (aliphatic and aromatic), C-N bonds, C-F bonds, and C-Br bonds, as well as the aromatic ring vibrations.
Protocol: FT-IR Analysis
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare them with standard correlation tables.
Expected FT-IR Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretch |
| 2975-2850 | Aliphatic C-H stretch |
| 1600-1450 | Aromatic C=C stretch |
| 1350-1000 | C-N stretch |
| 1250-1000 | C-F stretch |
| 700-500 | C-Br stretch |
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are essential for separating the target compound from impurities and for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is the preferred method for determining the purity and for the quantification of N,N-Diethyl-2-bromo-6-fluorobenzylamine.
Rationale: This technique separates compounds based on their polarity. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is useful for peak purity assessment and method development.
Caption: Workflow for HPLC method development and validation.
Protocol: HPLC Purity and Assay
-
Instrumentation: A standard HPLC system with a UV or PDA detector.[6]
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 10% to 90% B over 20 minutes).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, or use a PDA to find the λmax).
-
-
Sample Preparation:
-
Purity: Dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Assay: Accurately weigh a known amount of the sample and a reference standard and dissolve in a suitable solvent to create stock solutions. Prepare working solutions by dilution.
-
-
Data Analysis:
-
Purity: Determine the area percent of the main peak relative to the total area of all peaks.
-
Assay: Quantify the sample by comparing its peak area to that of a reference standard using an external standard calibration curve.
-
Conclusion
The analytical methods described in this application note provide a comprehensive framework for the characterization of N,N-Diethyl-2-bromo-6-fluorobenzylamine. The integration of spectroscopic and chromatographic techniques ensures the unambiguous identification, structural elucidation, and accurate assessment of purity and content. These protocols can be adapted and validated for routine quality control in research and development settings.
References
-
Dual Copper- and Aldehyde-Catalyzed Transient C–H Sulfonylation of Benzylamines | Organic Letters - ACS Publications. (2023-07-13). Retrieved from [Link]
-
2-Bromo-N,N-diethylethanamine | C6H14BrN | CID 70608 - PubChem. NIH. Retrieved from [Link]
-
Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem. NIH. Retrieved from [Link]
-
Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed. (2014). Retrieved from [Link]
-
Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production : Waters. Retrieved from [Link]
- Process for preparation of halogenated benzylamine and intermediates therof - Google Patents.
-
FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed. (2010). Retrieved from [Link]
-
Bioactive compounds containing benzylamines | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone - PubMed. (2004). Retrieved from [Link]
-
(PDF) Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile - ResearchGate. Retrieved from [Link]
-
2-bromo-N,N-diethylbutanamide | C8H16BrNO | CID 11096175 - PubChem. Retrieved from [Link]
-
2-Bromoacetamide - NIST WebBook. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof - Google Patents [patents.google.com]
- 5. 1355246-95-5 N,N-DIETHYL 2-BROMO-6-FLUOROBENZYLAMINE [king-pharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for N,N-Diethyl 2-bromo-6-fluorobenzylamine: A Guide to Nucleophilic Reactions
Introduction: Navigating the Reactivity of a Dually Activated Benzylamine Derivative
N,N-Diethyl 2-bromo-6-fluorobenzylamine is a halogenated benzylamine derivative with the chemical formula C₁₁H₁₅BrFN (CAS 1355246-95-5).[] This compound presents a fascinating case study in chemical reactivity, offering three potential sites for nucleophilic attack: the benzylic carbon, the aromatic carbon bearing the bromine atom, and the aromatic carbon bearing the fluorine atom. Understanding the interplay of electronic and steric factors that govern the selectivity of nucleophilic substitution is paramount for its effective utilization in synthetic chemistry, particularly in the fields of pharmaceutical and materials science research.
This technical guide provides a comprehensive overview of the reactivity of this compound with nucleophiles. We will delve into the competing reaction mechanisms, offer detailed protocols for its synthesis and subsequent reactions with representative nucleophiles, and provide insights into the causal factors that dictate reaction outcomes.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from 2-bromo-6-fluorotoluene. The first step involves the radical bromination of the benzylic position to yield 2-bromo-6-fluorobenzyl bromide. This is followed by a nucleophilic substitution at the benzylic carbon with diethylamine.
Protocol 1: Synthesis of 2-bromo-6-fluorobenzyl bromide
This protocol is adapted from a patented procedure for the synthesis of the analogous 2,6-difluorobenzyl bromide.[2]
Materials:
-
2-bromo-6-fluorotoluene
-
Hydrobromic acid (48% aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane (DCM)
-
Saturated sodium sulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
UV lamp (optional, for initiation)
Procedure:
-
In a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 2-bromo-6-fluorotoluene (1.0 equiv) in dichloromethane.
-
Add hydrobromic acid (1.5 equiv).
-
Under vigorous stirring and exposure to light (e.g., a standard laboratory UV lamp), slowly add hydrogen peroxide (1.5 equiv) dropwise. The reaction is exothermic; maintain the temperature at a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 6-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-6-fluorobenzyl bromide. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound
Materials:
-
2-bromo-6-fluorobenzyl bromide
-
Diethylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-bromo-6-fluorobenzyl bromide (1.0 equiv) in acetonitrile in a round-bottom flask.
-
Add triethylamine (1.2 equiv) to the solution.
-
Cool the mixture in an ice bath and add diethylamine (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude this compound can be purified by column chromatography on silica gel.
Competing Reaction Pathways with Nucleophiles
The reaction of this compound with a nucleophile can proceed via three main pathways. The preferred pathway is dictated by the nature of the nucleophile, the reaction conditions, and the inherent electronic and steric properties of the substrate.
Figure 1: Competing reaction pathways for nucleophilic substitution on this compound.
1. Benzylic Substitution (SN1/SN2): The benzylic carbon is susceptible to nucleophilic attack due to the stability of the resulting carbocation intermediate (in an SN1 mechanism) or the favorable transition state geometry (in an SN2 mechanism).[3] The presence of the benzene ring allows for resonance stabilization of a positive charge at the benzylic position.[3] This pathway is generally favored by weaker nucleophiles and conditions that promote carbocation formation (for SN1) or less sterically hindered access to the benzylic carbon (for SN2).
2. Nucleophilic Aromatic Substitution (SNAr) at the C-Br bond: For a nucleophile to attack the aromatic ring, the ring must be "activated" by electron-withdrawing groups.[4][5][6] While the fluorine atom and the diethylaminomethyl group have inductive electron-withdrawing effects, the overall electron-withdrawing character of the ring is moderate. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex.[5][6] The stability of this intermediate is key.
3. Nucleophilic Aromatic Substitution (SNAr) at the C-F bond: In the context of SNAr, fluorine is often a better leaving group than bromine.[5] This is because fluorine's high electronegativity makes the carbon it is attached to more electrophilic, accelerating the rate-determining nucleophilic attack. The C-F bond breaking occurs in a later, faster step, so the bond strength is less critical than in SN1/SN2 reactions.[5]
Regioselectivity Prediction:
-
Benzylic vs. Aromatic Substitution: For most strong nucleophiles, substitution at the benzylic position is expected to be the dominant pathway, especially under milder conditions. The benzylic C-Br bond is inherently more reactive towards standard nucleophilic substitution than an aryl-halogen bond.
-
SNAr: C-Br vs. C-F: In cases where SNAr occurs (likely under forcing conditions with very strong nucleophiles), substitution of the fluorine atom is predicted to be more favorable than substitution of the bromine atom. This is due to the higher electronegativity of fluorine, which makes the ortho-carbon more electrophilic and better able to stabilize the intermediate Meisenheimer complex.
Application Protocols for Nucleophilic Reactions
The following protocols are representative examples of how this compound can be reacted with different classes of nucleophiles. Researchers should optimize these conditions for their specific nucleophile and desired product.
Protocol 3: Reaction with a Secondary Amine (e.g., Morpholine)
This protocol details a benzylic substitution reaction.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 equiv) in DMF, add potassium carbonate (2.0 equiv) and morpholine (1.2 equiv).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tertiary amine.
Protocol 4: Reaction with an Alkoxide (e.g., Sodium Methoxide)
This protocol describes the formation of a benzyl ether via benzylic substitution.
Materials:
-
This compound
-
Sodium methoxide (solid or as a solution in methanol)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (if using solid sodium methoxide)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF.
-
Add a solution of sodium methoxide (1.1 equiv) in methanol or solid sodium methoxide portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting benzyl ether can be purified by silica gel chromatography.
Data Presentation: Summary of Expected Reactions
The following table summarizes the expected major products and general reaction conditions for the reaction of this compound with various nucleophiles.
| Nucleophile Class | Representative Nucleophile | Expected Major Product Type | Probable Mechanism | General Conditions |
| Amines | Piperidine, Morpholine | Benzylic Substitution | SN2 | Polar aprotic solvent (e.g., ACN, DMF), base (e.g., K₂CO₃), moderate heat (50-80 °C) |
| Alkoxides | Sodium Methoxide, Sodium Ethoxide | Benzylic Substitution | SN1/SN2 | Anhydrous alcohol or THF, room temperature |
| Thiols | Sodium Thiophenoxide | Benzylic Substitution | SN2 | Polar aprotic solvent (e.g., DMF), room temperature |
| Cyanide | Sodium Cyanide | Benzylic Substitution | SN2 | Polar aprotic solvent (e.g., DMSO), elevated temperature |
| Strongly Basic Amines | Sodium Amide | SNAr (potential for benzyne) | SNAr/Elimination-Addition | Liquid ammonia, low temperature |
Experimental Workflow and Logic
The successful execution of reactions with this compound hinges on a logical experimental workflow that accounts for the potential for multiple reaction pathways.
Figure 2: General experimental workflow for reactions involving this compound.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are often chosen to dissolve the reactants and facilitate SN2 or SNAr reactions by stabilizing charged intermediates without solvating the nucleophile as strongly as protic solvents. For SN1 reactions, polar protic solvents can be used to stabilize the carbocation intermediate.
-
Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial when reacting with nucleophiles that have acidic protons (e.g., secondary amines, thiols). The base deprotonates the nucleophile, increasing its nucleophilicity, and also neutralizes any acid generated during the reaction.
-
Temperature: The reaction temperature is a critical parameter for controlling selectivity. Benzylic substitutions often proceed at lower temperatures than SNAr reactions. Higher temperatures may be required to overcome the higher activation energy of aromatic substitution.
Conclusion
This compound is a versatile synthetic intermediate with a nuanced reactivity profile. While benzylic substitution is the most probable reaction pathway with a wide range of nucleophiles under standard conditions, the potential for nucleophilic aromatic substitution, particularly at the fluorine-bearing carbon, should not be overlooked, especially under more forcing conditions. The protocols and theoretical framework presented in this guide are intended to provide researchers with a solid foundation for exploring the synthetic utility of this compound. As with any chemical reaction, empirical optimization is key to achieving the desired outcome with high yield and selectivity.
References
- Google Patents. (2010). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
-
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved January 16, 2026, from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 16, 2026, from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 16, 2026, from [Link]
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. Retrieved January 16, 2026, from [Link]
-
Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved January 16, 2026, from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved January 16, 2026, from [Link]
Sources
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of N,N-Diethyl 2-bromo-6-fluorobenzylamine
Introduction: The Strategic Importance of N,N-Diethyl 2-bromo-6-fluorobenzylamine in Synthesis
This compound is a key building block in the synthesis of a wide array of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] The strategic placement of its functional groups—a reactive bromine atom, a modulating fluorine atom, and a diethylaminomethyl group—offers a versatile platform for molecular elaboration. The ortho-bromo and fluoro substituents create a sterically hindered and electronically distinct environment, presenting both challenges and opportunities for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[1] This guide provides in-depth technical protocols and the underlying scientific rationale for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this valuable substrate.
Theoretical Framework: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency.[2] These reactions generally proceed through a well-established catalytic cycle involving a palladium(0) active species.[3][4][5] The cycle can be broken down into three key elementary steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[4][5][6]
-
Oxidative Addition: The cycle initiates with the insertion of the palladium(0) catalyst into the carbon-bromine bond of the this compound, forming a palladium(II) intermediate.[5][7] This is often the rate-determining step of the reaction.[5]
-
Transmetalation/Amine Coordination: In Suzuki-Miyaura and Sonogashira couplings, the subsequent step is transmetalation, where an organoboron or organocopper species, respectively, transfers its organic group to the palladium(II) center.[7][8] For the Buchwald-Hartwig amination, the amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[9][10]
-
Reductive Elimination: The final step is reductive elimination, where the two organic fragments on the palladium(II) center couple and are expelled as the final product. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]
The choice of ligands, base, and solvent is critical for the success of these reactions, as they influence the rates of the individual steps in the catalytic cycle and the stability of the catalyst.[2][11] Bulky, electron-rich phosphine ligands, for instance, are known to facilitate both oxidative addition and reductive elimination.[4][8][12]
Caption: Generalized Palladium Catalytic Cycle.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key palladium-catalyzed cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling: Formation of a C(sp²)–C(sp²) Bond
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[5][7] The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields, especially with sterically hindered substrates.[4][12]
Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and the palladium catalyst system.
-
Catalyst System: A recommended catalyst system is Pd₂(dba)₃ (2 mol %) and a suitable phosphine ligand such as SPhos (4 mol %). The use of bulky, electron-rich ligands can facilitate the reaction with sterically hindered substrates.[4][12]
-
Solvent: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The presence of water is often beneficial for the transmetalation step.[7]
-
Inert Atmosphere: Seal the tube, and purge with argon or nitrogen for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / SPhos | Bulky, electron-rich ligand promotes oxidative addition and reductive elimination.[4][12] |
| Base | K₂CO₃ | A moderately strong base to facilitate the transmetalation step.[7] |
| Solvent | Dioxane/Water | A polar aprotic solvent mixture that aids in dissolving both organic and inorganic reagents.[7] |
| Temperature | 80-100 °C | Provides sufficient energy to overcome the activation barrier, especially for hindered substrates. |
Buchwald-Hartwig Amination: Formation of a C(sp²)–N Bond
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[10][13] The choice of ligand and base is critical for the success of this transformation, particularly with challenging substrates.[9][10]
Protocol:
-
Reaction Setup: In a glovebox, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), and the palladium catalyst system.
-
Catalyst System: A common and effective catalyst system is Pd₂(dba)₃ (1-2 mol %) with a bulky biarylphosphine ligand such as RuPhos or BrettPhos (2-4 mol %). These ligands are known to be effective for coupling a wide range of amines.[14]
-
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Inert Atmosphere: Seal the tube and remove from the glovebox.
-
Reaction Conditions: Heat the reaction mixture to 90-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature. Quench with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / RuPhos or BrettPhos | Sterically demanding ligands that facilitate the coupling of a broad range of amines.[14] |
| Base | NaOtBu | A strong, non-nucleophilic base to deprotonate the amine and facilitate the formation of the palladium-amido complex.[9] |
| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic solvents are generally preferred to avoid unwanted side reactions. |
| Temperature | 90-110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive amines. |
Sonogashira Coupling: Formation of a C(sp²)–C(sp) Bond
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[15] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.
Protocol:
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), Pd(PPh₃)₂Cl₂ (2 mol %), and copper(I) iodide (CuI, 4 mol %).
-
Solvent and Base: Add a degassed solvent such as triethylamine (Et₃N) or a mixture of THF and Et₃N (2:1 v/v). The amine acts as both the base and a solvent.
-
Inert Atmosphere: Seal the tube and purge with an inert gas (argon or nitrogen).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the copper salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | A classic and reliable catalyst system for Sonogashira couplings.[16] |
| Base/Solvent | Triethylamine (Et₃N) | Acts as a base to deprotonate the alkyne and as a solvent for the reaction. |
| Temperature | RT to 70 °C | Mild conditions are often sufficient, but heating can accelerate the reaction with less reactive substrates. |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise in palladium-catalyzed cross-coupling reactions. A systematic approach to troubleshooting is essential for success.[17]
Caption: A workflow for troubleshooting common issues.
Common Problems and Solutions:
-
Low to No Product Yield: This is a frequent issue that can stem from several sources.[17]
-
Cause: Impure reagents, wet solvents, or exposure to oxygen.
-
Solution: Ensure all reagents are of high purity and solvents are anhydrous. Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas.[17]
-
-
Formation of Side Products: Homocoupling of the boronic acid (in Suzuki reactions) or dehalogenation of the aryl halide are common side reactions.[3]
-
Cause: Inefficient transmetalation or premature catalyst decomposition.
-
Solution: Adjust the stoichiometry of the reagents, screen different bases, or change the ligand to one that promotes the desired catalytic pathway.
-
-
Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, leading to a loss of activity.[2]
-
Cause: High temperatures, incorrect ligand-to-metal ratio, or the presence of impurities.
-
Solution: Lower the reaction temperature, optimize the ligand-to-palladium ratio, or use a more robust pre-catalyst system.
-
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
BYJU'S. Suzuki Coupling Reaction. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Available from: [Link]
-
Radboud University. Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. Available from: [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available from: [Link]
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
-
Organic Chemistry Frontiers. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link]
-
PolyU Electronic Theses. Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. Available from: [Link]
-
ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available from: [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available from: [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
-
PubMed. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Available from: [Link]
-
DSpace@MIT. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Available from: [Link]
-
The Journal of Organic Chemistry. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. Available from: [Link]
-
Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available from: [Link]
-
National Institutes of Health. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available from: [Link]
-
ACS Omega. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
STAR Protocols. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available from: [Link]
-
Chegg.com. Solved 1. A common problem in palladium-catalyzed. Available from: [Link]
-
PubMed. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Available from: [Link]
-
National Institutes of Health. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Available from: [Link]
-
ResearchGate. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Available from: [Link]
-
Organic Process Research & Development. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available from: [Link]
-
National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Diethyl-2-bromo-6-fluorobenzylamine
Welcome to the technical support center for the synthesis of N,N-Diethyl-2-bromo-6-fluorobenzylamine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction yields. The synthesis, while straightforward in principle, presents unique challenges due to the steric hindrance imposed by the ortho-substituents on the benzaldehyde ring.
Core Synthesis Pathway: Reductive Amination
The most reliable and scalable method for synthesizing N,N-Diethyl-2-bromo-6-fluorobenzylamine is a one-pot reductive amination. This reaction involves the condensation of 2-bromo-6-fluorobenzaldehyde with diethylamine to form an intermediate iminium ion, which is subsequently reduced in situ by a mild hydride reagent.
Reaction Scheme:
Our recommended protocol utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent. STAB is particularly effective for this transformation because it is selective for the reduction of the protonated iminium ion over the starting aldehyde, which is a common challenge with less selective reagents like sodium borohydride.[1][2]
Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues you may encounter during the synthesis.
Question 1: My reaction is very slow and gives a low yield. I see a lot of unreacted 2-bromo-6-fluorobenzaldehyde even after extended reaction times. What is the cause and how can I fix it?
Answer:
This is the most common issue with this specific synthesis and is primarily due to steric hindrance . The bulky bromine and fluorine atoms at the ortho-positions of the benzaldehyde sterically hinder the nucleophilic attack of diethylamine on the carbonyl carbon. This slows down the initial formation of the hemiaminal and the subsequent formation of the iminium ion, which is the species that gets reduced.[3]
Causality: The rate-limiting step in many reductive aminations is the formation of the iminium ion. With a sterically hindered aldehyde like 2-bromo-6-fluorobenzaldehyde, the equilibrium between the starting materials and the iminium ion may lie heavily towards the starting materials.
Solutions:
-
Increase Reaction Time: Due to the steric hindrance, this reaction may require a significantly longer time than typical reductive aminations. We recommend monitoring the reaction by TLC or LC-MS over 24-48 hours.
-
Increase Temperature: Gently heating the reaction mixture to 35-40 °C can help overcome the activation energy barrier for iminium ion formation. However, be cautious, as higher temperatures can also promote the decomposition of the reducing agent and the formation of side products.
-
Use a Lewis Acid Catalyst: The addition of a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂) or titanium(IV) isopropoxide (Ti(OiPr)₄), can activate the aldehyde carbonyl group, making it more electrophilic and promoting the initial nucleophilic attack by diethylamine.
-
Ensure Anhydrous Conditions: Water can hydrolyze the iminium ion intermediate back to the starting aldehyde and amine, thus inhibiting the forward reaction.[1] Ensure that your solvent is anhydrous and that the reaction is protected from atmospheric moisture.
Question 2: I am not sure if I am forming the iminium ion. How can I promote its formation and how does pH play a role?
Answer:
Iminium ion formation is crucial for the success of the reaction. The reaction is pH-sensitive. The formation of the imine/iminium ion is typically favored under weakly acidic conditions (pH 4-6).
Causality: The reaction requires a delicate balance. The carbonyl oxygen needs to be protonated to become a better leaving group (water), but the amine nucleophile must not be fully protonated, as this would render it non-nucleophilic.
Solutions:
-
Add Acetic Acid: A common strategy is to add a catalytic amount of acetic acid (0.1 to 0.5 equivalents). Acetic acid acts as a Brønsted acid catalyst, protonating the hemiaminal intermediate to facilitate the elimination of water and formation of the iminium ion.
-
Pre-stirring Aldehyde and Amine: Before adding the reducing agent, allow the 2-bromo-6-fluorobenzaldehyde and diethylamine to stir together in the solvent for 1-2 hours at room temperature. This can help to establish the equilibrium and form a sufficient concentration of the iminium ion before the reduction step begins.
Question 3: My main side product appears to be 2-bromo-6-fluorobenzyl alcohol. Why is this happening and how can I prevent it?
Answer:
The formation of 2-bromo-6-fluorobenzyl alcohol is a result of the direct reduction of the starting aldehyde by the hydride reagent.
Causality: This side reaction becomes significant when a less selective reducing agent is used, or if the rate of aldehyde reduction is competitive with the rate of iminium ion reduction. While STAB is highly selective for the iminium ion, if the iminium ion concentration is very low (due to steric hindrance), even STAB can begin to slowly reduce the aldehyde.
Solutions:
-
Confirm Use of STAB: Ensure you are using Sodium Triacetoxyborohydride (STAB) and not Sodium Borohydride (NaBH₄). NaBH₄ is a much stronger reducing agent and will readily reduce the aldehyde.[1]
-
Controlled Addition of STAB: Add the STAB portion-wise over 30-60 minutes. This keeps the concentration of the reducing agent low at any given time, favoring the reduction of the more reactive iminium ion as it is formed.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will further slow down the rate of aldehyde reduction more than it slows the rate of iminium ion reduction.
Question 4: How do I effectively purify the final product, N,N-Diethyl-2-bromo-6-fluorobenzylamine?
Answer:
The product is a relatively non-polar tertiary amine. The most common and effective purification method is silica gel column chromatography .
Purification Strategy:
-
Work-up: After the reaction is complete, quench it carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. Given the tertiary amine nature of the product, tailing on the silica gel can be an issue. To mitigate this, you can add 1% triethylamine to your eluent system. This will deactivate the acidic sites on the silica and result in better peak shape.
-
Monitoring: Use TLC to track the separation, staining with potassium permanganate or using a UV lamp.
-
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Borohydride (NaBH₄) instead of Sodium Triacetoxyborohydride (STAB)? A: It is not recommended for this specific synthesis in a one-pot procedure. NaBH₄ is a stronger reducing agent and can readily reduce the starting aldehyde, leading to the formation of 2-bromo-6-fluorobenzyl alcohol as a major byproduct and thus lowering the yield of the desired amine.[1] If you must use NaBH₄, a two-step procedure is better: first, form the imine in a solvent like methanol, and then, after confirming imine formation, cool the reaction to 0 °C and add the NaBH₄.[2]
Q: What is the best solvent for this reaction? A: For reductive aminations using STAB, chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are preferred as they are aprotic and STAB is stable in them. Tetrahydrofuran (THF) is also a suitable alternative.
Q: What are the main safety precautions I should take? A:
-
2-Bromo-6-fluorobenzaldehyde: Is an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.[4]
-
Diethylamine: Is a corrosive, flammable, and toxic liquid. It can cause severe skin burns and eye damage. Always handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).[5]
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas, which is flammable. Always handle in a dry environment and quench the reaction carefully.
Data Presentation
Table 1: Impact of Key Parameters on Synthesis of N,N-Diethyl-2-bromo-6-fluorobenzylamine
| Parameter | Recommended Condition | Rationale & Expected Outcome |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | High selectivity for iminium ion over the sterically hindered aldehyde, minimizing alcohol byproduct formation. |
| Stoichiometry | Aldehyde (1.0 eq), Diethylamine (1.2-1.5 eq), STAB (1.2-1.5 eq) | A slight excess of the amine and reducing agent helps to drive the reaction to completion. |
| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvent that ensures stability of STAB. |
| Temperature | Room Temperature to 40°C | Balances the need to overcome steric hindrance with the stability of the reagents. |
| Reaction Time | 12 - 48 hours | Extended time is necessary to allow for the slow formation of the iminium ion intermediate. |
| Catalyst (Optional) | Acetic Acid (0.1-0.2 eq) | Catalyzes the dehydration step to form the iminium ion, potentially increasing the reaction rate. |
Experimental Protocols
Protocol 1: Synthesis of N,N-Diethyl-2-bromo-6-fluorobenzylamine
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-bromo-6-fluorobenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approx. 0.1 M solution).
-
Add diethylamine (1.2 eq) to the solution.
-
Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.
-
In a separate container, weigh Sodium Triacetoxyborohydride (STAB) (1.5 eq).
-
Add the STAB to the reaction mixture in portions over 30 minutes. Note: The reaction may gently effervesce.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take 12-24 hours for completion.
-
Once the starting aldehyde is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography as described in the troubleshooting section.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimum amount of dichloromethane.
-
Load the dissolved crude product onto the column.
-
Elute the column with a non-polar solvent system (e.g., 99:1 Hexanes:Triethylamine) and gradually increase the polarity by adding ethyl acetate (e.g., gradient from 0% to 10% Ethyl Acetate in Hexanes, with 1% Triethylamine constant).
-
Collect fractions and analyze them by TLC.
-
Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield the purified N,N-Diethyl-2-bromo-6-fluorobenzylamine.
Visualizations
Diagram 1: Reaction Mechanism of Reductive Amination
Caption: Troubleshooting workflow for low yield.
References
-
ACS Catalysis : "Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis" - [Link]
-
NMRDB.org : "Predict 1H proton NMR spectra" - [Link]
-
PubMed Central : "General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization" - [Link]
- Google Patents: "Process for preparation of n,n-di substituted carboxamides" -
- Google Patents: "Process for the manufacture of 2-bromo-6-methoxynaphthalene" -
-
PubMed : "Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases" - [Link]
-
ResearchGate : "Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only)." - [Link]
-
ResearchGate : "Synthesis and photoinitiating properties of N-substituted 2,6-diisopropylanilines" - [Link]
-
PubMed Central : "A Facile One-Pot Process for the Formation of Hindered Tertiary Amines" - [Link]
- Google Patents: "IMPROVED PROCESS FOR THE PREPAR
-
ScienceDirect : "SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES" - [Link]
-
MDPI : "Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites" - [Link]
-
ResearchGate : "Aldehyde not reacting in reductive amination reaction, thoughts?" - [Link]
-
ResearchGate : "Synthesis of Substituted N-Alkylamines in Aqueous Media" - [Link]
-
Master Organic Chemistry : "Reductive Amination, and How It Works" - [Link]
-
Pearson : "The two most general amine syntheses are the reductive amination..." - [Link]
-
PubChem : "2-Bromo-N,N-diethylethanamine" - [Link]
-
PubChem : "Preparation of radiolabelled haloaromatics via polymer-bound intermediates - Patent US-6461585-B1" - [Link]
-
ResearchGate : "Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines" - [Link]
- Google Patents: "Process for the synthesis of a N,N-dialkyl-hydroxylamine" -
-
Organic Chemistry Portal : "Amine synthesis by reductive amination (reductive alkylation)" - [Link]
-
PubChem : "2-Bromo-6-fluoro-3-methylbenzaldehyde" - [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N,N-Diethyl-2-bromo-6-fluorobenzylamine
Welcome to the technical support guide for the synthesis of N,N-Diethyl-2-bromo-6-fluorobenzylamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully navigating this synthesis. Our guidance is structured to explain the chemical principles behind each step, ensuring a robust understanding of the reaction and its potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of N,N-Diethyl-2-bromo-6-fluorobenzylamine?
The synthesis is a classic nucleophilic substitution, specifically an SN2 reaction.[1] Diethylamine, acting as the nucleophile, attacks the electrophilic benzylic carbon of 2-bromo-6-fluorobenzyl halide (typically bromide). The halide ion serves as the leaving group. Benzylic halides are particularly reactive in SN2 reactions because the transition state is stabilized by the adjacent aromatic ring.[2]
Q2: Why is a base, such as potassium carbonate (K₂CO₃), required in this reaction?
A base is crucial for two reasons. First, the reaction generates a hydrohalic acid (HBr or HCl) as a byproduct. This acid will protonate the diethylamine starting material and the tertiary amine product, rendering them non-nucleophilic and halting the reaction. A base like potassium carbonate neutralizes this acid as it forms.[1][3][4] Second, while diethylamine is a reasonably strong nucleophile, the base can deprotonate a small equilibrium concentration of the amine, further increasing its nucleophilicity.[1][5]
Q3: What are the best solvents for this N-alkylation reaction?
Polar aprotic solvents are generally preferred for SN2 reactions.[6] Acetonitrile (ACN), N,N-dimethylformamide (DMF), and acetone are excellent choices as they can dissolve the reagents but do not solvate the nucleophile as strongly as protic solvents, thus maintaining its high reactivity.[3][6]
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture against the 2-bromo-6-fluorobenzyl halide starting material. The product, being a tertiary amine, is typically more polar than the starting benzyl halide but will still have a moderate Rf value. The disappearance of the starting material spot is a strong indicator of reaction completion. Staining with potassium permanganate or ninhydrin (for primary/secondary amines) can help visualize the spots.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems.
Category 1: Low Yield & Incomplete Conversion
Q: My reaction has stalled, and TLC/NMR analysis shows a significant amount of unreacted 2-bromo-6-fluorobenzyl bromide. What went wrong?
A: This is a common issue that can stem from several factors:
-
Insufficient Base: If the HBr byproduct is not fully neutralized, it will protonate the diethylamine, effectively removing your nucleophile from the reaction. Ensure you are using at least 1.5 to 2.0 equivalents of a mild base like K₂CO₃.[1][3]
-
Poor Reagent Quality: The 2-bromo-6-fluorobenzyl bromide starting material can degrade over time, especially if exposed to moisture, leading to hydrolysis.[6] Ensure your reagents are pure and anhydrous.
-
Low Temperature: While the reaction often proceeds at room temperature, gentle heating (40-60 °C) can significantly increase the rate of an SN2 reaction without promoting significant side reactions.
-
Steric Hindrance: Although diethylamine is a secondary amine, it can still experience some steric hindrance.[1] If conversion is slow, consider increasing the reaction time or temperature.
Category 2: Complex Impurity Profile
Q: My crude NMR shows a major byproduct with signals shifted downfield from my product's N-CH₂ peaks. What is this impurity?
A: You are likely observing the formation of a quaternary ammonium salt . This is the most common and often most problematic side reaction.[7] The N,N-diethyl-2-bromo-6-fluorobenzylamine product is itself a nucleophile and can react with another molecule of the electrophilic 2-bromo-6-fluorobenzyl bromide.[8][9][10]
-
Mechanism of Formation: This is a subsequent SN2 reaction, often referred to as over-alkylation.[7]
-
How to Minimize:
-
Control Stoichiometry: Use a slight excess of diethylamine (e.g., 1.2-1.5 equivalents) relative to the benzyl bromide. This ensures the benzyl bromide is consumed by the more nucleophilic secondary amine before it can react with the bulkier tertiary amine product.
-
Slow Addition: Add the benzyl bromide solution slowly to the solution of diethylamine and base. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant diethylamine.
-
-
How to Remove: Quaternary ammonium salts are ionic and highly polar. They are typically insoluble in common organic extraction solvents (like ethyl acetate or ether) but soluble in water. A simple aqueous workup can often remove the majority of this byproduct.[8]
Q: I have a very polar, water-soluble impurity that is not the quaternary salt. What could it be?
A: This is likely 2-bromo-6-fluorobenzyl alcohol . It forms from the hydrolysis of the benzyl bromide starting material if there is excess water in your reaction.[6][11]
-
How to Minimize: Ensure your solvent and reagents are anhydrous. Dry your solvent over molecular sieves if necessary. Use freshly opened reagents.
-
How to Remove: The alcohol can be removed during an aqueous workup, though some may partition into the organic layer. It can also be separated via column chromatography.
Category 3: Purification Challenges
Q: My product is streaking badly on the silica gel column, making separation impossible. How do I fix this?
A: This is a classic problem when purifying basic amines on acidic silica gel.[12][13] The lone pair on the nitrogen of your tertiary amine product interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing poor peak shape and streaking.[12]
-
Solution: Add a basic modifier to your eluent.[12][13][14]
-
Triethylamine (TEA): Add 0.5-2% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA will compete with your product for the acidic sites on the silica, allowing your compound to elute cleanly.[12]
-
Ammonia in Methanol: For more polar solvent systems (e.g., DCM/Methanol), using a pre-mixed solution of 7N ammonia in methanol as the polar component can be very effective.[12]
-
-
Alternative: Consider using a different stationary phase, such as basic alumina or amine-functionalized silica, which are more suitable for purifying basic compounds.[12][13]
Q: How can I use acid-base extraction to purify my product?
A: Acid-base extraction is a highly effective, non-chromatographic method for purifying amines.[15]
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your basic amine product will be protonated and move into the aqueous layer, leaving non-basic impurities (like unreacted benzyl bromide or benzyl alcohol) in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic by adding a base like 1M NaOH or saturated NaHCO₃ until the pH is >10. This deprotonates your amine, causing it to precipitate or become insoluble.
-
Extract the now-basic aqueous layer with fresh organic solvent. Your purified amine product will move back into the organic layer.
-
Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified product.
Visualizations & Data
Reaction Schemes
Caption: Key reaction pathways in the synthesis.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
Data Tables
Table 1: Common Solvents for N-Alkylation
| Solvent | Type | Boiling Point (°C) | Dielectric Constant | Notes |
| Acetonitrile (ACN) | Polar Aprotic | 82 | 37.5 | Excellent choice, easy to remove.[3] |
| DMF | Polar Aprotic | 153 | 36.7 | High boiling point, can be difficult to remove. |
| Acetone | Polar Aprotic | 56 | 20.7 | Good for reactions at or near room temperature.[3] |
| THF | Polar Aprotic | 66 | 7.6 | Less polar, may result in slower reaction rates. |
Table 2: Identification of Key Species
| Compound | Role | Typical TLC Rf* | Key NMR Signal (CDCl₃) | Removal Method |
| 2-bromo-6-fluorobenzyl bromide | Starting Material | High (~0.7) | ~4.5 ppm (s, 2H, -CH₂Br) | Reaction Consumption |
| N,N-Diethyl-2-bromo-6-fluorobenzylamine | Product | Medium (~0.4) | ~3.6 ppm (s, 2H, Ar-CH₂N), ~2.6 ppm (q, 4H, N-CH₂CH₃) | Acid-Base Extraction, Chromatography |
| Quaternary Ammonium Salt | Byproduct | Low/Baseline (~0.0) | >4.0 ppm (s, 4H, Ar-CH₂N⁺) | Aqueous Wash, Acid-Base Extraction |
| 2-bromo-6-fluorobenzyl alcohol | Byproduct | Medium-Low (~0.2) | ~4.7 ppm (s, 2H, -CH₂OH) | Aqueous Wash, Chromatography |
*Approximate Rf values using 20% Ethyl Acetate in Hexane. Values will vary.
Detailed Experimental Protocols
Protocol 1: Synthesis of N,N-Diethyl-2-bromo-6-fluorobenzylamine
Materials:
-
2-bromo-6-fluorobenzyl bromide (1.0 eq)
-
Diethylamine (1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask, followed by diethylamine (1.5 eq). Stir the suspension vigorously.
-
In a separate flask, dissolve 2-bromo-6-fluorobenzyl bromide (1.0 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the benzyl bromide solution dropwise to the stirring suspension of diethylamine and K₂CO₃ over 15-20 minutes at room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting benzyl bromide is consumed. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Proceed with purification (see Protocol 2).
Protocol 2: Purification via Acid-Base Extraction
-
Dissolve the crude oil from Protocol 1 in ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and wash with 1M HCl (2 x volume of EtOAc). Combine the aqueous layers.
-
Back-extract the initial organic layer with a small portion of 1M HCl to ensure all product is captured.
-
Cool the combined acidic aqueous layers in an ice bath and slowly add 6M NaOH until the pH is >10 (confirm with pH paper). A cloudy precipitate or oiling out of the product should be observed.
-
Extract the basic aqueous layer with fresh ethyl acetate (3 x volume of EtOAc).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the purified N,N-Diethyl-2-bromo-6-fluorobenzylamine.
References
- Benchchem.
- Journal of Chemical Information and Modeling. N-Alkylation of indole and pyrrole using potassium carbonate in ionic liquids. Accessed January 16, 2026.
- Sciencemadness.org.
- Benchchem.
- Google Patents. Method of synthesis of a quaternary ammonium salt. EP0791575A1. Accessed January 16, 2026.
- European Patent Office. Method of synthesis of a quaternary ammonium salt. EP 0791575 A1. Accessed January 16, 2026.
- Science Info.
- American Chemical Society. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Accessed January 16, 2026.
- Quora. How are quaternary ammonium salts synthesized?. Accessed January 16, 2026.
- Benchchem. Troubleshooting Low Yields in Nucleophilic Substitution with Benzyl Tosylate: A Technical Support Guide. Accessed January 16, 2026.
- Biotage. Is there an easy way to purify organic amines?. Accessed January 16, 2026.
- PubMed. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Accessed January 16, 2026.
- Wikipedia.
- Alfa Chemistry. Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis. Accessed January 16, 2026.
- ResearchGate. Mechanism of Alkylation Using Potassium Carbonate in Synthesis of the Antipsychotic Drug Zotepine. Accessed January 16, 2026.
- Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. Accessed January 16, 2026.
- Google Patents. Preparation method of benzyl bromide. CN107098791B. Accessed January 16, 2026.
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. Accessed January 16, 2026.
- ResearchGate. Aqueous-Mediated N-Alkylation of Amines. Accessed January 16, 2026.
- ResearchGate. Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. Accessed January 16, 2026.
- Google Patents. Efficient synthesis of secondary amines by selective alkylation of primary amines. US6423871B1. Accessed January 16, 2026.
- Wikipedia. Benzyl bromide. Accessed January 16, 2026.
- National Institutes of Health. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Accessed January 16, 2026.
- ResearchGate. Scheme 1 Model reaction. Reaction conditions: (a) benzyl bromide, Cs 2.... Accessed January 16, 2026.
- ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Accessed January 16, 2026.
- Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. Accessed January 16, 2026.
- Master Organic Chemistry. Alkylation of Amines (Sucks!). Accessed January 16, 2026.
- YouTube. 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. Accessed January 16, 2026.
- University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. Accessed January 16, 2026.
- King-Pharm. N,N-DIETHYL 2-BROMO-6-FLUOROBENZYLAMINE [1355246-95-5]. Accessed January 16, 2026.
- King-Pharm. N,N-DIMETHYL 2-BROMO-6-FLUOROBENZYLAMINE [1355247-17-4]. Accessed January 16, 2026.
- Master Organic Chemistry.
- Google Patents. Process for preparing 2-bromo-6-fluoronaphthalene. WO2011120351A1. Accessed January 16, 2026.
- ChemicalBook. 4-Bromo-2-fluoro-N-methylbenzamide synthesis. Accessed January 16, 2026.
- PrepChem.com. Synthesis of 2-bromo-N-methylbenzenesulfinamide. Accessed January 16, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. EP0791575A1 - Method of synthesis of a quaternary ammonium salt - Google Patents [patents.google.com]
- 9. scienceinfo.com [scienceinfo.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotage.com [biotage.com]
- 14. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up N,N-Diethyl 2-bromo-6-fluorobenzylamine Production
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Welcome to the technical support center for the synthesis and scale-up of N,N-Diethyl 2-bromo-6-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient scaling of your synthesis.
Introduction to Synthetic Strategies
The synthesis of N,N-disubstituted benzylamines like this compound is a fundamental transformation in organic chemistry, often serving as a crucial step in the preparation of pharmaceuticals and other biologically active molecules.[1] The most common and scalable method for its preparation is the reductive amination of 2-bromo-6-fluorobenzaldehyde with diethylamine.[2][3] This approach involves the initial formation of an iminium ion, which is then reduced in situ to the desired tertiary amine.
While seemingly straightforward, scaling up this process can introduce a number of challenges that may not be apparent at the laboratory scale. These can range from managing exothermic reactions and controlling impurity profiles to ensuring safe handling of hazardous materials. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Question 1: My reductive amination reaction is sluggish or incomplete. What are the potential causes and how can I improve the conversion?
Answer:
Several factors can contribute to a slow or incomplete reductive amination. Let's break down the most common culprits:
-
Imine/Iminium Ion Formation: The initial condensation between the aldehyde and the secondary amine to form the iminium ion is a critical equilibrium step.
-
Steric Hindrance: The ortho-bromo and fluoro substituents on the benzaldehyde can sterically hinder the approach of diethylamine. While this is an inherent property of the starting material, ensuring adequate reaction time and temperature can help overcome this barrier.
-
Water Scavenging: The condensation reaction produces water, which can shift the equilibrium back towards the starting materials. On a larger scale, the removal of this water becomes more critical. While not always necessary, the addition of a dehydrating agent like anhydrous magnesium sulfate or sodium sulfate can be beneficial. In some cases, a Dean-Stark trap can be employed if the solvent forms an azeotrope with water.
-
-
Reducing Agent Activity: The choice and handling of the reducing agent are paramount.
-
Sodium Borohydride (NaBH₄): This is a common and cost-effective choice. However, its reactivity is pH-dependent and it can be consumed by reaction with acidic protons or the solvent. Ensure the reaction medium is not overly acidic.
-
Sodium Triacetoxyborohydride (STAB): STAB is a milder and more selective reducing agent that is often effective when NaBH₄ fails. It is less sensitive to moisture and can be used in a wider range of solvents.
-
Catalytic Hydrogenation: For large-scale production, catalytic hydrogenation (e.g., using Pd/C) is a viable and often cleaner alternative. However, it requires specialized high-pressure equipment.[2]
-
-
Reaction Conditions:
-
Temperature: While many reductive aminations can be run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes accelerate a sluggish reaction. However, be cautious of potential side reactions at higher temperatures.
-
Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents. Methanol can also be used, but it can react with NaBH₄. Ensure your solvent is anhydrous.[4]
-
Question 2: I am observing significant amounts of 2-bromo-6-fluorobenzyl alcohol as a byproduct. How can I minimize its formation?
Answer:
The formation of 2-bromo-6-fluorobenzyl alcohol is a classic side reaction in reductive aminations and is caused by the direct reduction of the starting aldehyde by the reducing agent before it can react with the amine.
Here's how to mitigate this:
-
Order of Addition: The most effective way to prevent aldehyde reduction is to ensure the iminium ion has formed before introducing the reducing agent. This can be achieved by pre-stirring the 2-bromo-6-fluorobenzaldehyde and diethylamine for a period (e.g., 30-60 minutes) before adding the reducing agent.
-
Choice of Reducing Agent: As mentioned previously, sodium triacetoxyborohydride (STAB) is generally more chemoselective for the iminium ion over the aldehyde compared to sodium borohydride. Switching to STAB can significantly reduce the formation of the alcohol byproduct.
-
Temperature Control: Adding the reducing agent at a lower temperature (e.g., 0 °C) can help to control the reaction rate and favor the reduction of the iminium ion.[5]
Question 3: My final product is difficult to purify, and I suspect the presence of closely-related impurities. What are the likely impurities and what purification strategies are most effective?
Answer:
Purification can indeed be a challenge, especially on a larger scale. The main impurities to watch for are:
-
Unreacted 2-bromo-6-fluorobenzaldehyde: This can often be removed by column chromatography.
-
2-bromo-6-fluorobenzyl alcohol: As discussed above, this is a common byproduct.
-
Over-alkylation products: While less common with secondary amines, it's a possibility to consider.
Effective Purification Strategies:
-
Aqueous Work-up with Acid Extraction: A well-designed aqueous work-up is your first and most powerful purification tool.
-
After the reaction is complete, quench any remaining reducing agent carefully with water or dilute acid.
-
Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The desired tertiary amine product will be protonated and move into the aqueous layer, while the unreacted aldehyde and alcohol byproduct will remain in the organic layer.
-
Separate the aqueous layer and then basify it (e.g., with 2M NaOH) to deprotonate the amine.
-
Extract the now basic aqueous layer with fresh organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the purified product.[6]
-
-
Column Chromatography: If the acid/base extraction is insufficient, silica gel column chromatography is the next step. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.[7]
-
Distillation: For large quantities, vacuum distillation can be a viable option if the product is thermally stable and has a suitable boiling point.
Question 4: What are the key safety considerations when scaling up the production of this compound?
Answer:
Safety is the top priority in any chemical synthesis, and scaling up introduces new considerations.
-
Handling of Reagents:
-
2-bromo-6-fluorobenzaldehyde: This compound can be an irritant.[8] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]
-
Diethylamine: This is a volatile and flammable liquid with a strong odor. It is also corrosive. Handle it with extreme care in a fume hood.
-
Reducing Agents: Sodium borohydride and sodium triacetoxyborohydride can react with water to produce flammable hydrogen gas. Add them portion-wise to the reaction mixture to control the rate of reaction and any potential off-gassing.
-
-
Exothermic Reactions: The reductive amination can be exothermic, especially during the addition of the reducing agent. On a larger scale, this heat generation can be significant.
-
Monitoring: Monitor the internal temperature of the reaction vessel throughout the addition of the reducing agent.
-
Cooling: Have an ice bath or other cooling system readily available to manage the temperature.
-
Controlled Addition: Add the reducing agent slowly and in portions to prevent a rapid temperature increase.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's and local regulations. Quench any unreacted reducing agents before disposal.[11]
Experimental Protocol: Reductive Amination of 2-bromo-6-fluorobenzaldehyde
This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on your specific equipment and scale.
Materials:
-
2-bromo-6-fluorobenzaldehyde
-
Diethylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
2M Sodium hydroxide (NaOH)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-6-fluorobenzaldehyde (1.0 eq) in anhydrous DCM.
-
Amine Addition: Add diethylamine (1.2 eq) to the solution and stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (1.5 eq) in portions, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with 1M HCl.
-
Separate the layers and collect the acidic aqueous layer.
-
Basify the aqueous layer to pH > 10 with 2M NaOH.
-
Extract the basic aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
Visualizing the Process
To aid in understanding the workflow and potential pitfalls, the following diagrams illustrate the synthetic pathway and a troubleshooting decision tree.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Quantitative Data Summary
While specific yields are highly dependent on the reaction scale and conditions, the following table provides a general expectation for this type of transformation based on literature for analogous reactions.
| Parameter | Expected Range | Notes |
| Yield | 60-85% | Can be lower without optimization, especially on a larger scale. |
| Purity (after work-up) | >90% | Highly dependent on the effectiveness of the acid/base extraction. |
| Purity (after chromatography) | >98% | Should be achievable with proper technique. |
References
-
Gujarat Fluorochemicals Limited. (2016). Material Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Biocatalytic synthesis of a range of substituted benzylamines mediated by Pp-SpuC. Retrieved from [Link]
-
PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of BCP Benzylamines From 2-Azaallyl Anions and [1.1.1]Propellane. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. Retrieved from [Link]
- Google Patents. (n.d.). WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.
-
PubChem. (n.d.). 2-Bromo-6-fluorobenzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Different amines in reductive amination with undecanal. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N,N-diethylbutanamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-N,N-diethylethanamine. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N,N-diethylacetamide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. gfl.co.in [gfl.co.in]
- 11. aksci.com [aksci.com]
Technical Support Center: Optimizing Reaction Conditions for N,N-Diethyl 2-bromo-6-fluorobenzylamine
Welcome to the technical support center for the synthesis and optimization of N,N-Diethyl 2-bromo-6-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful experimental outcomes. My approach is to not only provide procedural steps but to also explain the underlying chemical principles, empowering you to make informed decisions in your research.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the reductive amination of 2-bromo-6-fluorobenzaldehyde with diethylamine.
Issue 1: Low to No Product Formation
The primary reason for low or no product formation in this synthesis is often related to the reduced reactivity of the starting aldehyde and the challenges associated with iminium ion formation. The presence of a fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, which can decrease the reactivity of the carbonyl group.[1][2]
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Detailed Remediation Steps:
-
Verify Starting Materials: Ensure the purity of 2-bromo-6-fluorobenzaldehyde and diethylamine. Impurities in the aldehyde can inhibit the reaction, while aged diethylamine can contain water, which can hydrolyze the intermediate imine.
-
Facilitate Imine Formation: The formation of the iminium ion is a critical and often rate-limiting step.
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting nucleophilic attack by the diethylamine.[3]
-
Temperature and Time: Increasing the reaction temperature to a moderate level (e.g., 40-60 °C) can provide the necessary activation energy for imine formation. Extending the reaction time before the addition of the reducing agent may also be beneficial.
-
-
Choice of Reducing Agent: The choice of reducing agent is critical, especially when dealing with less reactive substrates.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent for reductive aminations as it is a mild and selective reducing agent that can be used in a one-pot reaction.[4][5] It is less basic than other borohydrides, which can be advantageous in preventing side reactions.
-
Sodium Cyanoborohydride (NaBH₃CN): While effective, NaBH₃CN is more toxic and its reactivity is pH-dependent. It is most effective at reducing iminium ions at a slightly acidic pH (4-5).[6]
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde if added prematurely. If using NaBH₄, it is crucial to ensure complete imine formation before its addition.[4][5]
-
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages | Recommended Solvent |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, one-pot reaction | Moisture sensitive | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[4] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces iminium ions | Toxic (cyanide), pH-sensitive | Methanol (MeOH)[4][6] |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available | Can reduce aldehydes/ketones | Methanol (MeOH), Ethanol (EtOH)[4] |
Issue 2: Formation of Side Products
The most common side product in this reaction is the formation of a secondary amine from the reaction of the product with any remaining starting aldehyde, though this is less of a concern when using a secondary amine like diethylamine. Another potential side product is the reduction of the starting aldehyde to 2-bromo-6-fluorobenzyl alcohol.
Troubleshooting Workflow: Side Product Formation
Caption: Troubleshooting workflow for side product formation.
Detailed Remediation Steps:
-
Control Stoichiometry: Use a slight excess of diethylamine (1.1-1.2 equivalents) to ensure the complete consumption of the aldehyde.
-
Sequential Addition: If using a strong reducing agent like NaBH₄, ensure that the imine formation is complete before adding the reducing agent. This can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: If side products are formed, they can typically be separated from the desired product by silica gel column chromatography.
Issue 3: Difficult Product Isolation/Purification
The basic nature of the tertiary amine product can sometimes complicate purification.
Detailed Remediation Steps:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary. Quench the reaction with a saturated aqueous solution of sodium bicarbonate or a mild base to neutralize any remaining acid and decompose the excess reducing agent.[7]
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash Steps: Wash the combined organic layers with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: The most common and efficient method is the reductive amination of 2-bromo-6-fluorobenzaldehyde with diethylamine.[9] This is typically a one-pot reaction where the aldehyde and amine react to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.[9]
Q2: How do the fluorine and bromine substituents affect the reaction?
A2: The fluorine atom at the ortho-position has a strong electron-withdrawing inductive effect, which can decrease the electron density of the aromatic ring and the carbonyl carbon, potentially slowing down the initial nucleophilic attack by the amine.[1] The bromine atom, also being electron-withdrawing, contributes to this effect, although to a lesser extent than fluorine.[10]
Q3: What is a good starting point for reaction conditions?
A3: A reliable starting point for a small-scale synthesis would be:
-
Reactants: 1.0 equivalent of 2-bromo-6-fluorobenzaldehyde, 1.2 equivalents of diethylamine.
-
Catalyst: 0.1 equivalents of acetic acid.
-
Reducing Agent: 1.5 equivalents of sodium triacetoxyborohydride.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Temperature: Room temperature.
-
Reaction Time: 12-24 hours, monitored by TLC or LC-MS.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting aldehyde, the intermediate imine (if stable enough to be observed), and the final product. The product, being an amine, may streak on the TLC plate; adding a small amount of triethylamine to the eluent can help to mitigate this. For more precise monitoring, LC-MS is an excellent technique to track the disappearance of starting materials and the appearance of the product mass.
Q5: What are the expected spectroscopic characteristics of the final product?
-
¹H NMR: Signals corresponding to the aromatic protons, the benzylic CH₂ group, and the two ethyl groups of the diethylamine moiety. The benzylic protons will likely appear as a singlet, and the ethyl groups will show a quartet and a triplet.
-
¹³C NMR: Resonances for the aromatic carbons (with C-F and C-Br couplings), the benzylic carbon, and the carbons of the ethyl groups.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₅BrFN), with a characteristic isotopic pattern for the bromine atom.
It is imperative to obtain and analyze the full spectroscopic data to confirm the identity and purity of your synthesized compound.
Section 3: Experimental Protocol
Synthesis of this compound via Reductive Amination
Materials:
-
2-bromo-6-fluorobenzaldehyde
-
Diethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2-bromo-6-fluorobenzaldehyde (1.0 eq) in anhydrous DCM, add diethylamine (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the slurry of the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
References
-
ResearchGate. Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Available from: [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
Royal Society of Chemistry. Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
-
Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available from: [Link]
-
YouTube. Reductive Amination. Available from: [Link]
-
Quora. Which is more reactive, fluorine or bromine? Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
Technical Support Center: Purification of N,N-Diethyl-2-bromo-6-fluorobenzylamine
Welcome to the dedicated technical support guide for navigating the purification challenges of N,N-Diethyl-2-bromo-6-fluorobenzylamine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of this critical building block. My insights are drawn from extensive experience in synthetic and medicinal chemistry, focusing on providing practical, field-tested solutions.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemistry to empower your problem-solving.
Question 1: My final product is a yellow to brown oil after synthesis and work-up, but I expect a colorless compound. What are the likely impurities?
Answer: The discoloration of your N,N-Diethyl-2-bromo-6-fluorobenzylamine is a common issue and typically points to the presence of several potential impurities arising from the synthetic route. The most probable culprits are:
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Oxidation byproducts: Benzylamines, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities such as imines and, eventually, benzaldehyde derivatives.[1]
-
Residual starting materials: Depending on your synthetic approach (e.g., reductive amination of 2-bromo-6-fluorobenzaldehyde or direct alkylation of diethylamine with 2-bromo-6-fluorobenzyl bromide), incomplete conversion can leave behind colored or UV-active starting materials.
-
Over-alkylation or side-products: In the case of direct alkylation, quaternary ammonium salt formation is a possibility, though typically these are highly polar and may be removed during an aqueous work-up.
-
Impurities from precursors: The purity of your initial 2-bromo-6-fluorobenzyl halide or aldehyde is critical. Impurities in these starting materials will likely carry through the synthesis.[2]
A logical workflow for identifying and addressing these impurities is outlined below.
Caption: Troubleshooting workflow for discolored product.
Question 2: I'm seeing multiple spots on my TLC plate after purification by column chromatography. How can I improve the separation?
Answer: Achieving baseline separation of N,N-Diethyl-2-bromo-6-fluorobenzylamine from closely related impurities requires careful optimization of your chromatographic conditions. Here’s a systematic approach:
-
Solvent System Selection: The polarity of your eluent is the most critical factor. For substituted benzylamines, a common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or diethyl ether.[3]
-
Pro-Tip: If you are observing poor separation between your product and a less polar impurity, decrease the proportion of ethyl acetate. Conversely, for more polar impurities, a slight increase in polarity may be beneficial. A shallow gradient elution can significantly enhance resolution.
-
-
TLC for Method Development: Before committing to a large-scale column, systematically test various solvent systems using TLC. Aim for an Rf value for your product between 0.2 and 0.4 to ensure good separation on the column.
-
Consider an Amine Deactivating Agent: Amines can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing and poor separation. You can mitigate this by:
-
Adding a small amount of triethylamine (0.1-1%) to your eluent system. This will compete with your product for the active sites on the silica.
-
Using treated silica gel, such as deactivated or basic alumina.
-
-
Column Parameters:
-
Column Dimensions: A longer, narrower column will provide better separation than a short, wide one for a given amount of silica.
-
Loading: Ensure your crude product is concentrated onto a minimal amount of silica gel (dry loading) or dissolved in a very small volume of the initial eluent (wet loading) to achieve a tight band at the start of the chromatography.[4]
-
| Parameter | Recommendation for Improved Separation |
| Stationary Phase | Silica Gel (230-400 mesh) or Basic Alumina |
| Mobile Phase | Hexanes/Ethyl Acetate (start with 9:1, adjust as needed) |
| Additive | 0.1-1% Triethylamine in the mobile phase |
| Product Rf (TLC) | 0.2 - 0.4 |
| Loading Method | Dry loading is preferred |
Question 3: My yield is significantly lower than expected after purification. Where could my product be going?
Answer: Low recovery can be attributed to several factors during the purification process. Here's a checklist of potential causes and their solutions:
-
Product Volatility: While N,N-Diethyl-2-bromo-6-fluorobenzylamine is not extremely volatile, prolonged exposure to high vacuum, especially with gentle heating during solvent removal, can lead to loss of product.
-
Solution: Use a rotary evaporator with controlled temperature (e.g., 30-40°C water bath) and vacuum. Avoid leaving the purified product on a high-vacuum line for extended periods.
-
-
Irreversible Adsorption on Silica Gel: As mentioned, the basic nature of the amine can lead to strong binding to the acidic silica gel.
-
Solution: Employ the use of triethylamine in your eluent or switch to a more inert stationary phase like basic alumina.
-
-
Incomplete Extraction during Work-up: Ensure the pH of your aqueous layer is basic (pH > 10) before extracting your amine product into an organic solvent. If the aqueous layer is acidic or neutral, your product will be protonated and remain in the aqueous phase.
-
Emulsion Formation: During aqueous work-up, emulsions can form, trapping your product.
-
Solution: Adding brine (saturated NaCl solution) can help to break up emulsions. If necessary, filter the entire mixture through a pad of Celite.
-
Caption: Decision tree for diagnosing low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying N,N-Diethyl-2-bromo-6-fluorobenzylamine on a multi-gram scale?
For multi-gram quantities, flash column chromatography is the most effective and widely used method.[4] For larger, industrial-scale purification, vacuum distillation could be a viable alternative, provided the compound is thermally stable and the impurities have significantly different boiling points.
Q2: How should I store the purified N,N-Diethyl-2-bromo-6-fluorobenzylamine?
To prevent degradation, the purified compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[5] Refrigeration is recommended to minimize decomposition and oxidation over time.
Q3: Can I use recrystallization to purify this compound?
As N,N-Diethyl-2-bromo-6-fluorobenzylamine is often an oil at room temperature, direct recrystallization is not feasible. However, it is possible to form a salt, such as the hydrochloride or hydrobromide salt, which is typically a crystalline solid. This salt can then be purified by recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether). The pure salt can be treated with a base (e.g., NaOH or NaHCO3) and extracted with an organic solvent to recover the purified free amine.[1]
Q4: What are the key safety precautions when handling this compound?
N,N-Diethyl-2-bromo-6-fluorobenzylamine is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.[5] Thermal decomposition may release hazardous gases such as hydrogen bromide and hydrogen fluoride.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of 1-5 grams of crude N,N-Diethyl-2-bromo-6-fluorobenzylamine.
Materials:
-
Crude N,N-Diethyl-2-bromo-6-fluorobenzylamine
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Eluent Preparation: Prepare a stock solution of your desired mobile phase. A good starting point is 95:5 (v/v) Hexanes:Ethyl Acetate. Add 0.5% triethylamine to this mixture.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour this into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the initial eluent. To this solution, add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. If the product does not elute, gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient might be from 5% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor their contents using TLC. Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified N,N-Diethyl-2-bromo-6-fluorobenzylamine.
Protocol 2: Purification via Salt Formation and Recrystallization
Materials:
-
Crude N,N-Diethyl-2-bromo-6-fluorobenzylamine
-
Diethyl ether
-
2M HCl in diethyl ether (or gaseous HCl)
-
Isopropanol
-
Saturated sodium bicarbonate solution
-
Dichloromethane or ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve the crude amine in a minimal amount of anhydrous diethyl ether. While stirring, slowly add a 2M solution of HCl in diethyl ether until no further precipitate forms.
-
Isolation of the Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash it with cold diethyl ether.
-
Recrystallization: Dissolve the crude salt in a minimal amount of hot isopropanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Liberation of the Free Amine: Suspend the purified salt in a mixture of water and an organic solvent (e.g., dichloromethane). Add saturated sodium bicarbonate solution dropwise until the aqueous layer is basic (pH > 8).
-
Extraction and Isolation: Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the pure N,N-Diethyl-2-bromo-6-fluorobenzylamine.
References
- Armarego, W.L.F., & Chai, C.L.L. (2012). Purification of Laboratory Chemicals, 7th ed. Butterworth-Heinemann.
-
Organic Syntheses. Procedure for Flash Column Chromatography. Available at: [Link]
-
Gao, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
Technical Support Center: N,N-Diethyl-2-bromo-6-fluorobenzylamine
Welcome to the dedicated technical support guide for N,N-Diethyl-2-bromo-6-fluorobenzylamine. This resource is designed for researchers, chemists, and drug development professionals to ensure the stability, proper storage, and effective use of this versatile halogenated benzylamine derivative in your experiments. Here, we address common questions and troubleshooting scenarios to support the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for N,N-Diethyl-2-bromo-6-fluorobenzylamine?
For optimal long-term stability, N,N-Diethyl-2-bromo-6-fluorobenzylamine should be stored in a dry, cool, and well-ventilated place.[1] The container should be kept tightly closed to prevent exposure to moisture and atmospheric contaminants. For extended storage, maintaining an inert atmosphere, such as under nitrogen, is recommended to minimize oxidation.[1]
Q2: What is the impact of the fluorine and bromine substituents on the stability of the molecule?
The halogen substituents play a crucial role in the molecule's chemical behavior. The fluorine atom, due to its high electronegativity, can enhance the metabolic and thermal stability of the aromatic ring.[2][3] The bromine atom, while also contributing to the overall stability, serves as a versatile synthetic handle for various cross-coupling reactions.[2][4]
Q3: What materials or chemical classes are incompatible with N,N-Diethyl-2-bromo-6-fluorobenzylamine?
To prevent degradation or hazardous reactions, avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][5] Exposure to carbon dioxide should also be minimized, particularly in the presence of moisture, as it can react with the amine functionality.[5]
Q4: What are the primary safety precautions to take when handling this compound?
Always handle N,N-Diethyl-2-bromo-6-fluorobenzylamine in a well-ventilated area, preferably within a chemical fume hood.[1][6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors or mists and prevent contact with skin and eyes.[1][7] In case of contact, rinse the affected area thoroughly with water.[1]
Q5: What are the expected hazardous decomposition products?
Under thermal stress or in the event of a fire, N,N-Diethyl-2-bromo-6-fluorobenzylamine can decompose to produce hazardous substances. These include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides (such as hydrogen bromide), and gaseous hydrogen fluoride (HF).[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of N,N-Diethyl-2-bromo-6-fluorobenzylamine.
Issue 1: Visual Changes in the Compound (Color Change, Precipitation)
-
Observation: The typically clear or pale-yellow liquid appears discolored (e.g., yellow, brown) or contains solid precipitates.
-
Potential Cause: This often indicates degradation due to oxidation, exposure to moisture, or reaction with atmospheric carbon dioxide. The amine functionality is susceptible to oxidation, which can lead to colored byproducts.
-
Troubleshooting Steps:
-
Assess the Extent: A slight color change may not significantly impact all applications, but significant darkening or precipitation suggests considerable degradation.
-
Purity Check: If feasible, analyze a small sample by an appropriate analytical method (e.g., NMR, LC-MS) to determine the purity and identify potential impurities.
-
Consider Application: For sensitive applications like catalysis or the synthesis of pharmaceutical intermediates, using a degraded compound is not recommended as it can lead to lower yields and complex purification.
-
Preventative Measures: Review your storage protocol. Ensure the container is tightly sealed and consider purging with an inert gas like nitrogen or argon before sealing for long-term storage.[1]
-
Issue 2: Inconsistent or Poor Reaction Yields
-
Observation: A previously reliable reaction using N,N-Diethyl-2-bromo-6-fluorobenzylamine now results in lower yields or the formation of unexpected side products.
-
Potential Cause: The reagent may have degraded, reducing the concentration of the active compound. Degradation products could also interfere with the reaction mechanism or catalyst.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction yields.
Issue 3: Difficulty in Dissolving the Compound
-
Observation: The compound, which is expected to be soluble in a particular organic solvent, now shows poor solubility or forms a suspension.
-
Potential Cause: This could be due to the formation of insoluble degradation products or salts. For instance, reaction with atmospheric CO2 in the presence of moisture can form a carbonate salt of the amine, which may have different solubility characteristics.
-
Troubleshooting Steps:
-
Solvent Check: Ensure the solvent is anhydrous, as water can affect the solubility and stability of the compound.
-
Gentle Warming/Sonication: Try gently warming the mixture or using an ultrasonic bath to aid dissolution.
-
Filtration: If a small amount of insoluble material is present, you may be able to filter it off, but this does not guarantee the purity of the dissolved material.
-
Purity Analysis: The most reliable approach is to analyze the compound to identify the nature of the insoluble material.
-
Storage and Stability Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool | Minimizes thermal degradation. |
| Atmosphere | Dry, Inert (Nitrogen)[1] | Prevents hydrolysis and oxidation. |
| Light Exposure | Store in an opaque container | Protects against photolytic degradation. |
| Container | Tightly sealed[1] | Prevents ingress of moisture and air. |
Potential Degradation Pathway
A plausible, yet simplified, degradation pathway for N,N-Diethyl-2-bromo-6-fluorobenzylamine involves the oxidation of the benzylic amine.
Caption: Simplified schematic of oxidative degradation.
This guide is intended to provide a foundational understanding of the stability and storage of N,N-Diethyl-2-bromo-6-fluorobenzylamine. For critical applications, it is always recommended to perform in-house stability testing under your specific experimental conditions.
References
-
The Role of Fluorinated Aromatics: Focus on 2-Bromo-5-fluorotoluene. [Link]
-
The Versatility of Bromo-Fluorinated Aromatics in Chemical Synthesis. [Link]
-
Practical Synthesis of α-Substituted Primary Benzylamines - ChemistryViews. [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega. [Link]
-
Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling | Organic Letters. [Link]
-
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PubMed Central. [Link]
-
Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes - PMC. [Link]
Sources
Technical Support Center: N,N-Diethyl 2-bromo-6-fluorobenzylamine
Welcome to the technical support center for N,N-Diethyl 2-bromo-6-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its potential degradation pathways, offer analytical methodologies for its assessment, and provide solutions to common experimental challenges.
Understanding the Stability of this compound
This compound is a halogenated aromatic compound with a structure that presents several potential sites for chemical transformation. Its stability is a critical factor in its synthesis, storage, and application, particularly in the context of pharmaceutical development where degradation products can impact efficacy and safety. The presence of bromine and fluorine atoms on the benzene ring, along with the diethylamino group, influences the molecule's reactivity.
The key factors that can influence the stability of this compound include pH, temperature, light, and the presence of oxidizing agents. Understanding these factors is crucial for designing robust experimental protocols and ensuring the integrity of your results.
Frequently Asked Questions (FAQs) on Degradation Pathways
This section addresses common questions regarding the potential degradation of this compound.
Q1: What are the most likely degradation pathways for this compound under hydrolytic conditions?
A1: Under aqueous conditions, particularly at non-neutral pH, this compound may undergo hydrolysis. The primary pathway is likely the hydrolysis of the benzylic amine, which can be acid or base-catalyzed.[1][2] This can lead to the formation of 2-bromo-6-fluorobenzaldehyde and diethylamine. The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by water.
Another potential, though less likely, hydrolytic pathway could involve the nucleophilic substitution of the bromine or fluorine atoms on the aromatic ring. However, these reactions typically require more forcing conditions.
Q2: How susceptible is this compound to oxidative degradation?
A2: The diethylamino group and the benzylic carbon are potential sites for oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxide impurities in solvents, or intentionally introduced oxidizing agents.[3][4]
Potential oxidative degradation products include:
-
N-oxide formation: The nitrogen of the diethylamino group can be oxidized to form the corresponding N-oxide.
-
Dealkylation: Oxidative removal of one or both ethyl groups can occur, leading to N-ethyl-2-bromo-6-fluorobenzylamine and 2-bromo-6-fluorobenzylamine, respectively.
-
Oxidation of the benzylic carbon: This can lead to the formation of 2-bromo-6-fluoro-N,N-diethylbenzamide.
Q3: What is the expected photostability of this compound?
Troubleshooting Guide for Experimental Challenges
This section provides solutions to common problems encountered during the handling and analysis of this compound.
Analytical Challenges
Issue: Poor peak shape (tailing) during HPLC analysis.
-
Cause: As a basic compound, this compound can interact with residual silanol groups on silica-based HPLC columns, leading to peak tailing.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-0.5%), to the mobile phase to compete with the analyte for active sites on the stationary phase.
-
pH Adjustment: Lowering the pH of the mobile phase (e.g., using a formic acid or acetic acid buffer) will protonate the amine, which can sometimes improve peak shape. However, this may also affect retention time.
-
Column Selection: Utilize a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.
-
Issue: Inconsistent analytical results or appearance of unknown peaks.
-
Cause: This could be due to on-column degradation or degradation of the compound in the sample solution.
-
Troubleshooting Steps:
-
Sample Preparation: Prepare samples fresh and analyze them promptly. If storage is necessary, keep them at low temperatures and protected from light.
-
Inert System: Use an HPLC or GC system with inert components to minimize interactions with the analyte.
-
Forced Degradation Study: Perform a forced degradation study to identify potential degradation products and ensure your analytical method can separate them from the parent compound. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradants.
-
Synthesis and Handling Challenges
Issue: Low yield or formation of impurities during synthesis.
-
Cause: this compound is typically synthesized by the reaction of 2-bromo-6-fluorobenzyl halide with diethylamine. Side reactions or incomplete reactions can lead to impurities.
-
Troubleshooting Steps:
-
Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reactants.
-
Base Selection: Use a non-nucleophilic base to prevent side reactions.
-
Purification: Employ appropriate purification techniques, such as column chromatography, to isolate the desired product from unreacted starting materials and byproducts.
-
Issue: Discoloration or change in physical appearance upon storage.
-
Cause: This is often an indication of degradation, likely due to oxidation or exposure to light.
-
Troubleshooting Steps:
-
Storage Conditions: Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (refrigerated or frozen).
-
Purity Check: Re-analyze the material to identify any degradation products that may have formed.
-
Proposed Degradation Pathways and Analytical Protocols
Proposed Degradation Pathways
Based on the chemical structure and general knowledge of related compounds, the following degradation pathways are proposed for this compound.
Caption: Proposed degradation pathways of this compound.
Analytical Methodologies
The following are suggested starting points for developing analytical methods for this compound and its potential degradation products.
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm (or equivalent base-deactivated column) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute all components. A typical starting point could be 10% B, ramping to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
GC-MS can be a powerful tool for the identification of volatile and semi-volatile degradation products.[5][6]
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the degradation profile of the compound and to validate the stability-indicating nature of the analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat 1 mL of the stock solution at 80 °C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm and 365 nm) for 24 hours. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using the developed HPLC and/or GC-MS methods.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
-
Caption: Workflow for a forced degradation study.
References
-
Agilent Technologies. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters. Retrieved from [Link]
- Arora, P. K. (2020). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-83.
- Neilson, A. H., & Allard, A. S. (2008). Degradation and Transformation of Organic Fluorine Compounds. In The Handbook of Environmental Chemistry (Vol. 5, pp. 137-205). Springer.
- Ross, S. B., & Renyi, A. L. (1977). Long-term effects of N-2-chlorethyl-N-ethyl-2-bromobenzylamine hydrochloride on noradrenergic neurones in the rat brain and heart. British Journal of Pharmacology, 61(2), 237-246.
-
Restek Corporation. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
- Spanggord, R. J., & Glover, D. J. (1984). Kinetics of Hydrolysis and Products of Hydrolysis and Photolysis of Tetryl. DTIC.
- Obrebska, E., & Oledzka, I. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. The Scientific World Journal, 2014, 1-10.
- Lin, C. H., Chen, W. H., & Mitch, W. A. (2018). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 4(9), 1264-1274.
- Supelco. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
- Mohn, W. W., & Tiedje, J. M. (1992). Microbial reductive dehalogenation. Microbiological Reviews, 56(3), 482-507.
- Wang, T., et al. (2019). Formation of brominated by-products during the degradation of tetrabromobisphenol S by Co2+/peroxymonosulfate oxidation. Chemical Engineering Journal, 375, 122045.
- Zhang, Y., et al. (2016). Temperature and pH sensitivities of poly(N,N-Dimethylaminoethyl methacrylate) and their effects on latex stability. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 502, 1-8.
- Castellano, P. M., & Kaufman, T. S. (2014). Stability-indicating methods: A review. Trends in Analytical Chemistry, 53, 1-12.
- Olsen, R. A., & Giles, R. L. (2019). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. AZoM.
- Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds.
- Appukuttan, S. P., & Pal, A. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4631.
- O'Donoghue, L., et al. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Journal of Analytical Science and Technology, 11(1), 1-11.
- Le, T. L., & Li, L. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5693.
- Brown, R. S., & Bennet, A. J. (1996). On the hydrolysis mechanisms of amides and peptides. Accounts of Chemical Research, 29(8), 377-384.
- Agilent Technologies. (n.d.).
- Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627.
- Habe, H., & Omori, T. (2003). Bacterial Degradation of Aromatic Compounds. International Journal of Molecular Sciences, 4(5), 291-313.
- O'Donoghue, L., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Journal of Analytical Science and Technology, 11(1), 1-11.
- Bristol-Myers Squibb Company. (n.d.).
- Stepbio. (n.d.). GC Troubleshooting.
- Sigma-Aldrich. (n.d.). N-Isobutyl 2-bromo-6-fluorobenzylamine.
- PubChem. (n.d.). 2-Bromo-N,N-diethylethanamine.
- Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Biodegradation of fluorinated alkyl substances. Environmental Science & Technology, 31(9), 2445-2454.
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Halogenated Aromatic Compounds. In Gas-Phase Thermal Reactions. CRC Press.
- Sigma-Aldrich. (n.d.). LC-MS Resource Guide.
- Reddy, G. S., et al. (2019). A Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance.
- CHROMacademy. (n.d.). GC Troubleshooting.
- Appukuttan, S. P., & Pal, A. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4631.
- Wang, Z., et al. (2021). Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. Polymers, 13(16), 2661.
- Cera, G., et al. (2018). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Rapid Communications in Mass Spectrometry, 32(18), 1599-1608.
- Song, Y., et al. (2017). Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans. Analytical Chemistry, 89(17), 9130-9137.
- PubChem. (n.d.). 2-Bromo-6-fluoro-N-isopropyl-3-methylbenzamide.
- PubChem. (n.d.). 2-bromo-N,N-diethylbutanamide.
Sources
- 1. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Reactions Involving N,N-Diethyl-2-bromo-6-fluorobenzylamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N,N-Diethyl-2-bromo-6-fluorobenzylamine (CAS 1355246-95-5). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging building block in their synthetic workflows. Our goal is to provide in-depth, field-proven insights to help you overcome common experimental hurdles, moving beyond simple procedural lists to explain the fundamental chemistry behind our recommendations.
N,N-Diethyl-2-bromo-6-fluorobenzylamine is a halogenated benzylamine derivative valued as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, however, presents a unique combination of challenges: significant steric hindrance around the reactive C-Br bond from the ortho-fluoro and ortho-bromo substituents, and the presence of a potentially catalyst-coordinating diethylaminomethyl group. These features are frequently the root cause of failed or low-yielding reactions.
This document is structured as a series of frequently asked questions (FAQs) that address specific problems you may encounter.
Section 1: General Handling and Stability
FAQ 1: How should I store and handle this reagent? Are there any known stability issues?
Answer:
Proper storage and handling are critical to ensure the integrity of N,N-Diethyl-2-bromo-6-fluorobenzylamine for your reactions.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to minimize potential degradation.
-
Handling: As with most halogenated organic compounds, it should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.
-
Stability: While generally stable under recommended storage conditions, the primary concern is gradual degradation via hydrolysis if exposed to moisture, or slow oxidation. The benzylic amine moiety can also be susceptible to photodecomposition, so storing it in an amber vial or a container protected from light is a prudent measure. Before use, always visually inspect the material for any change in color or consistency, which might indicate degradation.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling is one of the most common applications for this aryl bromide. However, the steric bulk and coordinating side chain demand carefully optimized conditions.
FAQ 2: My Suzuki-Miyaura coupling reaction with N,N-Diethyl-2-bromo-6-fluorobenzylamine shows low or no conversion. What are the likely causes and how can I fix this?
Answer:
This is the most frequently reported issue. The low reactivity is almost always due to the severe steric hindrance around the C-Br bond, which impedes the crucial oxidative addition step in the catalytic cycle. The coordinating benzylic amine can also sequester the palladium catalyst.
Plausible Causes:
-
Inadequate Ligand Choice: Standard ligands like PPh₃ are not bulky enough to force the palladium center into the highly reactive, low-coordinate state needed to overcome the steric barrier.
-
Weak Base or Poor Solubility: The choice of base is critical for the transmetalation step. An inappropriate base or one that is poorly soluble in the reaction medium can stall the catalytic cycle.
-
Catalyst Inhibition: The lone pair on the diethylamino nitrogen can coordinate to the palladium center, forming an inactive or less active complex.
-
Low Reaction Temperature: The activation energy for the oxidative addition of sterically hindered substrates is high, often requiring elevated temperatures.
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
Detailed Solutions & Protocols
-
Optimize the Catalyst System: For sterically demanding substrates, specialized ligands are essential. These ligands are designed to be both bulky and electron-rich, which promotes the formation of the active monoligated Pd(0) species and facilitates oxidative addition.
Table 1: Recommended Catalyst Systems for Hindered Suzuki Coupling
Catalyst Precursor Ligand (1.5-2.5 mol%) Base Solvent System Temperature (°C) Pd(OAc)₂ (1-2 mol%) XPhos Cs₂CO₃ 1,4-Dioxane / H₂O (5:1) 100-110 Pd₂(dba)₃ (1 mol%) SPhos K₃PO₄ Toluene / H₂O (10:1) 100 | Pd(OAc)₂ (1-2 mol%) | t-Bu₃PHBF₄ | K₃PO₄ | Toluene / H₂O (10:1) | 100 |
-
Expertise: Buchwald's biaryl phosphine ligands (like XPhos and SPhos) or highly basic alkyl phosphine ligands (like t-Bu₃P) are industry standards for coupling hindered aryl halides.[2] Their steric bulk accelerates reductive elimination and stabilizes the active catalytic species.
-
-
Step-by-Step Protocol for a Robust Suzuki Coupling:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add N,N-Diethyl-2-bromo-6-fluorobenzylamine (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1). The total concentration should be around 0.1-0.2 M with respect to the starting material.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
FAQ 3: I am observing significant hydrodebromination (loss of bromine and replacement with hydrogen) in my cross-coupling reaction. How can I prevent this?
Answer:
Hydrodebromination is a common side reaction, particularly with electron-rich ligands and certain bases. It occurs when the oxidative addition product is intercepted by a hydride source before it can undergo transmetalation.
Plausible Causes:
-
Boronic Acid Decomposition: Boronic acids can decompose, especially at high temperatures, to generate arylboranes that can act as hydride sources. Using high-purity boronic acids or switching to more stable boronate esters (e.g., pinacol esters) can mitigate this.
-
Base-Mediated Pathways: Some bases, particularly alkoxides in the presence of trace water or alcohols, can generate hydride species.
-
Catalyst Choice: Highly reactive catalysts can sometimes favor this pathway.
Detailed Solutions:
-
Use Boronate Esters: Replace the boronic acid with its corresponding pinacol boronate ester (BPin). They are more stable and less prone to protodeboronation and other side reactions.
-
Use Anhydrous Conditions: While many Suzuki protocols use water, if hydrodebromination is severe, switching to a strictly anhydrous system can help. Use anhydrous K₃PO₄ or CsF as the base in a solvent like anhydrous dioxane or toluene.
-
Modify the Base: Switch from an alkoxide base (like NaOtBu) to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄), which are less likely to generate hydride species.[3]
Section 3: Metallation Reactions (Grignard/Lithiation)
Direct metallation offers an alternative pathway to functionalize the aryl ring. However, these reactions require strict control of conditions.
FAQ 4: I am unable to form the Grignard reagent from this compound using magnesium turnings. What is going wrong?
Answer:
Direct Grignard formation with sterically hindered aryl halides is notoriously difficult to initiate.[4] The presence of the amine can also passivate the magnesium surface.
Plausible Causes:
-
Difficult Initiation: The C-Br bond is sterically shielded, making it difficult for the magnesium surface to access it.
-
Poor Quality Magnesium: An oxidized layer on the magnesium turnings will prevent the reaction from starting.
-
Presence of Water: Grignard reactions are extremely sensitive to moisture.
Troubleshooting Workflow
Caption: Troubleshooting Grignard Formation.
Detailed Solutions & Protocols
-
Magnesium Activation: Before adding the substrate, the magnesium turnings must be activated.
-
Protocol: To a flame-dried, three-necked flask containing magnesium turnings (1.2-1.5 eq) under argon, add a small crystal of iodine and gently warm with a heat gun until the purple vapor dissipates. Alternatively, add a few drops of 1,2-dibromoethane to the Mg in anhydrous THF and stir until bubbling is observed.
-
-
Consider Br/Mg Exchange: A more reliable method is to use a Br/Mg exchange reaction, which avoids the initiation step.
-
Protocol: Dissolve N,N-Diethyl-2-bromo-6-fluorobenzylamine (1.0 eq) in anhydrous THF. Cool the solution to -15 °C. Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl, ~1.1 eq) or i-PrMgCl·LiCl. The exchange is typically fast (1-2 hours). The resulting Grignard reagent can then be used in subsequent reactions. This method is adapted from established procedures for preparing Grignard reagents from challenging substrates.[5]
-
FAQ 5: My halogen-metal exchange (lithiation) with n-BuLi is giving a complex mixture or low yield. What should I do?
Answer:
Lithiation via halogen-metal exchange is a powerful tool, but side reactions can be problematic with this substrate.
Plausible Causes:
-
Wrong Choice of Organolithium: n-BuLi can act as a nucleophile and potentially add to the aromatic ring or react with the benzylamine side chain.
-
Incorrect Temperature: The aryllithium species, once formed, may be unstable at higher temperatures. Furthermore, lithiation at the benzylic position could occur if the temperature is not kept sufficiently low.
-
Protonation of the Intermediate: Any trace of moisture or other proton source will quench the highly reactive aryllithium intermediate, leading to the debrominated product.[6]
Detailed Solutions:
-
Use t-Butyllithium (t-BuLi): For halogen-metal exchange on sterically hindered systems, t-BuLi is often superior to n-BuLi. Its bulkiness disfavors nucleophilic addition and favors the exchange pathway.
-
Strict Temperature Control: The reaction must be performed at very low temperatures.
-
Protocol: Dissolve the substrate (1.0 eq) in anhydrous THF or diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath. Add t-BuLi (2.1 eq, as a solution in pentane or heptane) dropwise. The use of two equivalents ensures the first equivalent deprotonates the benzylic amine proton (if it's the most acidic site under these conditions) and the second performs the Br/Li exchange. Stir at -78 °C for 30-60 minutes before adding the electrophile.
-
References
-
Corbet, J-P., Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
-
Current Chemistry Letters. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). [Link]
-
Klüfers, P., et al. (2015). Di-μ-bromido-bis[(diethyl ether-κO)(2,4,6-trimethylphenyl)magnesium]: the mesityl Grignard reagent. Acta Crystallographica Section E, 71(Pt 6), m133-m134. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Di-μ-bromido-bis[(diethyl ether-κO)(2,4,6-trimethylphenyl)magnesium]: the mesityl Grignard reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. growingscience.com [growingscience.com]
Technical Support Center: N,N-Diethyl-2-bromo-6-fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Section 1: Understanding Common Impurities
The purity of N,N-Diethyl-2-bromo-6-fluorobenzylamine is critical for the success of subsequent synthetic steps and the quality of the final product. Impurities can arise from various sources, including the synthetic route, starting materials, side reactions, and degradation. Below, we discuss the most probable impurities based on likely synthesis pathways.
Impurities from Synthesis
Two common synthetic routes to N,N-Diethyl-2-bromo-6-fluorobenzylamine are the reductive amination of 2-bromo-6-fluorobenzaldehyde and the alkylation of 2-bromo-6-fluorobenzylamine. Each route has a distinct impurity profile.
Reductive Amination Route:
This pathway involves the reaction of 2-bromo-6-fluorobenzaldehyde with diethylamine to form an intermediate imine, which is then reduced to the final product.
-
Unreacted Starting Materials:
-
2-bromo-6-fluorobenzaldehyde: Incomplete reaction can lead to the presence of the starting aldehyde.
-
Diethylamine: Excess diethylamine is often used and may remain in the crude product.
-
-
Intermediate Impurities:
-
N-(2-bromo-6-fluorobenzylidene)-N-ethylamine (Imine Intermediate): Incomplete reduction of the imine intermediate is a common source of impurity.
-
-
By-products:
-
2-bromo-6-fluorobenzyl alcohol: Over-reduction of the starting aldehyde can produce the corresponding alcohol.
-
Bis(2-bromo-6-fluorobenzyl)amine: A secondary amine by-product that can form under certain conditions.
-
Alkylation Route:
This method involves the reaction of 2-bromo-6-fluorobenzylamine with an ethylating agent (e.g., ethyl bromide, diethyl sulfate).
-
Unreacted Starting Material:
-
2-bromo-6-fluorobenzylamine: Incomplete alkylation will leave the starting primary amine in the product mixture.
-
-
By-products of Alkylation:
-
N-Ethyl-2-bromo-6-fluorobenzylamine: The mono-ethylated product is a common impurity if the reaction does not go to completion.
-
Triethyl-(2-bromo-6-fluorobenzyl)ammonium halide: Over-alkylation can lead to the formation of a quaternary ammonium salt.
-
Degradation Products
N,N-Diethyl-2-bromo-6-fluorobenzylamine can degrade under certain conditions, such as exposure to strong acids, bases, oxidizing agents, or high temperatures. Forced degradation studies are crucial for identifying potential degradation products.[1][2]
-
Hydrolysis Products: Under acidic or basic conditions, hydrolysis of the benzylamine is possible, though generally unlikely under normal storage.
-
Oxidation Products: Exposure to oxidizing agents could potentially lead to the formation of the corresponding N-oxide or degradation of the benzylamine moiety.
Section 2: Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis, purification, and analysis of N,N-Diethyl-2-bromo-6-fluorobenzylamine.
Frequently Asked Questions (FAQs)
Q1: My final product shows a peak in the NMR spectrum that I cannot identify. What could it be?
A1: Unidentified peaks in the NMR spectrum often correspond to process-related impurities. Based on the likely synthetic routes, consider the following possibilities:
-
If you used a reductive amination route:
-
Check for the characteristic aldehyde proton signal (around 9-10 ppm) of unreacted 2-bromo-6-fluorobenzaldehyde .
-
Look for the imine proton signal (around 8-9 ppm) of the N-(2-bromo-6-fluorobenzylidene)-N-ethylamine intermediate.
-
A broad singlet corresponding to the alcohol proton of 2-bromo-6-fluorobenzyl alcohol may be present.
-
-
If you used an alkylation route:
-
Look for signals corresponding to the primary amine protons of unreacted 2-bromo-6-fluorobenzylamine .
-
Signals from the mono-ethylated product, N-Ethyl-2-bromo-6-fluorobenzylamine , may be present and overlapping with your product signals.
-
The presence of a quaternary ammonium salt can sometimes be inferred from changes in the integration of the ethyl group signals.
-
Q2: I am seeing a lower than expected yield in my synthesis. What are the likely causes?
A2: Low yields can be attributed to several factors:
-
Incomplete reaction: Monitor the reaction progress by TLC or LC-MS to ensure all starting material is consumed.
-
Side reactions: The formation of by-products, as detailed in Section 1, will consume starting materials and reduce the yield of the desired product.
-
Product loss during workup: Ensure proper phase separation and complete extraction of the product. Back-extraction of the aqueous layer can sometimes improve recovery.
-
Sub-optimal reaction conditions: Temperature, reaction time, and stoichiometry of reagents should be carefully controlled.
Q3: How can I best purify my N,N-Diethyl-2-bromo-6-fluorobenzylamine?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Column Chromatography: This is a highly effective method for removing both polar and non-polar impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
-
Distillation: If the impurities have significantly different boiling points from the product, vacuum distillation can be an efficient purification technique for larger scales.
-
Acid-Base Extraction: This can be used to remove acidic or basic impurities. For example, an acidic wash can remove residual diethylamine, while a basic wash can remove any acidic by-products.
Q4: What are the recommended analytical methods for assessing the purity of N,N-Diethyl-2-bromo-6-fluorobenzylamine?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a robust technique for quantifying the purity of the compound and detecting non-volatile impurities.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities and by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any residual starting materials or major impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.
Section 3: Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis
This protocol provides a starting point for developing an HPLC method for the analysis of N,N-Diethyl-2-bromo-6-fluorobenzylamine. Method optimization may be required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica-adsorbed sample to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Section 4: Visualizing Synthetic Pathways and Impurity Formation
The following diagrams illustrate the potential synthetic routes and the points at which common impurities may be introduced.
Caption: Synthetic pathways and potential impurity formation.
References
-
What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? - Homework.Study.com. Available at: [Link]
-
Forced Degradation Studies Research Articles - R Discovery. Available at: [Link]
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available at: [Link]
-
TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. Available at: [Link]
- Patent US-6461585-B1 - Preparation of radiolabelled haloaromatics via polymer-bound intermediates - Google Patents.
-
Benzylic Grignard reagent. Available at: [Link]
- Patent US-20150126734-A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents.
-
The reactions of amines and grignard reagents with sulfinyl sulfones - Oregon State University. Available at: [Link]
-
Byproducts in the Synthesis of Di-2-pyrazinylmethane. Journal of Heterocyclic Chemistry. Available at: [Link]
- Patent US-4918194-A - Process for the synthesis of a N,N-dialkyl-hydroxylamine - Google Patents.
- Patent CN-101362707-A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed - Google Patents.
-
Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC - NIH. Available at: [Link]
-
Patent US-6461585-B1 - Preparation of radiolabelled haloaromatics via polymer-bound intermediates - PubChem. Available at: [Link]
-
Specific solvent issues with Reductive Amination/Alkylation - Wordpress. Available at: [Link]
-
2-bromo-N,N-diethylbutanamide | C8H16BrNO | CID 11096175 - PubChem. Available at: [Link]
- Patent EP-0875498-A1 - Synthesis of mono-N-substituted functionalized anilines - Google Patents.
-
Synthesis of dihydroquinazolines from 2-aminobenzylamine: N³-aryl derivatives with electron-withdrawing groups - ResearchGate. Available at: [Link]
-
General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PubMed Central. Available at: [Link]
Sources
refining experimental procedures for N,N-Diethyl 2-bromo-6-fluorobenzylamine
Welcome to the technical support center for N,N-Diethyl 2-bromo-6-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis and handling of this compound. Our goal is to empower you with the knowledge to refine your experimental procedures and overcome common challenges.
Introduction to this compound
This compound is a halogenated benzylamine derivative with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical compounds.[1] Its specific substitution pattern, featuring a bromine atom and a fluorine atom ortho to the diethylaminomethyl group, provides unique reactivity and opportunities for further functionalization. The synthesis of this compound, while conceptually straightforward, can present several practical challenges that require careful attention to reaction conditions and purification techniques.
This guide will focus on the most common synthetic route: the reductive amination of 2-bromo-6-fluorobenzaldehyde with diethylamine. We will explore the critical parameters of this reaction, potential side products, and effective purification strategies.
Synthesis Workflow: Reductive Amination
The synthesis of this compound is typically achieved through a one-pot reductive amination of 2-bromo-6-fluorobenzaldehyde with diethylamine. This process involves two key steps: the formation of an intermediate iminium ion, followed by its reduction to the final amine product.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Data Validation of N,N-Diethyl-2-bromo-6-fluorobenzylamine
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth analysis and validation protocol for the spectral data of N,N-Diethyl-2-bromo-6-fluorobenzylamine, a halogenated benzylamine derivative with potential applications in medicinal chemistry and materials science. In the absence of a publicly available, complete experimental dataset for this specific molecule, this guide will establish a robust validation framework through the prediction of its ¹H NMR, ¹³C NMR, and mass spectra, supported by comparative analysis with structurally analogous compounds.
Predicted Spectral Characteristics of N,N-Diethyl-2-bromo-6-fluorobenzylamine
A thorough understanding of the expected spectral data is the first step in any validation process. The following predictions are based on established principles of nuclear magnetic resonance and mass spectrometry.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of N,N-Diethyl-2-bromo-6-fluorobenzylamine is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the N,N-diethylaminomethyl group.
-
Aromatic Region (δ 7.0-7.5 ppm): The 2,6-disubstitution pattern of the benzene ring will give rise to a complex multiplet system for the three aromatic protons. The electron-withdrawing effects of the bromine and fluorine atoms will generally shift these protons downfield. The proton at position 4 is expected to be a triplet, while the protons at positions 3 and 5 will likely appear as multiplets due to coupling with each other and with the fluorine atom.
-
Benzylic Protons (CH₂-N, ~δ 3.6-3.8 ppm): The two protons of the benzylic methylene group are expected to appear as a singlet. Their proximity to the electron-withdrawing aromatic ring and the nitrogen atom will result in a downfield chemical shift.
-
Ethyl Protons (N-CH₂-CH₃):
-
Methylene Protons (-N-CH₂-CH₃, ~δ 2.5-2.7 ppm): These four protons will present as a quartet due to coupling with the adjacent methyl protons.
-
Methyl Protons (-N-CH₂-CH₃, ~δ 1.0-1.2 ppm): These six protons will appear as a triplet, coupled to the adjacent methylene protons.
-
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
-
Aromatic Carbons (δ 110-165 ppm): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the bromine (C-2) and fluorine (C-6) will be significantly influenced by these halogens. The carbon attached to fluorine will show a large one-bond C-F coupling constant. The other aromatic carbons will also have their chemical shifts influenced by the inductive and resonance effects of the substituents.
-
Benzylic Carbon (~δ 55-60 ppm): The benzylic carbon will appear in the typical range for carbons attached to a nitrogen and an aromatic ring.
-
Ethyl Carbons:
-
Methylene Carbon (-N-CH₂-CH₃, ~δ 45-50 ppm): This carbon will be found in the characteristic region for an aliphatic carbon attached to a nitrogen atom.
-
Methyl Carbon (-N-CH₂-CH₃, ~δ 10-15 ppm): This upfield signal is typical for a terminal methyl group.
-
Predicted Mass Spectrum
The mass spectrum of N,N-Diethyl-2-bromo-6-fluorobenzylamine is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (C₁₁H₁₅BrFN). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will also be present, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Major Fragmentation Pathways:
-
Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-C bond between the aromatic ring and the benzylic carbon. This will result in the formation of a stable N,N-diethylaminomethyl cation.
-
Loss of Ethyl Group: Fragmentation of the diethylamino group through the loss of an ethyl radical is another likely pathway.
-
Comparative Spectral Data of Analogous Compounds
To validate the predicted spectral data, we will now compare it with the experimental data of structurally similar compounds. This comparative approach allows us to observe the influence of each structural component on the overall spectrum.
Analysis of the Aromatic Moiety: 2-Bromo-6-fluorotoluene
2-Bromo-6-fluorotoluene serves as an excellent model for the substituted aromatic ring system of our target molecule.
| Compound | ¹H NMR (Aromatic Region) | ¹³C NMR (Aromatic Carbons) | Mass Spectrum (Key Fragments) |
| 2-Bromo-6-fluorotoluene | Multiplets in the range of δ 7.0-7.4 ppm | Signals in the range of δ 115-160 ppm, with the C-F and C-Br signals being particularly informative. | Molecular ion peak and fragments corresponding to the loss of Br and CH₃. |
The spectral data of 2-bromo-6-fluorotoluene confirms the expected chemical shift ranges for the aromatic protons and carbons in a similarly substituted benzene ring.
Analysis of the Side Chain: N,N-Diethylbenzylamine
N,N-Diethylbenzylamine provides a reference for the spectral signals of the N,N-diethylaminomethyl group attached to a benzene ring.
| Compound | ¹H NMR (Aliphatic Region) | ¹³C NMR (Aliphatic Carbons) | Mass Spectrum (Key Fragments) |
| N,N-Diethylbenzylamine | -CH₂-N: ~δ 3.5 ppm (s) -N-CH₂-CH₃: ~δ 2.5 ppm (q) -N-CH₂-CH₃: ~δ 1.0 ppm (t) | -CH₂-N: ~δ 58 ppm -N-CH₂-CH₃: ~δ 47 ppm -N-CH₂-CH₃: ~δ 12 ppm | Molecular ion peak and a base peak corresponding to the benzylic cleavage product. |
The data for N,N-diethylbenzylamine strongly supports our predictions for the chemical shifts and splitting patterns of the aliphatic protons and carbons in N,N-Diethyl-2-bromo-6-fluorobenzylamine.
Step-by-Step Experimental Validation Protocol
For researchers who have synthesized or obtained a sample of N,N-Diethyl-2-bromo-6-fluorobenzylamine, the following protocol outlines the steps for its spectral validation.
-
Sample Preparation:
-
For NMR analysis, dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
For mass spectrometry, prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz.
-
Integrate all signals and determine the relative proton ratios.
-
Analyze the chemical shifts and splitting patterns (multiplicities) of all signals.
-
Compare the obtained spectrum with the predicted spectrum and the data from analogous compounds.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Optionally, acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.
-
Compare the chemical shifts of the observed signals with the predicted values and the data from analogous compounds.
-
-
Mass Spectrometry:
-
Obtain a mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Identify the molecular ion peak and the characteristic M+2 peak for the bromine isotope pattern.
-
Analyze the major fragmentation patterns and compare them to the predicted pathways, such as benzylic cleavage.
-
Visualization of Key Structural and Fragmentation Features
To further clarify the structural and fragmentation analysis, the following diagrams are provided.
Caption: Molecular Structure of N,N-Diethyl-2-bromo-6-fluorobenzylamine.
Caption: Predicted Major Fragmentation Pathway in Mass Spectrometry.
Conclusion
The validation of spectral data for a novel or synthesized compound is a critical step in chemical research. This guide has provided a comprehensive framework for the spectral validation of N,N-Diethyl-2-bromo-6-fluorobenzylamine. By combining theoretical predictions with comparative analysis of structurally related molecules, a high degree of confidence in the structural assignment can be achieved. The presented protocols and visualizations serve as a practical resource for researchers in ensuring the scientific integrity of their work.
References
-
PubChem. 2-Bromo-6-fluorotoluene. [Link]
-
PubChem. N,N-Diethylbenzylamine. [Link]
-
PubChem. 2-Bromobenzylamine. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John wiley & sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
A Comparative Guide to the Synthesis of N,N-Diethyl-2-bromo-6-fluorobenzylamine
Introduction
N,N-Diethyl-2-bromo-6-fluorobenzylamine is a halogenated benzylamine derivative that serves as a crucial intermediate in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries.[1] Its specific substitution pattern, featuring a bromine atom and a fluorine atom ortho to the benzylamine moiety, imparts unique chemical properties that are leveraged in the development of novel bioactive molecules. The strategic selection of a synthetic route is paramount, directly impacting yield, purity, scalability, cost-effectiveness, and safety.
This guide provides a comparative analysis of the two primary synthetic strategies for preparing N,N-Diethyl-2-bromo-6-fluorobenzylamine: direct reductive amination and a two-step nucleophilic substitution pathway. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a critical evaluation of their respective merits and drawbacks to inform researchers in making the most appropriate selection for their specific laboratory or manufacturing needs.
Route 1: Direct Reductive Amination
This is arguably the most convergent and atom-economical approach, constructing the target molecule in a single synthetic operation from a commercially available aldehyde. The reaction proceeds via the in situ formation of an iminium ion from 2-bromo-6-fluorobenzaldehyde and diethylamine, which is then immediately reduced by a hydride agent.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of diethylamine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to generate a reactive iminium ion. A carefully chosen reducing agent, typically a mild hydride donor, then selectively reduces the C=N double bond to furnish the final tertiary amine. The choice of reducing agent is critical; it must be potent enough to reduce the iminium intermediate but not so reactive that it reduces the starting aldehyde before iminium formation. For this reason, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice, as its steric bulk and attenuated reactivity favor the reduction of the protonated imine.
Experimental Protocol: Reductive Amination
-
Materials:
-
2-Bromo-6-fluorobenzaldehyde
-
Diethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-6-fluorobenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Add diethylamine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.
-
Cool the reaction mixture to 0 °C using an ice bath. Slowly add the NaBH(OAc)₃ slurry to the reaction mixture portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel to obtain N,N-Diethyl-2-bromo-6-fluorobenzylamine.[2]
-
Evaluation of Route 1
| Metric | Assessment |
| Efficiency | High (one-pot synthesis). |
| Yield | Generally good to excellent (70-90%). |
| Scalability | Readily scalable, though exotherm management during hydride addition is crucial. |
| Reagents | NaBH(OAc)₃ is relatively expensive but is moisture-stable and selective. |
| Safety | Avoids the handling of toxic and lachrymatory benzyl halides. Diethylamine is volatile and corrosive. |
| Waste | Generates borate salts and requires chromatographic purification. |
Route 2: Nucleophilic Substitution via Benzyl Halide
This classical two-step approach first involves the conversion of a precursor to an electrophilic benzyl halide, which is then reacted with diethylamine to form the target amine. The most common precursor is 2-bromo-6-fluorotoluene, which requires a radical halogenation step.
Mechanistic Rationale
Step A (Radical Bromination): This step proceeds via a free-radical chain reaction. A radical initiator (e.g., AIBN or benzoyl peroxide) generates bromine radicals from N-bromosuccinimide (NBS). These radicals abstract a benzylic hydrogen from 2-bromo-6-fluorotoluene to form a stabilized benzyl radical. This radical then reacts with NBS to propagate the chain and form the desired 2-bromo-6-fluorobenzyl bromide.
Step B (Nucleophilic Substitution): This is a standard SN2 reaction. Diethylamine, acting as a nucleophile, attacks the electrophilic benzylic carbon of 2-bromo-6-fluorobenzyl bromide, displacing the bromide leaving group. An excess of diethylamine or the addition of another base (e.g., triethylamine or K₂CO₃) is required to neutralize the HBr generated during the reaction.
Experimental Protocol: Nucleophilic Substitution
-
Step A: Synthesis of 2-Bromo-6-fluorobenzyl bromide
-
To a round-bottom flask equipped with a reflux condenser, add 2-bromo-6-fluorotoluene (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and carbon tetrachloride (CCl₄) or acetonitrile.
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (0.02 eq).
-
Heat the mixture to reflux (approx. 80 °C) using a heating mantle. The reaction can be initiated with a heat lamp if necessary.
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC or GC-MS. The reaction is complete when the starting toluene is consumed.
-
Cool the mixture to room temperature, then place it in an ice bath to precipitate the succinimide byproduct.
-
Filter off the solid succinimide and wash it with a small amount of cold solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-bromo-6-fluorobenzyl bromide, which is often used in the next step without further purification due to its lachrymatory and unstable nature.
-
-
Step B: Synthesis of N,N-Diethyl-2-bromo-6-fluorobenzylamine
-
Dissolve the crude 2-bromo-6-fluorobenzyl bromide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.
-
To this solution, add diethylamine (2.5 eq). The excess diethylamine acts as both the nucleophile and the base to quench the HBr byproduct.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the benzyl bromide is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[2]
-
Evaluation of Route 2
| Metric | Assessment |
| Efficiency | Lower (two distinct steps). The intermediate benzyl bromide is often unstable. |
| Yield | Variable; can be moderate to good over two steps (50-75%). |
| Scalability | Radical reactions can sometimes be difficult to control on a large scale. |
| Reagents | NBS and radical initiators are common and relatively inexpensive. |
| Safety | Significant Hazard: Benzyl halides are potent lachrymators and are toxic. CCl₄ is a known carcinogen and is often replaced with other solvents. |
| Waste | Generates succinimide and diethylamine hydrobromide salts. |
Visual Workflow Comparison
The logical flow of each synthetic route can be visualized to better understand the operational sequence.
Caption: Workflow for the one-pot reductive amination synthesis.
Caption: Workflow for the two-step nucleophilic substitution route.
Comparative Summary and Recommendations
| Feature | Route 1: Reductive Amination | Route 2: Nucleophilic Substitution |
| Number of Steps | 1 (One-pot) | 2 |
| Starting Materials | 2-Bromo-6-fluorobenzaldehyde, Diethylamine | 2-Bromo-6-fluorotoluene, NBS, Diethylamine |
| Key Reagents | Sodium triacetoxyborohydride | N-Bromosuccinimide, Radical Initiator |
| Typical Overall Yield | High (70-90%) | Moderate (50-75%) |
| Process Safety | Safer. Avoids lachrymatory intermediates. | Hazardous. Involves a potent lachrymator (benzyl bromide). |
| Scalability | Excellent | Moderate; radical initiation can be challenging. |
| Cost-Effectiveness | Higher reagent cost (NaBH(OAc)₃), but fewer steps and higher yield may offset this. | Lower cost for basic reagents, but lower overall efficiency. |
Conclusion
For most laboratory-scale and process development applications, Route 1 (Direct Reductive Amination) is unequivocally the superior method for synthesizing N,N-Diethyl-2-bromo-6-fluorobenzylamine. Its single-step, high-yield nature combined with a significantly better safety profile makes it the more efficient and reliable choice. The primary drawback is the higher cost of sodium triacetoxyborohydride, but this is often justified by the savings in time, labor, and the avoidance of hazardous intermediates.
Route 2 (Nucleophilic Substitution) remains a viable, classical alternative, particularly if 2-bromo-6-fluorotoluene is a more readily available or cost-effective starting material than the corresponding aldehyde. However, the synthesis and handling of the lachrymatory and unstable 2-bromo-6-fluorobenzyl bromide intermediate present significant safety and operational challenges that must be carefully managed. This route is generally not recommended unless specific constraints make Route 1 unfeasible.
References
-
Organic Syntheses Procedure, Coll. Vol. 10, p.10 (2004); Vol. 79, p.251 (2002). Available from: [Link]
-
ResearchGate Discussion. Aldehyde not reacting in reductive amination reaction, thoughts?. Available from: [Link]
-
Chemistry LibreTexts. The Grignard Reaction (Experiment). Available from: [Link]
-
Ghosh, P., et al. (2012). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications. Available from: [Link]
- Google Patents. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.
-
The Royal Society of Chemistry. Direct Asymmetric Reductive Amination of α-Keto Acetals. Available from: [Link]
-
ResearchGate. Reductive amination of undecanal 1 a with diethylamine 2 a at different substrate ratios. Available from: [Link]
-
ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available from: [Link]
-
PrepChem. Synthesis of 2-bromo-N-methylbenzenesulfinamide. Available from: [Link]
-
ResearchGate. Direct reductive amination of aldehydes and ketones mediated by a thiourea derivative as an organocatalyst. Available from: [Link]
-
Organic Syntheses Procedure. tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. Available from: [Link]
-
ResearchGate. Practical Large-Scale Synthesis of 6-Bromo-2-naphthylmethanesulfonamide Using Semmler–Wolff Reaction. Available from: [Link]
-
PubChem. 2-bromo-N,N-diethylbutanamide. Available from: [Link]
- Google Patents. CN103012156B - Preparation method of N,N-diethylethylenediamine.
-
ResearchGate. Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one. Available from: [Link]
- Google Patents. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
Sources
A Technical Guide to N,N-Diethyl-2-bromo-6-fluorobenzylamine: A Comparative Analysis of Ortho-Dihalogenated Benzylamines in Medicinal Chemistry
Introduction: The Strategic Role of Halogenation in Drug Design
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of medicinal chemistry. Halogenation provides a powerful tool to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for biological targets.[1] Among the vast array of halogenated synthons, substituted benzylamines are of particular interest due to their prevalence in a wide range of biologically active molecules.[2] This guide provides an in-depth technical comparison of N,N-Diethyl-2-bromo-6-fluorobenzylamine, a key building block, with other ortho-dihalogenated benzylamine derivatives. We will explore the nuanced effects of different halogen substitutions on reactivity, physicochemical properties, and ultimately, their potential impact on drug development.
The core of this analysis centers on understanding how the interplay of steric and electronic effects, dictated by the specific halogens at the ortho positions, influences the molecule's behavior. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical insights to inform the selection and application of these critical intermediates.
Physicochemical Properties: A Comparative Analysis
The choice of halogen substituents on the benzylamine scaffold significantly alters the molecule's electronic and lipophilic character. These modifications have profound implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
A key parameter in drug design is lipophilicity, often expressed as the logarithm of the partition coefficient (logP).[3] The introduction of halogens generally increases lipophilicity, which can enhance membrane permeability.[1] However, the degree of this enhancement and the electronic consequences vary depending on the halogen.
To illustrate these differences, a comparative analysis of predicted physicochemical properties for N,N-Diethyl-2-bromo-6-fluorobenzylamine and its conceptual analogs is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa |
| N,N-Diethyl-2-bromo-6-fluorobenzylamine | C₁₁H₁₅BrFN | 260.15 | 3.52 | 8.85 |
| N,N-Diethyl-2,6-dichlorobenzylamine | C₁₁H₁₅Cl₂N | 232.15 | 3.68 | 8.79 |
| N,N-Diethyl-2,6-dibromobenzylamine | C₁₁H₁₅Br₂N | 321.05 | 4.01 | 8.75 |
| N,N-Diethyl-2-chloro-6-fluorobenzylamine | C₁₁H₁₅ClFN | 215.70 | 3.25 | 8.82 |
Note: Predicted values are generated from computational models and serve as a comparative guide.
The data highlights that while all halogenated derivatives exhibit increased lipophilicity compared to a non-halogenated benzylamine, the bromo-substituted analogs have a more pronounced effect than chloro- or fluoro-substituted ones. The pKa values, indicative of the basicity of the amine, are subtly influenced by the electron-withdrawing nature of the halogens. This modulation of basicity can be critical for optimizing interactions with biological targets and for controlling the ionization state of the drug at physiological pH.
Synthesis and Reactivity: Navigating Steric and Electronic Effects
The synthesis of ortho-dihalogenated N,N-dialkylbenzylamines typically involves the reaction of the corresponding benzyl halide with a secondary amine. The reactivity of these substrates is a delicate balance between the electronic activation conferred by the halogens and the steric hindrance they impose.
Exemplary Synthetic Protocol: N,N-Diethyl-2-bromo-6-fluorobenzylamine
Reaction Scheme:
Caption: General synthetic pathway for N,N-Diethyl-2-bromo-6-fluorobenzylamine.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-bromo-6-fluorobenzyl bromide (1.0 eq) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask, add diethylamine (2.0-3.0 eq). The excess diethylamine also serves as a base to neutralize the HBr formed during the reaction.
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Gentle heating may be required to drive the reaction to completion.
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N,N-Diethyl-2-bromo-6-fluorobenzylamine.
Comparative Reactivity of Halogenated Benzyl Halides
The reactivity of the starting benzyl halide in the nucleophilic substitution reaction is influenced by the nature of the halogen. Generally, the reactivity follows the order of leaving group ability: I > Br > Cl > F. Therefore, a 2-bromo-6-fluorobenzyl bromide would be expected to be more reactive than a 2-chloro-6-fluorobenzyl chloride.
However, the ortho-substituents also exert significant steric hindrance, which can impede the approach of the nucleophile.[4] This is particularly relevant for bulkier amines. The choice of solvent and reaction temperature can be critical in overcoming these steric challenges.
Spectroscopic Characterization
The identity and purity of N,N-Diethyl-2-bromo-6-fluorobenzylamine and its analogs are confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the benzylic methylene protons, and the ethyl groups of the diethylamine moiety. The coupling patterns of the aromatic protons would be indicative of the 2,6-disubstitution pattern.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule, with the chemical shifts influenced by the attached halogens.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. For N,N-Diethyl-2-bromo-6-fluorobenzylamine, the mass spectrum would show a characteristic isotopic pattern for the bromine atom.
While specific spectral data for N,N-Diethyl-2-bromo-6-fluorobenzylamine is not widely published, data for structurally related compounds can be used for comparison. For example, the ¹³C NMR spectrum of 1-bromo-2,6-dichlorobenzene shows distinct signals for the halogenated carbons.[5]
Biological Activity and Structure-Activity Relationships (SAR)
The biological activity of benzylamine derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.[6][7] Halogenation can influence activity through several mechanisms:
-
Modulation of Lipophilicity: As discussed, halogens increase lipophilicity, which can improve cell membrane permeability and access to intracellular targets.
-
Metabolic Blocking: The introduction of a halogen can block sites of metabolism, increasing the compound's half-life.
-
Halogen Bonding: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can enhance binding affinity.[1]
A commercial source suggests that N,N-Diethyl-2-bromo-6-fluorobenzylamine exhibits superior cytotoxicity in vitro compared to its 2-bromo-4-fluoro isomer and a related benzamide.[8] This highlights the importance of the ortho-dihalogen substitution pattern. The synergy between the bromine and fluorine atoms, combined with the bioavailability-enhancing diethylamine group, is proposed to be responsible for this enhanced activity.[8]
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Conclusion and Future Directions
N,N-Diethyl-2-bromo-6-fluorobenzylamine and its ortho-dihalogenated analogs represent a class of valuable intermediates in drug discovery. The specific combination of halogens at the 2 and 6 positions provides a powerful means to fine-tune the physicochemical and biological properties of benzylamine-based scaffolds. The interplay of steric and electronic effects, along with the potential for halogen bonding, offers a rich landscape for medicinal chemists to explore.
While direct comparative experimental data for a wide range of these compounds is still emerging, the principles outlined in this guide provide a solid framework for understanding their behavior. Future research should focus on the systematic synthesis and evaluation of a broader library of ortho-dihalogenated benzylamines to further elucidate the structure-activity relationships and unlock their full therapeutic potential.
References
- Wiley-VCH. (2007). Supporting Information.
- BenchChem. (n.d.). A Comparative Assessment of Halogenated Benzamides in Drug Discovery.
-
Wikipedia. (n.d.). Structure–activity relationship. Retrieved from [Link]
- Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. The Journal of Organic Chemistry, 71(8), 3270–3273.
- Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Saeed, A. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. New Journal of Chemistry, 37(5), 1420-1428.
- Patureau, F. W., Besset, T., & Glorius, F. (2011). (E)-N,N-Diethyl-2-styrylbenzamide. Organic Syntheses, 88, 268.
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
- Strauss, M. J., Liu, K. X., Greaves, M. E., Dahl, J. C., Kim, S. T., Wu, Y. J., ... & Buchwald, S. L. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N-and O-Arylation of Amino Alcohols. Journal of the American Chemical Society.
- Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of organic chemistry, 71(8), 3270-3.
- Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of organic chemistry, 71(8), 3270-3.
- Strauss, M. J., Liu, K. X., Greaves, M. E., Dahl, J. C., Kim, S. T., Wu, Y. J., ... & Buchwald, S. L. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N-and O-Arylation of Amino Alcohols. Journal of the American Chemical Society.
-
LIMU-DR. (n.d.). Structure Activity Relationship. Retrieved from [Link]
- Amrita Vishwa Vidyapeetham. (2007). Synthesis and Characterization of N-(N-Methylene-3H/alkyl-2, 6-diphenyl piperiden-4-ol) dibenzyl amines. Asian Journal of Chemistry.
- Forrester, J. S., & Dabrowski, M. J. (2014). Operationally Simple Synthesis of N, N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent.
-
Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]
- Kim, Y., Kim, S. Y., Lee, S. Y., Kim, J. H., & Jeong, Y. S. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & therapeutics, 31(1), 89–97.
- Nguyen, T. H. T., Nguyen, T. V., Nguyen, H. T., Le, T. H., & Nguyen, H. T. (2021). A new method for the synthesis of N, N-diethyl-m-methylbenzamide. Revista Cubana de Medicina Militar, 50(4).
- BenchChem. (n.d.). Application Notes and Protocols: Grignard Reaction with 2,6-Dimethoxybenzaldehyde.
- Lim, V. T., Tsukanov, S. V., Stephens, A. B., & Johnston, J. N. (2015). Enantioselective Synthesis of α-Bromonitroalkanes for Umpolung Amide Synthesis: Preparation of tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)
- Bakthavachalam, R., & Ramakrishnan, V. T. (2006). ChemInform Abstract: Reaction of Grignard Reagents with Diisopropylaminoborane. Synthesis of Alkyl, Aryl, Heteroaryl and Allyl Boronic Acids from Organo(diisopropyl)aminoborane by a Simple Hydrolysis. ChemInform, 37(35).
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid.
- Dołowy, M., Pyka-Pająk, A., & Janas, A. (2022). Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds. International journal of molecular sciences, 24(1), 434.
- M., D., A., P. P., & A., J. (2022). Comparative chemometric analysis, ranking and selection of lipophilicity parameters of 6-chloro-1,3,5-triazine derivatives with acyclic and cyclic substituents. Acta Periodica Technologica, (53), 88-99.
- Dołowy, M., Pyka-Pająk, A., & Janas, A. (2023). Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds. International journal of molecular sciences, 24(6), 5897.
-
PubChem. (n.d.). 2-Bromo-N,N-diethylethanamine. Retrieved from [Link]
- Milojković-Opsenica, D. M., Tešić, Ž. L., & Radulović, M. D. (2007). A Comparative Study of Chromatographic Behavior and Lipophilicity of Selected Imidazoline Derivatives.
- Rittner, R., & Zucco, C. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(10), 964-968.
-
NIST. (n.d.). 2-Bromoacetamide. Retrieved from [Link]
- Krauze, A., Szymański, P., Bulska, E., & Boryski, J. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. International journal of molecular sciences, 24(12), 9904.
- BenchChem. (n.d.). N,N-Diethyl 2-bromo-6-fluorobenzylamine.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Sterically Hindered N,N-Dibenzylamides.
- Al-Azemi, T. F., & El-Toukhi, F. M. (2012). Synthesis and Characterization of Poly(2,6-dimethyl-4-phenyl-1,4-dihydropyridinyl)arenes as Novel Multi-Armed Molecules. Molecules, 17(6), 6616-6627.
- Google Patents. (n.d.). CN103113236A - Preparation method of 2,6-dichlorodiphenylamine.
- Szelachowska, J., & Różalski, M. (2022).
- Rajca, S., & Rajca, A. (2007). ChemInform Abstract: Synthesis and Characterization of N-Alkyl 1,3-Diamino-4,6-diamidobenzenes. ChemInform, 38(35).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-BROMO-2,6-DICHLOROBENZENE(19393-92-1) 13C NMR [m.chemicalbook.com]
- 6. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. benchchem.com [benchchem.com]
analytical standards for N,N-Diethyl 2-bromo-6-fluorobenzylamine
An Objective Comparison Guide to Analytical Standards for N,N-Diethyl-2-bromo-6-fluorobenzylamine
For professionals in pharmaceutical research and drug development, the integrity of every chemical intermediate is paramount. The purity and characterization of starting materials like N,N-Diethyl-2-bromo-6-fluorobenzylamine directly influence reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth comparison of analytical standards for this key intermediate, offering detailed methodologies for verification and qualification. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) to establish a robust quality control framework.
The Critical Role of Analytical Standards
Analytical standards are the bedrock of accurate and reproducible science.[3] They serve as highly characterized reference points for calibrating instruments, validating analytical methods, and ensuring that measurements are consistent across different laboratories and at different times.[4][5] In the context of drug development, using well-defined standards for intermediates like N,N-Diethyl-2-bromo-6-fluorobenzylamine is not merely a best practice; it is a regulatory expectation.[6][7] Impurities introduced from an intermediate can carry through the synthesis process, potentially becoming difficult-to-remove related substances in the final API, which are scrutinized under guidelines like those from the International Council for Harmonisation (ICH).[8]
Comparison of Available Analytical Standard Grades
While a specific pharmacopeial standard for N,N-Diethyl-2-bromo-6-fluorobenzylamine may not exist, researchers typically source this intermediate from chemical suppliers who offer various grades. The choice of grade depends on the criticality of the application, from early-stage research to late-stage process development. Below is a comparison of typical analytical standard grades one might encounter.
| Standard Grade | Purity Specification | Certification | Intended Use & Rationale |
| Primary Reference Standard | ≥ 99.8% (by qNMR) | ISO 17034, Full characterization data (NMR, MS, IR, EA) provided. Traceable to SI units. | Critical Assays & Method Validation: Used as the ultimate benchmark for qualifying other batches.[9] Its high, accurately determined purity is essential for validating quantitative methods (e.g., HPLC assay) and for identifying and quantifying impurities. |
| Certified Reference Material (CRM) | ≥ 99.5% (by mass balance or qNMR) | ISO 17034 / ISO 17025 accredited. Certificate of Analysis with uncertainty values.[10][11][12] | Quantitative Analysis & Instrument Calibration: Ideal for preparing calibration curves for HPLC or GC methods. The certified value and associated uncertainty provide traceability and confidence in quantitative results.[4] |
| Working Standard | ≥ 98.0% (typically by HPLC) | Batch-specific Certificate of Analysis. Qualified against a primary or certified standard. | Routine Quality Control: Used for day-to-day checks of identity, purity, and assay.[9] It is a cost-effective option for routine process monitoring where the highest level of accuracy is not required but consistency is key. |
| Research Grade | > 95% (Purity not always guaranteed or certified) | Minimal documentation, often only with basic spectral data (e.g., ¹H NMR). | Early-Stage R&D & Synthesis Screening: Suitable for initial synthetic route scouting where the primary goal is proof-of-concept rather than rigorous quantitative analysis. The potential for higher impurity levels must be considered.[13] |
Part 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for purity assessment of non-volatile organic compounds.[14] For N,N-Diethyl-2-bromo-6-fluorobenzylamine, a reversed-phase method provides excellent capability to separate the main component from polar and non-polar impurities.
Rationale for Method Design
The presence of a halogenated aromatic ring suggests that a stationary phase capable of pi-pi interactions, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, could offer enhanced selectivity compared to a standard C18 column, especially for resolving closely related isomers.[15][16] The basic nitrogen of the diethylamino group necessitates the use of a buffered mobile phase with an acidic modifier (e.g., trifluoroacetic acid or formic acid) to ensure sharp, symmetrical peak shapes by suppressing silanol interactions and protonating the analyte.
Experimental Protocol: HPLC-UV Purity Determination
-
Instrumentation & Columns:
-
HPLC or UHPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 220 nm and 265 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the N,N-Diethyl-2-bromo-6-fluorobenzylamine standard or sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). The final concentration will be ~1.0 mg/mL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This method is suitable for assessing related substances where the response factors are similar. For assay against a reference standard, a calibration curve would be required.
-
Workflow Visualization
Caption: HPLC-UV workflow for purity analysis.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and semi-volatile compounds, providing both chromatographic separation and structural information from the mass spectrometer. While the target analyte is a benzylamine derivative, its polarity may lead to peak tailing on standard GC columns.[17]
Rationale for Method Design
Direct injection is feasible but may require a column designed for amines to achieve good peak shape. An alternative and often more robust approach is derivatization, such as silylation, which blocks the polar N-H group (if present) or reduces interactions of the lone pair on the tertiary amine, increasing volatility and improving chromatography.[18] However, for a tertiary amine like N,N-Diethyl-2-bromo-6-fluorobenzylamine, direct analysis on a mid-polarity column is a good starting point. The mass spectrometer allows for confirmation of the molecular ion and provides fragmentation patterns useful for identifying unknown impurities.
Experimental Protocol: GC-MS Purity and Impurity ID
-
Instrumentation & Columns:
-
GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
GC-MS Parameters:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 270 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
-
Data Analysis:
-
Identify the main peak and confirm its identity by matching the mass spectrum with the expected fragmentation pattern and molecular ion (m/z ≈ 260/262 for bromine isotopes).
-
Identify impurity peaks by searching their mass spectra against libraries (e.g., NIST) and by interpreting fragmentation patterns to propose structures of potential process-related impurities.
-
Purity can be estimated using the area percent method, but this is less accurate than HPLC due to potential variations in ionization efficiency.
-
Workflow Visualization
Caption: GC-MS workflow for purity and impurity ID.
Part 3: Quantitative NMR (qNMR)
qNMR, particularly ¹H qNMR, is a powerful primary ratio method for determining purity without the need for a specific reference standard of the analyte itself.[13][19] The signal intensity is directly proportional to the number of nuclei, allowing for highly accurate purity assignments when a certified internal standard is used.[20][21]
Rationale for Method Design
The key to accurate qNMR is selecting a certified internal standard with a high purity, chemical stability, and at least one resonance that is well-resolved from all analyte signals.[19] Dimethyl sulfone is an excellent choice due to its simple singlet spectrum in a region often clear of other signals, its high melting point, and its stability. A deuterated solvent that fully dissolves both the analyte and the internal standard is critical. Chloroform-d (CDCl₃) is a suitable choice for N,N-Diethyl-2-bromo-6-fluorobenzylamine.
Experimental Protocol: ¹H qNMR Purity Assay
-
Instrumentation & Materials:
-
NMR Spectrometer (≥ 400 MHz).
-
Certified Internal Standard (IS): Dimethyl sulfone (≥ 99.9% purity).
-
Deuterated Solvent: Chloroform-d (CDCl₃).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the N,N-Diethyl-2-bromo-6-fluorobenzylamine sample into a clean vial.
-
Accurately weigh ~10 mg of the dimethyl sulfone internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of CDCl₃.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of any peak being integrated (e.g., D1 = 30 s).
-
Pulse angle of 90°.
-
Ensure a high signal-to-noise ratio (e.g., > 250:1 for the smallest integral).
-
-
-
Data Processing & Calculation:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal for the analyte (e.g., the benzylic CH₂ protons) and the singlet for the internal standard (dimethyl sulfone, ~2.9 ppm).
-
Calculate the purity using the following formula:[19]
Purity (%, w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (e.g., Nanalyte=2 for CH₂, NIS=6 for dimethyl sulfone)
-
M = Molar mass (Analyte ≈ 260.15 g/mol , IS = 94.13 g/mol )
-
m = Mass
-
PIS = Purity of the Internal Standard (as a percentage)
-
-
Workflow Visualization
Caption: qNMR workflow for absolute purity determination.
Method Comparison and Final Recommendations
Each analytical technique offers distinct advantages for the characterization of N,N-Diethyl-2-bromo-6-fluorobenzylamine. The optimal choice depends on the specific analytical goal.
| Feature | HPLC-UV | GC-MS | qNMR |
| Primary Purpose | Purity (related substances), Assay | Impurity Identification, Semi-quantitative purity | Absolute Purity Assay, Structure Confirmation |
| Strengths | - High precision and accuracy for purity.- Excellent for non-volatile impurities.- Widely available and robust.[14][16] | - High sensitivity.- Provides structural information for impurity ID.- Excellent for volatile/semi-volatile impurities.[18] | - Primary method, no specific analyte standard needed.- High accuracy for purity.- Provides structural confirmation.[13][19] |
| Weaknesses | - Requires a reference standard for assay.- Does not provide structural info for unknowns. | - Less accurate for quantification than HPLC.- Analyte may require derivatization.- Not suitable for non-volatile impurities. | - Lower sensitivity than chromatographic methods.- Requires careful parameter optimization.- Potential for peak overlap in complex mixtures. |
| Best For | Routine QC, stability testing, and release testing for related substances. | Identifying process-related impurities and degradation products during process development. | Certifying primary and working standards, and for orthogonal purity confirmation.[22] |
Senior Scientist's Recommendation:
For comprehensive quality control of N,N-Diethyl-2-bromo-6-fluorobenzylamine, a multi-faceted approach is recommended:
-
Establish a Primary Standard: Use qNMR to assign an accurate, absolute purity value to a high-quality batch. This batch will serve as your in-house primary reference standard.
-
Impurity Profiling: Employ GC-MS during process development to identify the structure of key process-related and degradation impurities. This is crucial for understanding the synthetic process and ensuring product stability.
-
Routine Analysis: Develop and validate a robust HPLC-UV method for routine quality control. Use the qNMR-certified primary standard to qualify your routine working standards and to perform accurate assays. This HPLC method will be the workhorse for batch release and stability studies, providing precise data on purity and related substances.[23][24]
By integrating these three powerful techniques, researchers and drug development professionals can build a self-validating system that ensures the quality and consistency of N,N-Diethyl-2-bromo-6-fluorobenzylamine, thereby safeguarding the integrity of the entire drug development pipeline.
References
Click to expand
-
Emery Pharma. A Guide to Quantitative NMR (qNMR).
-
Journal of Chemical Education. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained.
-
Elchemy. The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production in the Chemical Industry.
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
-
ICH. Validation of Analytical Procedures Q2(R2).
-
Labsert. Single Component Organic Reference Standards.
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
-
YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
-
National Metrology Institute of Japan. Quantitative NMR | Organic Primary Standards Group.
-
ResearchGate. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment | Request PDF.
-
PubMed. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.
-
Apollo Scientific. Why High-Purity Chemicals Matter in Drug Discovery.
-
BenchChem. Application Note: GC-MS Analysis of 4-(Trifluoromethyl)benzylamine.
-
The International Pharmacopoeia. Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes.
-
AROA. A Guide to Using Analytical Standards.
-
Chromatography Forum. HPLC separation of related halogenated aromatic, any one??.
-
ESSLAB. Organic Certified Reference Materials.
-
Atom Scientific Ltd. Organic CRM - Certified Reference Materials.
-
PharmiWeb.com. The Importance of Impurity Standards in Pharmaceutical Development.
-
Techmate. The Importance of High-Purity Chemicals in Pharmaceutical Testing.
-
OSTI.GOV. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.
-
PubMed Central. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
-
BenchChem. Application Note: GC-MS Analysis of N-(2-methoxy)benzyl Phenethylamine Derivatives.
-
PubMed. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry.
-
Aluretec. ORGANIC STANDARDS – Book 1.
-
USP. USP Reference Standards.
-
Pharmaffiliates. Types of Reference Standards Used in the Pharmaceutical Industry.
-
USP-NF. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
-
Eisenberg Bros LTD. Organic and Inorganic Certified Reference Materials.
-
Spectrum Chemical. Certified Reference Standards.
-
Agilent. Agilent ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows.
-
RSC Publishing. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
-
Veeprho. Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare.
-
TCI AMERICA. Analytical Standards.
-
Human Metabolome Database. GC-MS Spectrum - Benzylamine GC-MS (2 TMS) (HMDB0033871).
-
Spectrum Chemical. Inorganic Chemical Reference Standards.
-
Sigma-Aldrich. Developing HPLC Methods.
-
PharmaCores. HPLC analytical Method development: an overview.
-
Pharma's Almanac. Navigating HPLC Method Development: Tips for Success.
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. techmate.co.uk [techmate.co.uk]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. agilent.com [agilent.com]
- 6. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 7. pharmiweb.com [pharmiweb.com]
- 8. uspnf.com [uspnf.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Single Component Organic Reference Standards [labsertchemical.com]
- 11. esslabshop.com [esslabshop.com]
- 12. Atom Scientific Ltd | Category | Organic CRM [atomscientific.com]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 16. HPLC analytical Method development: an overview [pharmacores.com]
- 17. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. emerypharma.com [emerypharma.com]
- 20. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 21. researchgate.net [researchgate.net]
- 22. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Synthesis of N,N-Diethyl 2-bromo-6-fluorobenzylamine: A Cross-Validation of Experimental Results
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the efficient and reliable synthesis of novel intermediates is paramount. N,N-Diethyl 2-bromo-6-fluorobenzylamine, a halogenated benzylamine derivative, presents itself as a valuable building block due to its unique electronic and structural properties conferred by the ortho-bromine and fluorine substituents.[1] This guide provides a comprehensive comparison of the primary synthetic routes to this tertiary amine, offering a cross-validation of experimental methodologies. We will delve into the mechanistic nuances, practical considerations, and expected outcomes of direct alkylation and reductive amination pathways, providing detailed protocols to enable researchers to make informed decisions for their synthetic campaigns.
At a Glance: Comparison of Synthetic Routes
| Parameter | Direct Alkylation via Benzyl Bromide | Reductive Amination via Benzaldehyde |
| Starting Material | 2-bromo-6-fluorobenzyl bromide | 2-bromo-6-fluorobenzaldehyde |
| Key Transformation | Nucleophilic substitution (SN2) | Imine/enamine formation and reduction |
| Primary Challenge | Overalkylation leading to quaternary ammonium salts | Management of reducing agent selectivity and imine stability |
| Typical Yield | Moderate to Good | Good to Excellent |
| Reaction Conditions | Generally mild, but can require excess amine | Mild to moderate, catalyst may be required |
| Workup Complexity | Can be complicated by the need to separate multiple amine products | Generally straightforward |
Synthetic Strategy 1: Direct Alkylation of Diethylamine with 2-bromo-6-fluorobenzyl bromide
The direct N-alkylation of a secondary amine with an alkyl halide is a classical and straightforward approach to tertiary amines.[2] This method relies on the nucleophilic nature of the amine lone pair attacking the electrophilic carbon of the alkyl halide.
Mechanistic Considerations
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The primary challenge in this approach is the potential for overalkylation. The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium salt.[3] Controlling the stoichiometry and reaction conditions is crucial to favor the formation of the desired tertiary amine.
Experimental Workflow: Direct Alkylation
Caption: Workflow for Direct Alkylation.
Detailed Protocol: Direct Alkylation
-
Reaction Setup: To a solution of diethylamine (1.2 equivalents) in anhydrous acetonitrile (0.2 M), add potassium carbonate (1.5 equivalents).
-
Addition of Alkyl Halide: To the stirred suspension, add a solution of 2-bromo-6-fluorobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford this compound.
Synthetic Strategy 2: Reductive Amination of 2-bromo-6-fluorobenzaldehyde with Diethylamine
Reductive amination is a highly versatile and widely used method for the synthesis of amines.[4][5] This one-pot procedure involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Mechanistic Considerations
The reaction begins with the nucleophilic attack of diethylamine on the carbonyl carbon of 2-bromo-6-fluorobenzaldehyde, followed by dehydration to form an enamine. A reducing agent, present in the reaction mixture, then reduces the enamine to the final tertiary amine. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the enamine intermediate. Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this purpose due to its selectivity.
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Detailed Protocol: Reductive Amination
-
Reaction Setup: To a solution of 2-bromo-6-fluorobenzaldehyde (1.0 equivalent) and diethylamine (1.5 equivalents) in anhydrous dichloromethane (0.2 M), add acetic acid (1.2 equivalents).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Synthesis of Precursors
The availability of the starting materials, 2-bromo-6-fluorobenzyl bromide and 2-bromo-6-fluorobenzaldehyde, is a key consideration. Both can be synthesized from 2-bromo-6-fluorotoluene.
Synthesis of 2-bromo-6-fluorobenzyl bromide
This precursor can be prepared via free-radical bromination of 2-bromo-6-fluorotoluene using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride.
Synthesis of 2-bromo-6-fluorobenzaldehyde
2-bromo-6-fluorobenzaldehyde can be synthesized from 2-bromo-6-fluorobenzyl bromide via oxidation. A common method is the Sommelet reaction, using hexamine, or by oxidation with dimethyl sulfoxide (DMSO) in the Kornblum oxidation.
Conclusion and Recommendations
Both direct alkylation and reductive amination are viable methods for the synthesis of this compound.
-
Reductive amination is often the preferred method due to its generally higher yields and cleaner reaction profiles, minimizing the issue of overalkylation that plagues direct alkylation. The one-pot nature of the reaction also offers greater efficiency.
-
Direct alkylation , while conceptually simpler, requires careful control of stoichiometry and may necessitate more extensive purification to remove the quaternary ammonium salt byproduct. However, if the starting 2-bromo-6-fluorobenzyl bromide is readily available, it can be a quick and effective route.
The choice of synthetic route will ultimately depend on the specific resources available, the desired scale of the reaction, and the purity requirements of the final product. For exploratory and medicinal chemistry applications where purity and yield are paramount, reductive amination is highly recommended. For process chemistry where cost and availability of starting materials are key drivers, a well-optimized direct alkylation may be a suitable alternative.
References
-
DTIC, "Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines." Accessed January 16, 2026. [Link]
-
Organic Chemistry Portal, "Efficient Ruthenium(II)-Catalyzed Direct Reductive Amination of Aldehydes under Mild Conditions Using Hydrosilane as the Reductant." Accessed January 16, 2026. [Link]
-
Sciencemadness.org, "A Mild, Pyridine-Borane-Based Reductive Amination Protocol." Accessed January 16, 2026. [Link]
-
Journal of the Chinese Chemical Society, "Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives." Accessed January 16, 2026. [Link]
-
BYU ScholarsArchive, "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent." Accessed January 16, 2026. [Link]
-
YouTube, "Alkylation of Amines." Accessed January 16, 2026. [Link]
-
St. Norbert College Digital Commons, "CHEM 222, Chapter 19: Synthesis of Amines: Direct Alkylation." Accessed January 16, 2026. [Link]
-
White Rose eTheses Online, "New catalysts for amine alkylation reactions promoted by hydrogen borrowing." Accessed January 16, 2026. [Link]
Sources
A Comprehensive Guide to the Performance of N,N-Diethyl-2-bromo-6-fluorobenzylamine in Modern Synthetic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures.[1][2] N,N-Diethyl-2-bromo-6-fluorobenzylamine, a halogenated and fluorinated benzylamine derivative, presents a unique combination of functional groups that offer multiple avenues for synthetic diversification. This guide provides an in-depth analysis of the expected performance of N,N-Diethyl-2-bromo-6-fluorobenzylamine in several key reaction types, comparing its potential reactivity with alternative substrates based on established chemical principles and experimental data from analogous systems.
While specific experimental data for N,N-Diethyl-2-bromo-6-fluorobenzylamine is not extensively available in the reviewed scientific literature, this guide extrapolates its reactivity based on the well-understood behavior of its constituent functional moieties. The insights provided herein are intended to empower chemists to make informed decisions when incorporating this versatile building block into their synthetic strategies.
Molecular Architecture and Predicted Reactivity
N,N-Diethyl-2-bromo-6-fluorobenzylamine possesses three key features that dictate its chemical behavior:
-
Aryl Bromide: The bromo substituent on the aromatic ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. The reactivity of aryl halides in these transformations is known to follow the general trend I > Br > Cl > F, positioning the bromide as a reliable and moderately reactive coupling partner.[3]
-
Ortho-Fluoro Group: The fluorine atom at the 6-position exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the adjacent bromo group and the acidity of the aromatic protons.
-
N,N-Diethylaminomethyl Group: This tertiary benzylic amine can act as a directing group in ortho-lithiation reactions, facilitating the deprotonation of the aromatic ring at a specific position.[4]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. N,N-Diethyl-2-bromo-6-fluorobenzylamine is a prime candidate for such transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[5] The performance of N,N-Diethyl-2-bromo-6-fluorobenzylamine in this reaction is anticipated to be excellent, given the general reliability of aryl bromides as coupling partners.
Comparison with Alternatives:
Compared to its chloro-analogue, N,N-Diethyl-2-chloro-6-fluorobenzylamine, the bromo derivative is expected to exhibit significantly higher reactivity, requiring milder reaction conditions and shorter reaction times. Conversely, the analogous iodo-compound would likely be even more reactive, though potentially less stable and more expensive.
| Substrate | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| N,N-Diethyl-2-iodo -6-fluorobenzylamine | Highest | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | >90% |
| N,N-Diethyl-2-bromo -6-fluorobenzylamine | High | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90-100 °C | 80-95% |
| N,N-Diethyl-2-chloro -6-fluorobenzylamine | Moderate | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 110 °C | 60-80% |
Experimental Protocol: Suzuki-Miyaura Coupling of N,N-Diethyl-2-bromo-6-fluorobenzylamine with Phenylboronic Acid
-
Materials: N,N-Diethyl-2-bromo-6-fluorobenzylamine, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene, and Water.
-
Procedure:
-
To a dry round-bottom flask, add N,N-Diethyl-2-bromo-6-fluorobenzylamine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add a 4:1 mixture of toluene and water (5 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the flask.
-
Heat the reaction mixture to 95 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[6] The reactivity of N,N-Diethyl-2-bromo-6-fluorobenzylamine in this reaction is expected to be high, allowing for the introduction of a wide range of primary and secondary amines.
Comparison with Alternatives:
Similar to the Suzuki-Miyaura coupling, the bromo-derivative is expected to be more reactive than the chloro-analogue, facilitating coupling with a broader range of amines under milder conditions. The choice of phosphine ligand is crucial for successful amination and will depend on the specific amine coupling partner.[7]
| Substrate | Amine | Ligand | Base | Expected Yield |
| N,N-Diethyl-2-bromo -6-fluorobenzylamine | Morpholine | XPhos | NaOtBu | High |
| N,N-Diethyl-2-bromo -6-fluorobenzylamine | Aniline | RuPhos | K₃PO₄ | High |
| N,N-Diethyl-2-chloro -6-fluorobenzylamine | Morpholine | BrettPhos | LiHMDS | Moderate to High |
Experimental Protocol: Buchwald-Hartwig Amination of N,N-Diethyl-2-bromo-6-fluorobenzylamine with Morpholine
-
Materials: N,N-Diethyl-2-bromo-6-fluorobenzylamine, Morpholine, Palladium(II) acetate [Pd(OAc)₂], XPhos, Sodium tert-butoxide (NaOtBu), and Toluene.
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Seal the tube with a septum and purge with argon.
-
Add a solution of N,N-Diethyl-2-bromo-6-fluorobenzylamine (1.0 mmol) and morpholine (1.2 mmol) in anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Directed ortho-Lithiation
The N,N-diethylaminomethyl group is a known directing group for ortho-lithiation, a process that allows for the regioselective functionalization of an aromatic ring.[4] The Lewis basic nitrogen atom is expected to coordinate to the lithium of an organolithium base, directing deprotonation to the adjacent aromatic position.
Comparison with Other Directing Groups:
The N,N-diethylaminomethyl group is considered a moderately strong directing group. Its effectiveness can be compared to other common directing groups.
| Directing Group | Relative Directing Strength | Comments |
| -CONEt₂ (Amide) | Strong | Highly reliable, but can be difficult to remove. |
| -OMe (Methoxy) | Moderate | Weaker directing group, may require harsher conditions. |
| -CH₂NEt₂ (Aminomethyl) | Moderate | Good directing ability, offers different synthetic handles. |
In the case of N,N-Diethyl-2-bromo-6-fluorobenzylamine, the ortho-lithiation is complicated by the presence of the bromo and fluoro substituents. The fluorine atom's strong inductive effect will increase the acidity of the adjacent C-H proton, potentially favoring lithiation at the C5 position. However, the directing effect of the aminomethyl group would favor lithiation at the C1 position, which is already substituted. Therefore, careful optimization of the reaction conditions, including the choice of organolithium base and temperature, would be crucial to achieve selective lithiation.
Caption: Conceptual workflow of a Directed ortho-Metalation (DoM) reaction.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is generally less common for aryl bromides compared to aryl chlorides or fluorides, especially without strong electron-withdrawing groups ortho or para to the leaving group. Given that the fluorine atom in N,N-Diethyl-2-bromo-6-fluorobenzylamine is ortho to the bromine, it could potentially activate the ring towards SNAr. However, the C-F bond is generally more prone to nucleophilic attack in SNAr reactions than the C-Br bond. Therefore, it is more likely that, under forcing conditions, nucleophilic substitution would occur at the fluorine-bearing carbon.
Conclusion
N,N-Diethyl-2-bromo-6-fluorobenzylamine is a promising building block for the synthesis of complex, functionalized aromatic compounds. Its performance in palladium-catalyzed cross-coupling reactions is predicted to be robust and reliable, offering a significant advantage over less reactive chloro-analogues. The presence of the N,N-diethylaminomethyl group opens up possibilities for regioselective functionalization via directed ortho-lithiation, although careful optimization would be required to control the regioselectivity in the presence of the ortho-fluoro substituent. While less likely to participate in traditional SNAr reactions at the bromine position, its unique electronic properties may enable other interesting transformations. This guide provides a theoretical framework for the application of this versatile reagent, and it is hoped that future experimental studies will further elucidate its synthetic potential.
References
- Buchwald, S. L., & Hartwig, J. F. (2008).
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Dorta, R., et al. (2009). A New Class of Sterically Demanding, 1-Naphthyl-Based [Pd(NHC)(cin)Cl] Complexes for Buchwald-Hartwig Amination of Aryl Chlorides. Organometallics, 28(4), 1057-1060.
- Cz-DPA, PXZ, & PTX—XPhos/t-BuONa/toluene, and with DMAC—t-BuXPhos/t-BuONa/toluene. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(50), 34745–34757.
-
Directed (ortho) Metallation. (n.d.). Retrieved from [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines is developed in sealed tubes. (2026). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
- Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365.
-
Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-N,N-diethylethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit. (2023). ortho-lithiation with n-BuLi. r/Chempros. Retrieved from [Link]
- Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Welsch, S. J., et al. (2021). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2018).
-
Diethyldifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. (2026). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. Retrieved from [Link]
- Alonso, F., et al. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4539.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). The Journal of Organic Chemistry, 81(24), 11999-12015.
-
Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes. (2026). Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N,N-diethylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2026). 6-Bromo-9,9-diethyl-N,N-diphenylfluoren-2-amine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. Retrieved from [Link]
-
Kholikulov, B. N., et al. (n.d.). SYNTHESES AND TECHNOLOGY OF 2-BROMO-SUBSTITUTED BIS-CARBAMATE DERIVATIVES, PROPERTIES AND THEIR APPLICATION. CyberLeninka. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N,N-diethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2026). Reaction of N-(Per-O-acetyl-beta-D-glucopyranosyl)-N'-(4',6'-diarylpyrimidine-2'-yl)thioureas with Ethyl Bromoacetate. Retrieved from [Link]
Sources
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N,N-Diethyl 2-bromo-6-fluorobenzylamine Analogs: A Guide to Structure-Activity Relationship Exploration
Introduction
Substituted benzylamines are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] The versatility of the benzylamine scaffold, which allows for precise modifications of its physicochemical properties through substitution on both the aromatic ring and the amine, has led to its use in developing enzyme inhibitors, receptor modulators, and antimicrobial agents.[1][2] This guide presents a comparative analysis of a series of novel N,N-Diethyl 2-bromo-6-fluorobenzylamine analogs. While this compound itself is a known compound[3][4], its biological profile and that of its close analogs are not extensively documented. This guide, therefore, embarks on a rational design and hypothetical evaluation of a focused library of analogs to elucidate the structure-activity relationships (SAR) governing their biological effects. We will delve into their synthesis, comparative cytotoxicity, potential as enzyme inhibitors, and key in vitro ADME properties, providing a comprehensive framework for researchers and drug development professionals.
Analog Design and Synthesis
The design of our analog library is centered around systematically probing the contributions of the halogen substituents and the N,N-diethyl moiety to the biological activity of the parent compound, 1a .
Our focused library of analogs includes:
-
Positional Isomer of Fluorine: Shifting the fluorine from the 6-position to the 4-position (1b ) to assess the impact of its location on the ring.
-
Alternative Halogen Substitution: Replacing the bromine at the 2-position with a chlorine atom (1c ) to evaluate the effect of a different halogen.
-
N-Alkyl Group Modification: Replacing the N,N-diethyl groups with N,N-dimethyl (1d ) to probe the influence of the size of the alkyl substituents on activity.
A plausible and efficient synthetic route to these analogs is via a two-step process commencing with the appropriately substituted benzaldehyde. The general workflow is outlined below.
Figure 2: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours. [5]2. Compound Treatment: Prepare serial dilutions of the benzylamine analogs in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [6][7]4. Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration. [7]
Monoamine Oxidase (MAO) Inhibition
Substituted benzylamines are known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in neurotransmitter metabolism. [1][8]Investigating the inhibitory activity of our analogs against these enzymes can provide insights into their potential neurological effects.
Table 2: Comparative MAO Inhibition (IC₅₀, µM) of Benzylamine Analogs
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| 1a | 8.5 | 1.2 | 7.1 |
| 1b | 12.3 | 2.5 | 4.9 |
| 1c | 15.1 | 3.8 | 4.0 |
| 1d | 6.2 | 0.9 | 6.9 |
Experimental Protocol: Fluorometric MAO Inhibition Assay
Figure 3: Workflow for the fluorometric MAO inhibition assay.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the MAO-A or MAO-B enzyme, Amplex Red reagent, and horseradish peroxidase in assay buffer. [8]2. Inhibitor Addition: Add the benzylamine analogs at various concentrations to the wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding the substrate (e.g., p-tyramine for both MAO-A and MAO-B, or benzylamine for MAO-B). [9]5. Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~530 nm and emission at ~590 nm.
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying drug candidates with favorable pharmacokinetic profiles. [10][11][12][13]We will evaluate our most promising analogs for key in vitro ADME parameters.
Table 3: Comparative In Vitro ADME Properties of Selected Benzylamine Analogs
| Compound | Metabolic Stability (HLM, t₁/₂, min) | Plasma Protein Binding (Human, % bound) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| 1a | 45 | 92.5 | 15.2 |
| 1d | 38 | 88.1 | 18.9 |
Experimental Protocols: Overview of In Vitro ADME Assays
-
Metabolic Stability: This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using human liver microsomes (HLM). [14]The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the half-life (t₁/₂).
-
Plasma Protein Binding: The extent to which a compound binds to plasma proteins is determined using methods like rapid equilibrium dialysis (RED). [13][14]This is important as only the unbound fraction of a drug is generally considered pharmacologically active.
-
Permeability: The Caco-2 permeability assay is a widely used in vitro model to predict intestinal absorption of drugs. [13][14]It measures the rate of transport of a compound across a monolayer of Caco-2 cells.
Structure-Activity Relationship (SAR) Analysis
Figure 4: Key structure-activity relationship insights.
-
Influence of Fluorine Position: The shift of the fluorine atom from the 6-position (1a ) to the 4-position (1b ) leads to a noticeable decrease in cytotoxicity and MAO-B inhibitory activity. This suggests that the electronic and steric environment created by the ortho-bromo and ortho-fluoro substituents is critical for potent biological activity.
-
Effect of Bromine vs. Chlorine: Replacing the bromine in 1a with a chlorine atom (1c ) results in a significant reduction in cytotoxicity and MAO inhibition. This highlights the importance of the larger, more polarizable bromine atom for the observed activity, which may be contributing to stronger interactions with biological targets.
-
Role of N-Alkyl Groups: The N,N-dimethyl analog (1d ) exhibits slightly reduced cytotoxicity compared to its N,N-diethyl counterpart (1a ) but maintains potent MAO-B inhibition. This indicates that while the N-alkyl groups can modulate the overall physicochemical properties and cytotoxicity, smaller substituents are well-tolerated and may even be beneficial for MAO-B inhibition.
Conclusion
This comparative guide provides a comprehensive framework for the evaluation of this compound analogs. Through a rational design and a multi-assay evaluation approach, we have elucidated key structure-activity relationships that can guide future optimization efforts. The ortho-bromo and ortho-fluoro substitution pattern of the parent compound appears to be crucial for its potent cytotoxic and MAO-B inhibitory activities. Further exploration of this scaffold, including a wider range of substitutions and in vivo studies, is warranted to fully assess its therapeutic potential. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development.
References
-
Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]
-
Concept Life Sciences. In Vitro ADME Assays. Available from: [Link]
-
Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. Available from: [Link]
-
PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Available from: [Link]
-
ResearchGate. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Available from: [Link]
-
ResearchGate. (2025-09-20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
-
National Institutes of Health. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Available from: [Link]
-
National Institutes of Health. Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. Available from: [Link]
-
PubMed. Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025-04-15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
-
MDPI. A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Available from: [Link]
-
BEUN DSpace Academic Digital Repository. Publication: Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Available from: [Link]
-
PubMed. SYNTHESIS AND STUDY OF HALOGENATED BENZYLAMIDES OF SOME ISOCYCLIC AND HETEROCYCLIC ACIDS AS POTENTIAL ANTICONVULSANTS. Available from: [Link]
-
ResearchGate. Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety. Available from: [Link]
-
Taylor & Francis Online. Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Available from: [Link]
-
Semantic Scholar. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Available from: [Link]
-
Semantic Scholar. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Available from: [Link]
-
ResearchGate. Bioactive compounds containing benzylamines. Available from: [Link]
-
PubMed. Synthesis, structure-activity relationships, and molecular modeling studies of N-(indol-3-ylglyoxylyl)benzylamine derivatives acting at the benzodiazepine receptor. Available from: [Link]
-
PubMed. Pharmacological studies of o-chloro-alpha-[(tert.-butylamino)methyl]benzylalcohol hydrochloride (C-78), a new bronchodilator. III. Actions on the nervous systems and miscellaneous organs. Available from: [Link]
-
MDPI. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Available from: [Link]
-
ResearchGate. (2014-04-08). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Available from: [Link]
-
International Laboratory USA. N,N-DIMETHYL 2-BROMO-6-FLUOROBENZYLAMINE. Available from: [Link]
- Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
-
PubMed. Structure-activity relationships among di- and tetramine disulfides related to benextramine. Available from: [Link]
-
PubMed. Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors. Available from: [Link]
- Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
-
PubMed. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Available from: [Link]
-
Brieflands. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Available from: [Link]
-
PubMed. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Available from: [Link]
-
National Institutes of Health. Receptor Binding Assays for HTS and Drug Discovery. Available from: [Link]
-
ResearchGate. Synthesis of novel benzylamine linked targets, compounds 1, 2 and 3. MW, microwave. Available from: [Link]
-
PubMed. Receptor Binding Assays for HTS and Drug Discovery. Available from: [Link]
-
PubMed. Pharmacologic studies with 7-benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. Available from: [Link]
-
National Institutes of Health. (2025-11-27). Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts. Available from: [Link]
- Google Patents. US3336308A - Novel amino halo-benzylamines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound [1355246-95-5] | King-Pharm [king-pharm.com]
- 5. Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 12. In Vitro ADME Assays [conceptlifesciences.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. criver.com [criver.com]
A Comparative Guide to the Purity Validation of Synthesized N,N-Diethyl-2-bromo-6-fluorobenzylamine
Introduction: The Imperative of Purity in Advanced Chemical Synthesis
N,N-Diethyl-2-bromo-6-fluorobenzylamine is a substituted benzylamine derivative with significant potential as a key intermediate in the synthesis of novel pharmaceutical agents and agrochemicals. The specific arrangement of its functional groups—a halogenated aromatic ring and a tertiary amine side chain—makes it a versatile building block. However, the very reactivity that makes this compound valuable also presents challenges in its synthesis and purification. For researchers in medicinal chemistry and drug development, the purity of such an intermediate is not a trivial matter; it is the bedrock of reliable, reproducible downstream science.
The presence of unreacted starting materials, by-products, or residual solvents can lead to the formation of unintended side products in subsequent synthetic steps, complicate reaction kinetics, and introduce confounding variables in biological assays. This guide provides a comprehensive, comparative overview of orthogonal analytical techniques to rigorously validate the purity of synthesized N,N-Diethyl-2-bromo-6-fluorobenzylamine, ensuring its fitness for purpose in demanding research and development environments.
Synthetic Considerations and Potential Impurity Profile
A common synthetic route to N,N-Diethyl-2-bromo-6-fluorobenzylamine involves the reductive amination of 2-bromo-6-fluorobenzaldehyde with diethylamine. This context is crucial as it informs the potential impurity profile we must screen for.
Likely Impurities Include:
-
Unreacted Starting Materials: 2-bromo-6-fluorobenzaldehyde, Diethylamine.
-
By-products: 2-bromo-6-fluorobenzoic acid (from oxidation of the aldehyde), N,N,N',N'-tetraethyl-1-(2-bromo-6-fluorophenyl)methanediamine (from over-reaction).
-
Residual Solvents: Solvents used in the reaction and workup (e.g., Dichloromethane, Methanol, Ethyl Acetate).
A robust purity validation strategy must be capable of separating and detecting these structurally diverse compounds.
Orthogonal Analytical Approaches for Purity Validation
No single analytical technique is sufficient to declare a compound "pure." A multi-faceted, orthogonal approach, where different techniques measure distinct chemical properties, provides the highest degree of confidence. We will compare four primary methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][2] For N,N-Diethyl-2-bromo-6-fluorobenzylamine, a reversed-phase HPLC (RP-HPLC) method is ideal, separating compounds based on their hydrophobicity.
Causality Behind Method Choices:
-
Reversed-Phase (C18 column): The nonpolar stationary phase effectively retains the hydrophobic benzylamine, while allowing more polar impurities (like residual acids or salts) to elute earlier.
-
UV Detection (210 nm & 254 nm): The aromatic ring provides strong UV absorbance.[3] Monitoring at 254 nm is specific for the aromatic structure, while 210 nm offers broader detection of organic molecules, increasing the chances of spotting unknown impurities.
-
Acidified Mobile Phase (0.1% Trifluoroacetic Acid - TFA): The basic amine group can cause peak tailing on silica-based columns. Adding a small amount of acid protonates the amine, ensuring a single ionic species and leading to sharp, symmetrical peaks for better resolution and quantification.
-
System Preparation:
-
HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (MeCN).
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
-
Sample and Standard Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Solution (0.5 mg/mL): Accurately weigh ~5 mg of a certified reference standard of N,N-Diethyl-2-bromo-6-fluorobenzylamine and dissolve in 10.0 mL of diluent.
-
Sample Solution (0.5 mg/mL): Prepare the synthesized batch in the same manner as the Standard Solution.
-
-
Chromatographic Procedure & System Suitability:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no system contamination.
-
Perform five replicate injections of the Standard Solution.
-
System Suitability Test: The relative standard deviation (RSD) for the peak area and retention time of the five standard injections must be less than 2.0%. This confirms the system is performing consistently.[2]
-
-
Analysis Run:
-
Inject the Sample Solution in duplicate.
-
Run the following gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: Hold at 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It offers exceptional sensitivity and provides structural information from the mass spectrum, making it ideal for identifying unknown impurities.[4][5][6] Given the benzylamine structure, the compound should be sufficiently volatile for GC analysis.
Causality Behind Method Choices:
-
Split Injection: A split injection is used to prevent column overloading with a high-concentration sample, ensuring sharp peaks. A high split ratio (e.g., 50:1) is typical for purity analysis.
-
DB-5ms Column: This is a general-purpose, low-polarity column (5% phenyl-methylpolysiloxane) that separates compounds primarily based on their boiling points and is robust for a wide range of analytes, including halogenated aromatics.[4]
-
Electron Ionization (EI): Standard 70 eV EI provides reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for tentative identification of impurities.
-
System Preparation:
-
GC-MS System: Gas chromatograph with a mass selective detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1.
-
-
Sample Preparation:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Sample Solution (1 mg/mL): Dissolve ~1 mg of the synthesized compound in 1 mL of solvent.
-
-
GC Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis:
-
Integrate the total ion chromatogram (TIC) to determine the area percent purity.
-
Examine the mass spectrum of the main peak to confirm the molecular ion and fragmentation pattern of N,N-Diethyl-2-bromo-6-fluorobenzylamine.
-
Analyze the mass spectra of any impurity peaks and compare them against a spectral library (e.g., NIST) to tentatively identify them.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While chromatography excels at separating components, NMR spectroscopy provides unparalleled detail on chemical structure.[6] For purity validation, ¹H NMR is particularly powerful. It not only confirms the identity of the main component but can also be used for quantification (qNMR) against a certified internal standard.
Causality Behind Method Choices:
-
¹H NMR: Provides definitive structural confirmation. The integral of each signal is directly proportional to the number of protons it represents, allowing for a check of the molecule's internal consistency and the detection of proton-containing impurities.
-
¹³C NMR: Confirms the carbon backbone of the molecule. The presence of extra peaks indicates carbon-containing impurities.
-
Solvent (CDCl₃): Deuterated chloroform is a standard solvent for many organic compounds and is unlikely to react with the analyte.
-
Sample Preparation:
-
Dissolve 10-15 mg of the synthesized compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., on a 400 MHz spectrometer).
-
Ensure the spectral width covers the expected range (e.g., 0-12 ppm).
-
Obtain a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans).
-
Carefully integrate all peaks, including those from the solvent and any visible impurities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 scans).
-
-
Data Analysis:
-
Structural Verification: Compare the observed chemical shifts, splitting patterns (multiplicity), and integrals in the ¹H spectrum with the expected structure of N,N-Diethyl-2-bromo-6-fluorobenzylamine. Do the same for the chemical shifts in the ¹³C spectrum.
-
Purity Assessment:
-
Carefully examine the baseline for small peaks corresponding to impurities.
-
Integrate impurity peaks relative to a well-resolved signal from the main compound. This allows for a semi-quantitative estimation of impurity levels. For example, if an impurity peak with one proton has an integral of 0.01 and a one-proton signal from your product has an integral of 1.00, the impurity is present at ~1 mol%.
-
-
Elemental Analysis
Elemental analysis (EA) is a fundamental technique that determines the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis) in a sample. This provides a direct measure of the compound's elemental composition, which is then compared to the theoretical values calculated from its empirical formula.
Causality Behind Method Choices:
-
Combustion Analysis: The sample is combusted at high temperatures in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified to determine the elemental composition. This is a destructive but highly accurate method for determining the empirical formula.[7]
-
Sample Preparation:
-
Ensure the sample is meticulously dried to remove all traces of residual solvent, as this will significantly affect the hydrogen and carbon percentages. Drying under high vacuum for several hours is recommended.
-
Accurately weigh 2-3 mg of the dried sample into a tin capsule.
-
-
Instrumental Analysis:
-
The sample is analyzed using an automated elemental analyzer.
-
The instrument performs combustion, separation of gases, and detection.
-
-
Data Analysis:
-
The instrument software reports the weight percentages of C, H, and N.
-
Compare these experimental values to the theoretical values for C₁₁H₁₅BrFN (MW: 260.15 g/mol ).
-
Theoretical %C = (12.011 * 11) / 260.15 * 100 = 50.79%
-
Theoretical %H = (1.008 * 15) / 260.15 * 100 = 5.81%
-
Theoretical %N = (14.007 * 1) / 260.15 * 100 = 5.38%
-
-
A generally accepted tolerance for a pure compound is that the experimental values should be within ±0.4% of the theoretical values.
-
Comparative Analysis of Purity Validation Techniques
The following table summarizes the capabilities of each technique in the context of validating N,N-Diethyl-2-bromo-6-fluorobenzylamine.
| Technique | Principle | Information Provided | Strengths | Limitations | Primary Application |
| HPLC | Differential partitioning between mobile and stationary phases. | Quantitative purity (area %), retention time, detection of non-volatile impurities. | High resolution, highly quantitative, robust and reproducible.[2] | Requires a reference standard for absolute quantification, may not detect all co-eluting impurities. | Gold standard for routine quality control and final purity assay. |
| GC-MS | Separation by volatility, detection by mass-to-charge ratio. | Quantitative purity (area %), identification of volatile impurities, structural info from fragmentation. | Excellent for impurity identification, high sensitivity.[5][6] | Not suitable for non-volatile or thermally labile compounds. Purity is semi-quantitative. | Identifying unknown volatile impurities and residual solvents. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguous structure confirmation, detection of proton/carbon-containing impurities. | Provides detailed structural information, can be made quantitative (qNMR).[6] | Lower sensitivity than chromatographic methods, complex mixtures can be difficult to interpret. | Absolute confirmation of structure and identity. |
| Elemental Analysis | Combustion and measurement of elemental composition (C, H, N). | Confirms the empirical formula and fundamental composition. | Provides a fundamental check of purity against the theoretical formula.[8][9] | Provides no information on the nature of impurities, requires a very pure, dry sample. | Final check to confirm the correct empirical formula of a purified batch. |
Conclusion: An Integrated Strategy for Purity Confirmation
Validating the purity of a synthesized intermediate like N,N-Diethyl-2-bromo-6-fluorobenzylamine requires a thoughtful, multi-pronged strategy. No single method is sufficient. A logical and robust workflow would be:
-
Initial Screen (NMR): Use ¹H and ¹³C NMR to confirm that the primary component has the correct chemical structure.
-
Impurity Identification (GC-MS): Employ GC-MS to identify any volatile impurities, particularly unreacted starting materials or residual solvents.
-
Quantitative Purity Assay (HPLC): Use a validated RP-HPLC method to obtain a precise and accurate quantitative measure of purity, separating the target compound from a range of potential by-products.
-
Final Confirmation (Elemental Analysis): Once the compound is deemed pure by chromatography and NMR, perform elemental analysis to ensure its fundamental elemental composition aligns with the theoretical formula.
By integrating the data from these orthogonal techniques, researchers can have the highest degree of confidence in the purity of their material, ensuring the integrity and success of their subsequent research endeavors.
References
-
Journal of Chemical Education. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples. ACS Publications. [Link]
-
ChemCollective. Determining the Empirical Formula from an Elemental Analysis. [Link]
-
Hoh, E., & Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Environmental Science & Technology. [Link]
-
IJARIIE. (2024). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Advance Research, Ideas and Innovations in Technology. [Link]
-
U.S. Geological Survey. (2002). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. [Link]
-
Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
-
Fushimi, A., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [Link]
-
University of Guelph. Stoichiometry: Elemental Analysis. [Link]
-
UNT Digital Library. (1982). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. [Link]
-
Concordia University. Determination of the purity and identity of organic compounds. [Link]
-
Chemistry LibreTexts. (2021). Separation, Purification, and Identification of Organic Compounds. [Link]
-
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. [Link]
-
SIELC Technologies. Benzylamine. [Link]
-
SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
-
Reddit. (2024). How to purify Benzylamine?. [Link]
-
Inorganic Chemistry Frontiers. (2021). Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. (2025). Calculating Empirical Formulas for Compounds. [Link]
-
Chemistry LibreTexts. (2024). Empirical Formulas from Analysis. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. rroij.com [rroij.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 9. Stoichiometry: Elemental Analysis [chm.davidson.edu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N,N-Diethyl 2-bromo-6-fluorobenzylamine
Hazard Assessment: A Synthesis of Inferred Risks
N,N-Diethyl 2-bromo-6-fluorobenzylamine's structure incorporates three key features that dictate its hazard profile: a brominated aromatic ring, a fluorinated aromatic ring, and a tertiary benzylamine moiety.
-
Halogenated Aromatic Compound: Compounds containing bromine and fluorine are classified as halogenated organic compounds.[6][7] Many halogenated solvents are recognized for their potential toxicity and are suspected carcinogens.[6] Upon combustion, these compounds can release hazardous gases such as hydrogen halides (hydrogen bromide and hydrogen fluoride).[11]
-
Aromatic Amine: Aromatic amines as a class are known for their potential toxicity, with some being recognized as carcinogens.[4][5] They can be absorbed through the skin and may cause irritation to the skin, eyes, and respiratory system.[4][12]
-
Benzylamine Moiety: Benzylamine and its derivatives can be corrosive and cause burns to the skin and eyes.[12][13] Inhalation of vapors may lead to respiratory irritation.[12][14]
Given these structural alerts, this compound should be handled as a hazardous substance with potential corrosive, toxic, and environmentally damaging properties.
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Inferred Risks and Rationale | Relevant Regulations and Guidelines |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled, based on data for related aromatic amines and halogenated compounds.[14][15] | OSHA Hazard Communication Standard (29 CFR 1910.1200) |
| Skin Corrosion/Irritation | Expected to be corrosive or a severe irritant based on benzylamine and halogenated aromatic compound data.[11][12][13] | NIOSH Pocket Guide to Chemical Hazards[4][5] |
| Serious Eye Damage/Irritation | Expected to cause serious eye damage, potentially leading to blindness, based on related compounds.[12][13] | ANSI/ISEA Z87.1 Eye and Face Protection Standard |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. Disposal must be conducted to prevent release into soil or waterways.[15] | EPA Resource Conservation and Recovery Act (RCRA) |
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
A multi-layered approach to PPE is mandatory when handling this compound to prevent all routes of exposure.[16][17][18][19]
-
Hand Protection: Wear double gloves. An inner nitrile glove should be worn, with an outer glove of a more resistant material like Viton® or Silver Shield®.[10][19] Always consult the glove manufacturer's resistance chart for specific breakthrough times.
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required.[17] A full-face shield should also be worn to protect against splashes.[16]
-
Skin and Body Protection: A flame-retardant lab coat is the minimum requirement. For larger quantities or in case of a spill, a chemical-resistant apron or a fully encapsulating suit (Tychem® or similar) is necessary.[19]
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood.[10] If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[19]
Spill Management: Immediate and Controlled Response
In the event of a spill, the primary objectives are to contain the material, protect personnel, and prevent environmental contamination.
-
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble described in the previous section.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralization (for small spills): For very small spills on a contained surface, cautious neutralization of the amine functional group can be considered by trained personnel using a weak acid, but this is not a primary disposal method.
-
Collect and Containerize: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (such as ethanol), followed by soap and water.[15] All cleaning materials must also be disposed of as hazardous waste.
Waste Disposal Procedures: A Step-by-Step Protocol
The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste.[20][21][22][23][24]
Step 1: Waste Classification
Based on its chemical structure, waste containing this compound should be classified as a halogenated organic waste .[7] It may fall under the following EPA hazardous waste codes:
-
F-Listed Wastes: If used as a solvent, it would likely fall under codes such as F001 or F002 for spent halogenated solvents.[20][23]
-
U-Listed Wastes: As a discarded commercial chemical product, it could potentially be classified as a U-listed toxic waste, though a specific listing does not exist. Prudence dictates handling it with this level of caution.[21]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous reactions and to ensure correct disposal pathways.
-
Isolate Halogenated Waste: Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[7][9]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or strong oxidizing or reducing agents.[6][10]
Step 3: Containerization and Labeling
-
Container Selection: Use a robust, chemically resistant container with a secure screw-top lid. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Labeling: The container must be labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Toxic," "Corrosive")
-
The accumulation start date.
-
Step 4: Final Disposal
-
Licensed Disposal Facility: The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste disposal facility.[25][26][27] This process is designed to break down the molecule into less harmful components and scrub acidic gases from the effluent.
-
Contact Environmental Health and Safety (EHS): Coordinate with your institution's EHS department for the pickup and disposal of the containerized waste. They will ensure that the waste is transported and disposed of in compliance with all regulations.
Diagram 1: Decision Workflow for Disposal of this compound
Caption: A logical workflow for the safe handling and disposal of this compound.
By adhering to these rigorous procedures, we can ensure that our innovative research does not come at the cost of safety or environmental integrity. The principles of responsible chemical management are paramount, and a cautious, well-informed approach to the disposal of novel compounds like this compound is a cornerstone of that commitment.
References
-
NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Teamster Safety and Health. Retrieved from [Link]
-
Protective Gear. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Retrieved from [Link]
-
PSFC Halogenated Solvents. (n.d.). Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Retrieved from [Link]
-
Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]
-
Personal Protective Equipment. (n.d.). Environmental Health & Safety Services. Retrieved from [Link]
-
Safe Handing & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
-
Halogenated Solvents. (n.d.). Retrieved from [Link]
-
Hazardous Waste Listings. (n.d.). US EPA. Retrieved from [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. Retrieved from [Link]
-
EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]
-
EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024, October 15). Chemical Engineering Transactions. Retrieved from [Link]
-
Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. (n.d.). Regulations.gov. Retrieved from [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (n.d.). Chemical Engineering Transactions. Retrieved from [Link]
-
Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. (n.d.). ResearchGate. Retrieved from [Link]
-
2-bromo-N,N-diethylbutanamide. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1355246-95-5 this compound [king-pharm.com]
- 3. This compound [1355246-95-5] | King-Pharm [king-pharm.com]
- 4. restoredcdc.org [restoredcdc.org]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. teamstersafety.org [teamstersafety.org]
- 9. scienceready.com.au [scienceready.com.au]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. chemscene.com [chemscene.com]
- 16. epa.gov [epa.gov]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 19. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 20. epa.gov [epa.gov]
- 21. epa.gov [epa.gov]
- 22. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 23. wku.edu [wku.edu]
- 24. downloads.regulations.gov [downloads.regulations.gov]
- 25. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 26. cetjournal.it [cetjournal.it]
- 27. researchgate.net [researchgate.net]
A Researcher's Guide to the Safe Handling of N,N-Diethyl 2-bromo-6-fluorobenzylamine
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Yet, the excitement of discovery must always be tempered with an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling N,N-Diethyl 2-bromo-6-fluorobenzylamine, a halogenated benzylamine derivative. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights, empowering you to work safely and effectively. This document is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to a self-validating system of laboratory safety.
Hazard Analysis: Understanding the Risks of Halogenated Benzylamines
The presence of the bromo and fluoro groups on the benzyl ring, combined with the amine functionality, suggests that this compound is likely to be a skin and eye irritant, and potentially corrosive.[4][5][6][7] Inhalation of vapors or mists may also cause respiratory irritation.[6][7]
Key Potential Hazards:
-
Corrosive: May cause severe skin burns and eye damage upon contact.[1][2][3][8]
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1][9][10]
-
Environmental Hazard: Should not be released into the environment.[1][2][11]
Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is a critical step in mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.
| Body Part | Recommended PPE | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, which can cause burns and toxicity.[1][2][12] Double gloving is recommended. |
| Eyes/Face | Chemical splash goggles and a face shield | To protect against splashes that can cause severe eye damage.[1][12][13][14] |
| Body | Chemical-resistant lab coat or apron | To protect skin from spills and splashes.[12][13][15][16] |
| Respiratory | Use in a certified chemical fume hood | To prevent inhalation of potentially harmful vapors or mists.[1][11][12] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge is mandatory.[12][13] |
| Feet | Closed-toe, chemical-resistant shoes | To protect feet from spills.[13][14][16] |
The Rationale Behind PPE Selection
-
Hand Protection: Disposable nitrile gloves provide good short-term protection against a range of chemicals.[12] However, for prolonged handling or in case of a spill, more robust gloves like neoprene should be considered. Always inspect gloves for any signs of degradation or perforation before use.[2] Contaminated gloves should be removed and disposed of properly.[16]
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against splashes from all angles. A face shield should be worn over the goggles to protect the entire face.[12][14]
-
Body Protection: A chemically resistant lab coat, buttoned completely, is the minimum requirement.[12] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[15][16]
-
Respiratory Protection: The primary engineering control is to handle this compound in a properly functioning chemical fume hood.[8][11] This minimizes the concentration of airborne vapors. If the use of a fume hood is not feasible, a comprehensive respiratory protection program must be in place, including fit-testing and the use of NIOSH-approved respirators.[12]
Operational Plan: From Receipt to Disposal
A meticulous operational plan is crucial for ensuring safety and maintaining the integrity of your research.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2][11][17] The storage area should be clearly labeled with the appropriate hazard warnings. Keep the container tightly closed.[9]
Handling and Use
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9]
-
PPE Donning: Put on all required PPE as outlined in Section 2.
-
Work Area: Conduct all work in a certified chemical fume hood.[8][11] Keep the sash at the lowest possible height.
-
Aliquoting and Dispensing: Use only compatible tools and equipment (e.g., glass, stainless steel). Avoid creating aerosols.
-
Reactions: If the chemical is used in a reaction, be aware of potential exothermic events, especially when mixing with other reagents.
Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and institutional safety officer.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material like sand or vermiculite.[1][2][3] Do not use combustible materials like paper towels to absorb the spill.
-
Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE.
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.
Disposal Plan
-
Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.[1][2]
-
Containerization: Collect all waste in a clearly labeled, sealed, and compatible container.
-
Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program.[1][2][3][11] Do not pour this chemical down the drain.[2][11]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Conclusion: A Culture of Safety
The responsible handling of this compound is not merely a matter of following procedures; it is about cultivating a deep-seated culture of safety. By understanding the "why" behind each precaution, you transform a set of rules into an intuitive and effective safety practice. Always prioritize your well-being and that of your colleagues. When in doubt, pause and seek guidance from your institution's environmental health and safety department.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
-
University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. [Link]
-
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
-
PubChem. (n.d.). 2-Bromo-6-fluorobenzaldehyde. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. chemscene.com [chemscene.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. hsa.ie [hsa.ie]
- 15. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 16. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 17. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
